molecular formula C2H4N4 B3021458 Amitrole CAS No. 65312-61-0

Amitrole

Katalognummer: B3021458
CAS-Nummer: 65312-61-0
Molekulargewicht: 84.08 g/mol
InChI-Schlüssel: KLSJWNVTNUYHDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Amitrole, also known as 3-Amino-1,2,4-triazole (3-AT), is a triazole compound of significant interest in biochemical and physiological research. Its primary researched mode of action is the inhibition of lycopene cyclase, a key enzyme in the carotenoid biosynthesis pathway . This inhibition leads to the characteristic bleaching symptomology observed in plants, making it a valuable tool for studying pigment biosynthesis, chloroplast development, and herbicide mode of action . Recent studies also explore its role as a pro-herbicide, where certain chemical precursors are metabolized within the plant to generate this compound, offering insights into targeted herbicide delivery . As a white to colorless, crystalline powder with high water solubility (280 g/L at 25°C), it is readily applicable in laboratory settings . Its chemical structure, C₂H₄N₄, and its ability to form chelates with metals and salts with acids and bases, further broaden its utility in various experimental applications . It is critical to note that this product is designated For Research Use Only . It is not for drug, household, pesticidal, or any other personal or commercial use. Strict adherence to safe laboratory practices and all applicable regulations is required for its handling and use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-1,2,4-triazol-5-amine
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InChI

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)
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InChI Key

KLSJWNVTNUYHDU-UHFFFAOYSA-N
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Canonical SMILES

C1=NNC(=N1)N
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Molecular Formula

C2H4N4
Record name AMITROLE
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Record name 3-amino-1,2,4-triazole
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DSSTOX Substance ID

DTXSID0020076
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Molecular Weight

84.08 g/mol
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Physical Description

Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder.
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Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28%
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Density

1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg
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Color/Form

Transparent to off white crystalline powder

CAS No.

61-82-5, 65312-61-0, 65312-62-1
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Melting Point

318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Amitrole in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitrole (B94729) (3-amino-1,2,4-triazole) is a non-selective, systemic herbicide widely used for the control of broadleaf weeds and grasses. Its herbicidal activity stems from a multi-faceted mechanism of action that primarily targets essential amino acid and pigment biosynthesis pathways in plants. This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound, focusing on its enzymatic targets, the resultant metabolic disruptions, and the key signaling pathways involved. Detailed experimental protocols for studying these mechanisms are provided, along with quantitative data and visual representations of the affected pathways to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Action: Inhibition of Histidine Biosynthesis

The principal and most well-established mechanism of action of this compound is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD) (EC 4.2.1.19), a key enzyme in the histidine biosynthesis pathway.[1][2][3] This pathway is essential for the production of the amino acid histidine, a fundamental component of proteins and a precursor for other important molecules. The histidine biosynthesis pathway is present in plants, bacteria, and fungi, but absent in animals, making IGPD an attractive target for selective herbicides.[1][3]

This compound, as a structural analog of the substrate, binds to the active site of IGPD, preventing the dehydration of D-erythro-imidazole-glycerol phosphate (B84403) to 3-(imidazol-4-yl)-2-oxopropyl phosphate.[1][2] This blockage leads to two primary consequences:

  • Histidine Starvation: The depletion of histidine inhibits protein synthesis, leading to a cessation of growth and development.[1]

  • Accumulation of Intermediates: The inhibition of IGPD causes the upstream accumulation of imidazoleglycerol phosphate, which may have secondary phytotoxic effects.[1]

Quantitative Data on IGPD Inhibition

While the competitive inhibition of IGPD by this compound is well-documented, specific inhibition constants (Ki) are not consistently reported in publicly available literature.[2] However, an IC50 value has been reported, and comparative data with other triazole-based inhibitors highlight the potency of this class of compounds against IGPD.[4]

InhibitorTarget Organism/EnzymeInhibition Constant (Ki) / IC50Reference
This compound Not SpecifiedIC50 = 20 µM [4]
1,2,4-triazoleArabidopsis thaliana IGPD~5 mM[2]
Triazole Phosphonates (e.g., IRL 1856)Wheat Germ IGPD8.5 ± 1.4 nM[2][5][6]
Signaling Pathway: Histidine Biosynthesis and this compound Inhibition

The following diagram illustrates the histidine biosynthesis pathway and the point of inhibition by this compound.

Histidine_Biosynthesis cluster_inhibition PRPP Phosphoribosyl pyrophosphate (PRPP) P_ATP Phosphoribosyl-ATP PRPP->P_ATP ATP phosphoribosyltransferase ATP_PRPP ATP ATP_PRPP->P_ATP P_AMP Phosphoribosyl-AMP P_ATP->P_AMP P_Formimino Phosphoribulosylformimino-AICAR-P P_AMP->P_Formimino IGP Imidazoleglycerol-phosphate (IGP) P_Formimino->IGP IAP Imidazoleacetol-phosphate (IAP) IGP->IAP Imidazoleglycerol-phosphate dehydratase (IGPD) Histidinol_P L-Histidinol-phosphate IAP->Histidinol_P Histidinol L-Histidinol Histidinol_P->Histidinol Histidine L-Histidine Histidinol->Histidine This compound This compound This compound->IGP p1 This compound->p1 Competitive Inhibition

Inhibition of Histidine Biosynthesis by this compound.

Secondary Mechanism of Action: Inhibition of Carotenoid Biosynthesis

A prominent secondary effect of this compound is the characteristic bleaching or chlorosis of plant tissues.[2] This is a direct result of the inhibition of carotenoid biosynthesis.[7] Carotenoids are essential pigments that serve two critical functions in plants:

  • Photoprotection: They dissipate excess light energy and quench reactive oxygen species (ROS), thereby protecting chlorophyll (B73375) from photo-oxidation.

  • Light Harvesting: They act as accessory pigments in photosynthesis.

The inhibition of carotenoid synthesis by this compound leads to the photodestruction of chlorophyll and the disruption of chloroplast development, resulting in the observed white or bleached appearance of treated plants.[7]

Evidence suggests that this compound inhibits the carotenoid biosynthesis pathway at the level of lycopene cyclase and potentially ζ-carotene desaturase .[8] This leads to the accumulation of upstream carotenoid precursors, namely phytoene, phytofluene, and ζ-carotene .[7]

Quantitative Data on Carotenoid Precursor Accumulation

While precise quantitative data on the accumulation of individual carotenoid precursors is not consistently tabulated across the literature, multiple studies confirm their buildup in this compound-treated plants. The table below summarizes the observed accumulation of these precursors.

Carotenoid PrecursorAccumulation in this compound-Treated PlantsReference
PhytoeneYes[7]
PhytoflueneYes[7]
ζ-CaroteneYes[7][8]
Signaling Pathway: Carotenoid Biosynthesis and this compound Inhibition

The following diagram outlines the carotenoid biosynthesis pathway and the putative sites of inhibition by this compound.

Carotenoid_Biosynthesis cluster_cyclization cluster_inhibition1 cluster_inhibition2 GGPP Geranylgeranyl diphosphate (B83284) (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase (PSY) Phytofluene Phytofluene Phytoene->Phytofluene Phytoene desaturase (PDS) Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene ζ-Carotene desaturase (ZDS) Lycopene Lycopene Zeta_Carotene->Lycopene Carotene isomerase (CRTISO) alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase (LCYE) + Lycopene β-cyclase (LCYB) beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) Lutein Lutein alpha_Carotene->Lutein Hydroxylases Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-carotene hydroxylase This compound This compound This compound->Zeta_Carotene This compound->Lycopene p2 This compound->p2 Inhibition p3 This compound->p3 Inhibition

Inhibition of Carotenoid Biosynthesis by this compound.

Other Biochemical Effects

In addition to its primary and secondary mechanisms of action, this compound has been observed to affect other cellular processes, which may contribute to its overall herbicidal activity.

Inhibition of Catalase

In animal systems, this compound is a known inhibitor of catalase (EC 1.11.1.6), an enzyme responsible for the detoxification of hydrogen peroxide (H₂O₂).[2] Inhibition of catalase can lead to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage. While this effect is well-studied in animals, its contribution to phytotoxicity in plants is less defined but may play a role in the overall cellular damage observed after this compound treatment.

Deregulation of Tetrapyrrole Synthesis

Some studies have shown that this compound treatment can lead to the deregulation of tetrapyrrole biosynthesis, resulting in the accumulation of precursors such as 5-aminolevulinate, Mg-protoporphyrin, and protochlorophyllide.[9][10] Tetrapyrroles are essential for the synthesis of chlorophylls (B1240455) and hemes. The disruption of this pathway can further contribute to the inhibition of photosynthesis and overall plant health.

Experimental Protocols

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay (Spectrophotometric)

This generalized protocol is for determining the inhibitory effect of this compound on IGPD activity.

Principle: The activity of IGPD can be monitored by measuring the increase in absorbance at 280 nm due to the formation of the product, imidazoleacetol phosphate, from the substrate, imidazoleglycerol phosphate.

Reagents:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Imidazoleglycerol phosphate (IGP) substrate solution (concentration range to be optimized, e.g., 0.1-1 mM)

  • Purified IGPD enzyme

  • This compound solutions of varying concentrations

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and IGP substrate in each well of the microplate or cuvette.

  • Add different concentrations of this compound to the respective wells (include a control with no inhibitor).

  • Pre-incubate the plate at a constant temperature (e.g., 25-37°C) for a few minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a fixed amount of IGPD enzyme to each well.

  • Immediately start monitoring the change in absorbance at 280 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

  • Plot the reaction velocity against the this compound concentration to determine the IC50 value. For Ki determination, repeat the assay with varying substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[2]

Carotenoid Extraction and Analysis

This protocol describes the extraction and quantification of carotenoids from plant tissues.

Materials:

  • Plant tissue (control and this compound-treated)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (100%)

  • Petroleum ether or a mixture of hexane (B92381) and diethyl ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream

  • HPLC system with a C30 column and a diode array detector

Procedure:

  • Harvest a known weight of plant tissue and immediately freeze it in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract the pigments by repeatedly homogenizing the powder with cold 100% acetone until the tissue residue is colorless.

  • Centrifuge the extract to pellet the debris and collect the supernatant.

  • Transfer the acetone extract to a separatory funnel and add an equal volume of petroleum ether (or hexane/diethyl ether mixture).

  • Add saturated NaCl solution to facilitate phase separation.

  • Collect the upper (ether) phase containing the carotenoids and wash it several times with distilled water to remove residual acetone.

  • Dry the ether phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature.

  • Resuspend the carotenoid extract in a known volume of a suitable solvent (e.g., MTBE/methanol) for HPLC analysis.

  • Inject the sample into an HPLC system equipped with a C30 column. Use a gradient of solvents such as methanol, methyl-tert-butyl ether, and water to separate the different carotenoids.

  • Identify and quantify phytoene, phytofluene, ζ-carotene, and other carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

Catalase Activity Assay

This protocol measures catalase activity based on the decomposition of hydrogen peroxide.

Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ disappearance can be monitored by the decrease in absorbance at 240 nm.

Reagents:

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10-20 mM in phosphate buffer)

  • Plant tissue extract (prepared by homogenizing tissue in phosphate buffer and centrifuging to obtain the supernatant)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding phosphate buffer and the plant tissue extract to a quartz cuvette. Include a blank containing only the buffer and extract (no H₂O₂).

  • Initiate the reaction by adding the H₂O₂ solution and mix quickly.

  • Immediately measure the decrease in absorbance at 240 nm over time (e.g., for 1-3 minutes).

  • Calculate the rate of change in absorbance per minute.

  • The catalase activity can be expressed in units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under the assay conditions (extinction coefficient of H₂O₂ at 240 nm is approximately 43.6 M⁻¹cm⁻¹).

Logical Flow of this compound's Herbicidal Action

The overall phytotoxic effect of this compound is a cascade of events initiated by the inhibition of key metabolic pathways.

Amitrole_Action_Flow cluster_inhibition Application This compound Application (Systemic Herbicide) Absorption Absorption and Translocation within the Plant Application->Absorption Inhibition Inhibition of Key Enzymes Absorption->Inhibition IGPD_Inhibition IGPD Inhibition Inhibition->IGPD_Inhibition Carotenoid_Inhibition Carotenoid Biosynthesis Inhibition Inhibition->Carotenoid_Inhibition Histidine_Depletion Histidine Depletion IGPD_Inhibition->Histidine_Depletion Carotenoid_Depletion Carotenoid Depletion Carotenoid_Inhibition->Carotenoid_Depletion Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Histidine_Depletion->Protein_Synthesis_Inhibition Growth_Cessation Cessation of Growth and Development Protein_Synthesis_Inhibition->Growth_Cessation Plant_Death Plant Death Growth_Cessation->Plant_Death Chlorophyll_Photodestruction Chlorophyll Photodestruction (in the presence of light) Carotenoid_Depletion->Chlorophyll_Photodestruction Chloroplast_Disruption Disruption of Chloroplast Structure and Function Chlorophyll_Photodestruction->Chloroplast_Disruption Chlorosis Chlorosis (Bleaching) Chloroplast_Disruption->Chlorosis Chlorosis->Plant_Death

Logical Flow of this compound's Herbicidal Action.

Conclusion

The herbicidal action of this compound is a well-defined process primarily driven by the competitive inhibition of imidazoleglycerol-phosphate dehydratase, leading to histidine starvation and growth cessation. This primary mechanism is significantly augmented by the inhibition of carotenoid biosynthesis, which results in photo-oxidative damage to the photosynthetic apparatus. Other biochemical effects, such as the potential inhibition of catalase and deregulation of tetrapyrrole synthesis, may also contribute to the overall phytotoxicity. A thorough understanding of these multifaceted mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued development of effective and selective herbicides and for fundamental research into plant metabolic pathways.

References

The Core Biochemical Pathway of Amitrole Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitrole (B94729) (3-amino-1,2,4-triazole) is a non-selective, systemic herbicide widely utilized for the control of broadleaf and grassy weeds. Its primary mode of action is the potent and competitive inhibition of a critical enzyme in the histidine biosynthesis pathway, leading to a cascade of metabolic disturbances that culminate in plant death. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying this compound's herbicidal activity, with a focus on its enzymatic targets, the resultant signaling pathways, and detailed experimental methodologies for its study.

Primary Mechanism of Action: Inhibition of Histidine Biosynthesis

The principal molecular target of this compound in plants, fungi, and bacteria is imidazoleglycerol-phosphate dehydratase (IGPD) (EC 4.2.1.19).[1] This enzyme catalyzes the sixth step in the multi-step biosynthesis of the essential amino acid L-histidine. This compound acts as a competitive inhibitor of IGPD, effectively blocking the conversion of its substrate, D-erythro-imidazole-glycerol phosphate (B84403), to 3-(imidazol-4-yl)-2-oxopropyl phosphate.[1] This inhibition leads to two primary phytotoxic consequences: the depletion of the cellular pool of histidine, which is vital for protein synthesis and overall growth, and the accumulation of the substrate imidazoleglycerol phosphate.[1] The absence of the histidine biosynthesis pathway in animals makes IGPD an attractive target for the development of selective herbicides.[2]

Histidine Biosynthesis Pathway and the Site of this compound Inhibition

The biosynthesis of histidine is an intricate pathway that begins with phosphoribosyl pyrophosphate (PRPP) and ATP. IGPD's crucial role in this pathway is depicted in the diagram below.

Histidine_Biosynthesis cluster_inhibition PRPP Phosphoribosyl pyrophosphate (PRPP) Intermediate1 Phosphoribosyl-ATP PRPP->Intermediate1 ATP ATP ATP->Intermediate1 Intermediate2 Phosphoribosyl-AMP Intermediate1->Intermediate2 Intermediate3 Phosphoribosylformimino-AICAR-phosphate Intermediate2->Intermediate3 Intermediate4 Phosphoribulosylformimino-AICAR-phosphate Intermediate3->Intermediate4 IGP Imidazoleglycerol-phosphate (IGP) Intermediate4->IGP IAP Imidazoleacetol-phosphate (IAP) IGP->IAP IGPD Histidinol_P L-Histidinol-phosphate IAP->Histidinol_P Histidinol L-Histidinol Histidinol_P->Histidinol Histidinal L-Histidinal Histidinol->Histidinal Histidine L-Histidine Histidinal->Histidine This compound This compound This compound->Inhibition

Caption: Histidine biosynthesis pathway and the site of this compound inhibition.

Secondary Mechanisms of Action

Beyond its primary effect on histidine biosynthesis, this compound exhibits secondary inhibitory actions that contribute to its overall phytotoxicity.

Inhibition of Carotenoid Biosynthesis

This compound is known to induce a characteristic bleaching or whitening of plant tissues.[1] This effect is a consequence of the inhibition of carotenoid biosynthesis.[3][4][5] Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidation. In the presence of this compound, the synthesis of these protective pigments is disrupted, leading to the accumulation of carotenoid precursors such as phytoene, phytofluene, and ζ-carotene.[4][5] Without the shielding effect of carotenoids, chlorophyll is rapidly degraded by light, resulting in the observed bleaching and a severe disruption of photosynthesis.[3][4] While the precise enzymatic target of this compound in this pathway is not as definitively established as its action on IGPD, the accumulation of specific precursors suggests an inhibition of desaturation steps.[1]

Inhibition of Catalase

In both plant and animal systems, this compound has been shown to inhibit catalase (EC 1.11.1.6), an enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1] The inhibition of catalase can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress within the cells.[1] Studies have shown that the inhibition of catalase by this compound is concentration- and time-dependent.[6]

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Table 1: Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD) by this compound

Target EnzymeInhibitorIC₅₀Mode of InhibitionOrganism/Enzyme SourceReference
Imidazoleglycerol-Phosphate Dehydratase (IGPD)This compound20 µMCompetitiveNot specified[7]

Table 2: Effects of this compound on Carotenoid Biosynthesis

EffectObserved Precursor AccumulationPlant SpeciesReference
Inhibition of Carotenoid SynthesisPhytoene, Phytofluene, ζ-caroteneWheat (Triticum aestivum L.)[4][5]

Table 3: Inhibition of Catalase by this compound

Target EnzymeInhibitorEffective ConcentrationEffectOrganismReference
CatalaseThis compound10 mMConcentration- and time-dependent inhibitionSaccharomyces cerevisiae[6]

Experimental Protocols

The elucidation of this compound's mechanism of action has been dependent on various experimental techniques. Below are detailed methodologies for key experiments.

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on IGPD activity and to calculate key kinetic parameters such as IC₅₀ and Kᵢ.

Principle: The activity of IGPD can be monitored spectrophotometrically by measuring the formation of the product, imidazoleacetol-phosphate, which has a distinct UV absorbance from the substrate, imidazoleglycerol-phosphate.

Materials:

  • Purified IGPD enzyme

  • Imidazoleglycerol-phosphate (IGP) substrate

  • This compound solutions of varying concentrations

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of IGP and this compound in the reaction buffer.

  • Assay Setup: In a quartz cuvette, combine the reaction buffer and the IGP substrate at a known concentration.

  • Initiate Reaction: Add a specific amount of the purified IGPD enzyme to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a predetermined wavelength (e.g., 280 nm) over time. The initial rate of the reaction is proportional to the enzyme activity.

  • Inhibition Assay: Repeat the assay with the addition of varying concentrations of this compound to the reaction mixture before the addition of the enzyme.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Plot the reaction velocity against the this compound concentration to determine the IC₅₀ value.

    • To determine the mode of inhibition and the inhibition constant (Kᵢ), perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[1]

IGPD_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (IGP, this compound, Buffer) Start->Prepare_Reagents Assay_Setup Assay Setup (Buffer + IGP in Cuvette) Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction (Add IGPD Enzyme) Assay_Setup->Initiate_Reaction Measure_Absorbance Spectrophotometric Measurement (Monitor Absorbance Change) Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity Measure_Absorbance->Calculate_Velocity Vary_this compound Repeat with Varying This compound Concentrations Calculate_Velocity->Vary_this compound Vary_this compound->Assay_Setup Yes Plot_Data Plot Data (Velocity vs. [this compound]) Vary_this compound->Plot_Data No Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50 Vary_Substrate Perform Assay at Different [IGP] Determine_IC50->Vary_Substrate Vary_Substrate->Assay_Setup Yes Lineweaver_Burk Analyze with Lineweaver-Burk or Dixon Plots Vary_Substrate->Lineweaver_Burk No Determine_Ki Determine Kᵢ and Mode of Inhibition Lineweaver_Burk->Determine_Ki End End Determine_Ki->End

Caption: General experimental workflow for an IGPD inhibition assay.

Carotenoid Biosynthesis Inhibition Assay

Objective: To determine the effect of this compound on carotenoid biosynthesis in plant tissues.

Principle: The inhibition of carotenoid biosynthesis by this compound leads to the accumulation of specific carotenoid precursors. These precursors can be extracted and quantified using spectrophotometry or high-performance liquid chromatography (HPLC).

Materials:

  • Plant seedlings (e.g., wheat, barley)

  • This compound solutions of varying concentrations

  • Acetone or another suitable organic solvent for pigment extraction

  • Spectrophotometer or HPLC system with a photodiode array detector

Procedure:

  • Plant Treatment: Grow seedlings in the presence of varying concentrations of this compound. Include a control group with no this compound treatment.

  • Pigment Extraction: Harvest the plant tissues and extract the pigments using an organic solvent like acetone.

  • Spectrophotometric Analysis: Measure the absorbance of the pigment extract at the characteristic wavelengths for chlorophylls (B1240455) and total carotenoids. A decrease in the carotenoid-to-chlorophyll ratio in treated plants indicates inhibition of carotenoid synthesis.

  • HPLC Analysis: For a more detailed analysis, separate the extracted pigments using HPLC. This will allow for the identification and quantification of accumulated precursors like phytoene, phytofluene, and ζ-carotene.

  • Data Analysis: Compare the pigment profiles of this compound-treated plants with the control group to determine the extent of inhibition and identify the specific precursors that accumulate.

Logical Flow of this compound's Herbicidal Action

The herbicidal effect of this compound is a multi-faceted process that begins with its application and culminates in plant death. The logical flow of these events is illustrated below.

Amitrole_Action_Flow Application This compound Application Uptake Uptake and Translocation Application->Uptake Primary_Target Primary Target: Competitive Inhibition of IGPD Uptake->Primary_Target Secondary_Target1 Secondary Target: Inhibition of Carotenoid Biosynthesis Uptake->Secondary_Target1 Secondary_Target2 Secondary Target: Inhibition of Catalase Uptake->Secondary_Target2 Histidine_Depletion Histidine Depletion Primary_Target->Histidine_Depletion Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Histidine_Depletion->Protein_Synthesis_Inhibition Growth_Arrest Growth Arrest Protein_Synthesis_Inhibition->Growth_Arrest Cellular_Damage Cellular Damage Growth_Arrest->Cellular_Damage Carotenoid_Depletion Carotenoid Depletion Secondary_Target1->Carotenoid_Depletion Chlorophyll_Photooxidation Chlorophyll Photo-oxidation Carotenoid_Depletion->Chlorophyll_Photooxidation Photosynthesis_Inhibition Inhibition of Photosynthesis Chlorophyll_Photooxidation->Photosynthesis_Inhibition Photosynthesis_Inhibition->Cellular_Damage ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation Secondary_Target2->ROS_Accumulation Oxidative_Stress Oxidative Stress ROS_Accumulation->Oxidative_Stress Oxidative_Stress->Cellular_Damage Plant_Death Plant Death Cellular_Damage->Plant_Death

Caption: Logical flow of this compound's herbicidal action.

Conclusion

The primary biochemical pathway of this compound inhibition is the competitive inhibition of imidazoleglycerol-phosphate dehydratase, a pivotal enzyme in the histidine biosynthesis pathway. This targeted disruption of an essential metabolic process is the cornerstone of its herbicidal efficacy. Secondary effects, including the inhibition of carotenoid biosynthesis and catalase, further contribute to its phytotoxicity. A thorough understanding of these molecular mechanisms is crucial for the development of novel herbicides with improved efficacy and selectivity, as well as for managing the emergence of herbicide resistance. Further research to precisely quantify the inhibition kinetics of this compound on IGPD and other target enzymes from a wider range of plant species would provide invaluable data for comparative studies and the rational design of next-generation herbicides.

References

Amitrole as a Catalase Inhibitor In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitrole (B94729) (3-amino-1,2,4-triazole) is a widely used herbicide that also serves as a potent and irreversible inhibitor of catalase in vivo. This property makes it a valuable tool for researchers studying the physiological roles of catalase and the consequences of its inhibition, particularly in the context of oxidative stress and related signaling pathways. This technical guide provides a comprehensive overview of this compound's action as a catalase inhibitor in vivo, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways.

Mechanism of Action

In animal systems, this compound effectively inhibits catalase (EC 1.11.1.6), an essential enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1] The inhibition is an irreversible process that occurs in the presence of H₂O₂. This compound does not directly bind to the free enzyme but rather to the catalase-H₂O₂ complex (Compound I), leading to the formation of a stable, inactive complex. This inactivation results in an accumulation of intracellular H₂O₂, a key reactive oxygen species (ROS), thereby inducing a state of oxidative stress.[2]

Quantitative Data on Catalase Inhibition by this compound

The inhibitory effect of this compound on catalase activity has been quantified in various in vivo studies, demonstrating a clear dose- and time-dependent relationship. The following tables summarize key findings from research conducted on rats, providing a comparative overview of this compound's potency in different tissues.

Dose-Dependent Inhibition of Catalase Activity in Rat Tissues
TissueAnimal ModelThis compound DoseInhibition (%)Reference
LiverRat31 µmoles/kg50 (ED50)[3]
KidneyRat0.1 - 1 g/kgDose-dependent[1]
KidneyRat44 µmoles/kg50 (ED50)[3]
HeartRat107 µmoles/kg50 (ED50)[3]
BrainRat500 mg/kgSignificant reduction[4]
BrainRat680 µmoles/kg50 (ED50)[3]
Time-Dependent Inhibition of Catalase Activity in Rat Kidney
Animal ModelThis compound DoseTime PointInhibitionReference
RatNot Specified15 minTime-dependent[1]
RatNot Specified30 minTime-dependent[1]
RatNot Specified60 minTime-dependent[1]
RatNot Specified90 minTime-dependent[1]
RatNot Specified120 minTime-dependent[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vivo inhibition of catalase by this compound.

In Vivo this compound Administration and Tissue Collection

Objective: To induce catalase inhibition in a rodent model for subsequent analysis.

Materials:

  • This compound (3-amino-1,2,4-triazole)

  • Sterile saline solution (0.9% NaCl)

  • Wistar rats (or other suitable rodent model)

  • Appropriate caging and handling equipment

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Surgical tools for dissection

  • Liquid nitrogen

  • Cryovials for sample storage

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • This compound Preparation: Prepare a solution of this compound in sterile saline. The concentration will depend on the target dose and injection volume.

  • Administration: Administer this compound to the animals via intraperitoneal (i.p.) injection. Doses can range from 0.1 to 1 g/kg body weight to achieve varying degrees of catalase inhibition.[1]

  • Time Course: Euthanize animals at specific time points after this compound administration (e.g., 15, 30, 60, 90, 120 minutes) to assess the time-dependent effects.[1]

  • Tissue Harvesting: Anesthetize the animal and perform euthanasia via an approved method.

  • Dissection: Immediately dissect the tissues of interest (e.g., liver, kidney, brain, heart).

  • Sample Preparation: Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Snap Freezing: Snap-freeze the tissue samples in liquid nitrogen to halt enzymatic activity.

  • Storage: Store the frozen tissues at -80°C until further analysis.

Preparation of Tissue Homogenates for Catalase Activity Assay

Objective: To prepare a soluble fraction from tissues for the measurement of enzyme activity.

Materials:

  • Frozen tissue samples

  • Ice-cold homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)

  • Dounce homogenizer or other suitable tissue homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Thawing: Thaw the frozen tissue samples on ice.

  • Weighing: Weigh a portion of the tissue (e.g., 100 mg).

  • Homogenization: Place the tissue in a pre-chilled homogenizer with a known volume of ice-cold homogenization buffer (e.g., 1:10 w/v).

  • Homogenize: Homogenize the tissue on ice until a uniform consistency is achieved.

  • Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at a high speed (e.g., 10,000 x g) at 4°C for 15-20 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic fraction with catalase, and transfer it to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.

  • Storage: Use the supernatant immediately for the catalase activity assay or store it at -80°C.

Spectrophotometric Assay of Catalase Activity

Objective: To quantify the enzymatic activity of catalase in tissue homogenates.

Principle: This assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored by the decrease in absorbance at 240 nm.

Materials:

  • Tissue homogenate (supernatant)

  • 50 mM potassium phosphate buffer (pH 7.0)

  • 30 mM Hydrogen peroxide (H₂O₂) solution (prepare fresh)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare the reaction mixture by adding the phosphate buffer and an appropriate amount of the tissue homogenate. The final volume should be just under the desired final reaction volume (e.g., 1 ml).

  • Blank Measurement: Use a cuvette containing the same reaction mixture without the H₂O₂ as a blank to zero the spectrophotometer at 240 nm.

  • Initiate Reaction: To start the reaction, add the H₂O₂ solution to the cuvette and mix quickly by inversion.

  • Absorbance Reading: Immediately begin recording the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) at regular intervals (e.g., every 15 seconds).

  • Calculate Activity: The rate of decrease in absorbance is proportional to the catalase activity. One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. The activity can be calculated using the extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).

Signaling Pathways and Experimental Workflows

The inhibition of catalase by this compound and the subsequent increase in intracellular H₂O₂ can trigger a cascade of cellular responses mediated by various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Experimental Workflow for In Vivo Catalase Inhibition Studies

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Biochemical Analysis acclimation Animal Acclimation amitrole_prep This compound Solution Preparation injection This compound Administration (i.p. injection) amitrole_prep->injection euthanasia Euthanasia at Defined Time Points injection->euthanasia dissection Tissue Dissection (Liver, Kidney, Brain, etc.) euthanasia->dissection snap_freeze Snap Freezing in Liquid Nitrogen dissection->snap_freeze storage Storage at -80°C snap_freeze->storage homogenization Tissue Homogenization storage->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant protein_assay Protein Quantification supernatant->protein_assay catalase_assay Catalase Activity Assay supernatant->catalase_assay

Caption: Experimental workflow for studying in vivo catalase inhibition by this compound.

Signaling Pathway of this compound-Induced Oxidative Stress

oxidative_stress_pathway This compound This compound catalase Catalase This compound->catalase Inhibits h2o2 Hydrogen Peroxide (H₂O₂) (Accumulation) catalase->h2o2 Normally Decomposes ros Increased Reactive Oxygen Species (ROS) h2o2->ros oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Cellular Damage (Lipid Peroxidation, DNA damage, etc.) oxidative_stress->cellular_damage

Caption: Pathway of oxidative stress induction by this compound-mediated catalase inhibition.

Downstream Signaling Pathways Activated by this compound-Induced Oxidative Stress

The oxidative stress initiated by this compound triggers cellular defense mechanisms, primarily through the activation of the Nrf2 and MAPK signaling pathways.

nrf2_pathway ros Increased ROS (from this compound) keap1 Keap1 ros->keap1 Oxidizes Cysteine Residues nrf2 Nrf2 keap1->nrf2 Releases ubiquitination Ubiquitination & Proteasomal Degradation nrf2->ubiquitination Normally Sequesters for nrf2_active Nrf2 (Active) nucleus Nucleus nrf2_active->nucleus Translocates to are Antioxidant Response Element (ARE) nrf2_active->are Binds to antioxidant_genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: Activation of the Nrf2 antioxidant response pathway by this compound-induced ROS.

mapk_pathway ros Increased ROS (from this compound) ask1 ASK1 (MAP3K) ros->ask1 Activates mkk MKK3/6, MKK4/7 (MAP2K) ask1->mkk Phosphorylates p38_jnk p38 & JNK (MAPK) mkk->p38_jnk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) p38_jnk->transcription_factors Activates cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) transcription_factors->cellular_responses Regulates Gene Expression for

Caption: ROS-mediated activation of the MAPK signaling cascade.[5][6][7][8][9]

Conclusion

This compound serves as a robust and reliable tool for the in vivo inhibition of catalase, providing a valuable model for studying the downstream effects of hydrogen peroxide accumulation and oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of toxicology, pharmacology, and drug development. The visualization of the intricate signaling pathways involved highlights the complex cellular responses to catalase inhibition and opens avenues for further investigation into the therapeutic modulation of these pathways. It is crucial for researchers to consider the dose- and time-dependent effects of this compound, as well as the specific tissue being investigated, to ensure accurate and reproducible results.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 3-Amino-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological interactions of 3-amino-1,2,4-triazole (3-AT), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the historical context of its first synthesis, outlines various synthetic methodologies with experimental protocols, and presents its mechanisms of action, particularly as an inhibitor of catalase and the histidine biosynthesis pathway. Quantitative data is summarized in tabular format for comparative analysis, and key pathways and workflows are visualized through diagrams generated using the DOT language.

Discovery and Historical Context

The first synthesis of 3-amino-1,2,4-triazole, also known as amitrole, is attributed to the late 19th and early 20th centuries, with foundational work conducted by several pioneering chemists. Key publications that describe early preparations of this compound include those by Thiele and Manchot in 1898, Curtius and Lang in 1888, Hantzsch and Silberrad in 1900, and Curtius, Darapsky, and Müller in 1907.[1] Initially explored for its chemical properties, 3-amino-1,2,4-triazole later gained prominence as a nonselective systemic herbicide.[2] Its biological activity, particularly its role as a competitive inhibitor of enzymes, has since made it a valuable tool in microbiological and biochemical research.[2]

Synthetic Methodologies

Several methods for the synthesis of 3-amino-1,2,4-triazole have been developed, ranging from classical condensation reactions to modern microwave-assisted protocols. The most common approaches utilize aminoguanidine (B1677879) salts as a key precursor.

Synthesis from Aminoguanidine and Formic Acid

A widely used and well-documented method involves the reaction of an aminoguanidine salt, such as the bicarbonate or hydrochloride, with formic acid.[1][3] The reaction proceeds through the formation of an intermediate, aminoguanidine formate (B1220265), which then undergoes cyclization upon heating to yield the triazole ring.

Experimental Protocol: Synthesis from Aminoguanidine Bicarbonate and Formic Acid [1]

  • Materials:

    • Aminoguanidine bicarbonate (1 mole, 136.1 g, finely powdered)

    • Formic acid (98-100%) (1.05 moles, 48 g, 40 mL)

    • 95% Ethanol (B145695)

  • Procedure:

    • In a 500-mL two-necked round-bottomed flask equipped with a thermometer, add 136 g (1 mole) of finely powdered aminoguanidine bicarbonate.

    • Carefully add 48 g (1.05 moles) of 98-100% formic acid to the flask.

    • Gently heat the foaming mixture, rotating the flask to prevent localized overheating, until the evolution of gas ceases and the solid material is completely dissolved.

    • Maintain the resulting solution of aminoguanidine formate at a temperature of 120°C for 5 hours.

    • After cooling the solution, add 500 mL of 95% ethanol and heat to dissolve the product.

    • Filter the hot solution to remove any impurities.

    • Evaporate the ethanol solution to dryness on a steam bath.

    • Dry the resulting colorless crystalline product in an oven at 100°C.

  • Yield: 80–81.6 g (95–97%) of 3-amino-1,2,4-triazole.

  • Melting Point: 152–156°C.

One-Pot Synthesis from Hydrazine (B178648) Hydrate, Cyanamide, and Formic Acid

A more direct, one-pot synthesis has been developed, which avoids the isolation of the aminoguanidine salt intermediate. This process involves the simultaneous reaction of hydrazine hydrate, cyanamide, and formic acid.

Experimental Workflow: One-Pot Synthesis

G cluster_reactants Reactants Hydrazine Hydrate Hydrazine Hydrate Reaction Vessel Reaction Vessel Hydrazine Hydrate->Reaction Vessel Cyanamide Cyanamide Cyanamide->Reaction Vessel Formic Acid Formic Acid Formic Acid->Reaction Vessel Aminoguanidine Formate (in situ) Aminoguanidine Formate (in situ) Reaction Vessel->Aminoguanidine Formate (in situ) Formation Cyclization Cyclization Aminoguanidine Formate (in situ)->Cyclization Heating 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Cyclization->3-Amino-1,2,4-triazole

Caption: One-pot synthesis of 3-amino-1,2,4-triazole.

Microwave-Assisted Synthesis

The application of microwave irradiation can significantly accelerate the synthesis of 3-amino-1,2,4-triazole and its derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods.[3]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles [3]

  • Materials:

    • Aminoguanidine bicarbonate (1.0 mmol, 136.1 mg)

    • Carboxylic acid (1.2 mmol)

    • Sulfuric acid (concentrated, 0.5 mmol)

    • Solvent (e.g., isopropanol, if required)

  • Procedure:

    • In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol), the desired carboxylic acid (1.2 mmol), and concentrated sulfuric acid (0.5 mmol).

    • If the carboxylic acid is a solid, a minimal amount of a suitable solvent may be added.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature (e.g., 150°C) for a designated time (e.g., 10-30 minutes).

    • After cooling, the product can be isolated and purified by standard methods such as recrystallization.

Quantitative Data on Synthesis

Synthesis MethodStarting MaterialsReaction ConditionsYield (%)Reference
From Aminoguanidine Bicarbonate and Formic AcidAminoguanidine bicarbonate, Formic acid120°C, 5 hours95-97[1]
Microwave-Assisted (Example with Propionic Acid)Aminoguanidine bicarbonate, Propionic acid, H₂SO₄Microwave, 150°C, 10 min86[4]
One-Pot SynthesisHydrazine hydrate, Cyanamide, Formic acid0-10°C (addition), then 60-100°C, then 110-200°CHigh[5][6]

Biological Signaling Pathways

3-Amino-1,2,4-triazole is a well-characterized inhibitor of two key enzymes in different metabolic pathways: catalase and imidazoleglycerol-phosphate dehydratase.

Inhibition of Catalase

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage. 3-Amino-1,2,4-triazole acts as a specific and covalent inhibitor of catalase.[7][8] It binds to the active site of the enzyme, leading to its inactivation.

Signaling Pathway: Catalase Inhibition

G cluster_cell Cellular Environment H2O2 Hydrogen Peroxide (H₂O₂) Catalase Catalase H2O2->Catalase Substrate Oxidative_Damage Oxidative Damage H2O2->Oxidative_Damage Leads to H2O_O2 Water (H₂O) + Oxygen (O₂) Catalase->H2O_O2 Catalysis AT 3-Amino-1,2,4-triazole AT->Catalase Inhibition

Caption: Inhibition of catalase by 3-amino-1,2,4-triazole.

Inhibition of Histidine Biosynthesis

In yeast and plants, 3-amino-1,2,4-triazole is a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme encoded by the HIS3 gene in yeast.[2] This enzyme catalyzes a crucial step in the biosynthesis of the amino acid histidine. Inhibition of this pathway leads to an accumulation of the substrate, imidazoleglycerol phosphate.[9]

Signaling Pathway: Histidine Biosynthesis Inhibition

G cluster_pathway Histidine Biosynthesis Pathway Precursor Imidazoleglycerol Phosphate IGPD Imidazoleglycerol-Phosphate Dehydratase (HIS3 product) Precursor->IGPD Substrate Product Histidinol Phosphate IGPD->Product Catalysis Histidine Histidine Product->Histidine ... AT 3-Amino-1,2,4-triazole AT->IGPD Competitive Inhibition

Caption: Inhibition of histidine biosynthesis by 3-amino-1,2,4-triazole.

Conclusion

3-Amino-1,2,4-triazole is a versatile heterocyclic compound with a rich history and a diverse range of applications, from its early use as a herbicide to its current utility as a specific enzyme inhibitor in biomedical research. The synthetic routes to this molecule are well-established and have been optimized for both large-scale industrial production and laboratory synthesis. Its specific inhibitory actions on catalase and imidazoleglycerol-phosphate dehydratase provide researchers with a powerful tool to study oxidative stress and amino acid metabolism. This guide serves as a comprehensive resource for professionals in the fields of chemistry and drug development, providing the necessary technical information for the synthesis and application of this important molecule.

References

Amitrole: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the chemical and physical properties of the herbicide amitrole (B94729) (3-amino-1,2,4-triazole). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical and Physical Data

This compound is a non-selective, systemic herbicide used to control a wide range of annual and perennial weeds.[1] Its primary mechanism of action is the inhibition of the histidine biosynthesis pathway, leading to metabolic disruption and ultimately, plant death.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₂H₄N₄[1][2]
Molecular Weight 84.08 g/mol [1][2]
Appearance Odorless, white to yellowish crystalline powder with a bitter taste.[1][2]
Melting Point 157-159 °C[1][3]
Boiling Point Data unavailable, sublimes undecomposed at reduced pressure.[1]
Water Solubility 280 g/L at 20-25 °C[3]
Vapor Pressure 4.41 x 10⁻⁷ mmHg at 20-25 °C[1][2]
pKa 4.0[4]
LogP (Octanol/Water Partition Coefficient) -0.97[1]
Density 1.138 g/cm³ at 20 °C[2][3]

Experimental Protocols

The determination of the chemical and physical properties of chemical substances is standardized through internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound is determined using the capillary method. A small, powdered sample of this compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point. The apparatus can be a liquid bath or a metal block, and the observation can be done visually or automatically.

Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the column elution method or the flask method.

  • Column Elution Method: A column is packed with an inert support material coated with this compound. Water is then passed through the column at a constant temperature and flow rate. The concentration of this compound in the eluate is measured over time until it reaches a plateau, which represents the water solubility.

  • Flask Method: A surplus of this compound is added to a flask containing water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the aqueous phase is then determined after separating the undissolved solid.

Vapor Pressure (OECD Guideline 104)

Several methods can be used to determine the vapor pressure of this compound, including the dynamic method, static method, and effusion method (vapor pressure balance). The choice of method depends on the expected vapor pressure range. These methods involve measuring the pressure exerted by the vapor of the substance in equilibrium with its solid or liquid phase at a given temperature.

Partition Coefficient (logP) (OECD Guidelines 107, 117, 123)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and biological activity.

  • Shake Flask Method (OECD 107): A solution of this compound in n-octanol and a solution of this compound in water are prepared and equilibrated in a separatory funnel. After separation of the two phases, the concentration of this compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • HPLC Method (OECD 117): This method estimates the logP value based on the retention time of this compound on a reversed-phase high-performance liquid chromatography (HPLC) column. The retention time is correlated with the known logP values of a series of reference compounds.

  • Slow-Stirring Method (OECD 123): This method is particularly suitable for substances with high logP values and involves slowly stirring a two-phase system of n-octanol and water containing the test substance until equilibrium is reached.

Density (OECD Guideline 109)

The density of solid this compound can be determined using methods such as the air comparison pycnometer or the hydrostatic balance. The air comparison pycnometer measures the volume of the solid by displacing a known volume of air. The hydrostatic balance determines the density by weighing the sample in air and then in a liquid of known density.

Signaling Pathways and Mechanisms of Action

This compound's primary herbicidal activity stems from its inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway in plants. This pathway is absent in animals, making it a selective target for herbicides.

Histidine_Biosynthesis_Inhibition PRPP Phosphoribosyl pyrophosphate (PRPP) Intermediate1 Phosphoribosyl-ATP PRPP->Intermediate1 ATP ATP ATP->Intermediate1 Intermediate2 Phosphoribosyl-AMP Intermediate1->Intermediate2 Intermediate3 Phosphoribosylformimino-AICAR-P Intermediate2->Intermediate3 Intermediate4 Phosphoribulosylformimino-AICAR-P Intermediate3->Intermediate4 IGP Imidazoleglycerol-phosphate (IGP) Intermediate4->IGP IGPD Imidazoleglycerol-phosphate dehydratase (IGPD) IGP->IGPD IAP Imidazole acetol-phosphate (IAP) Histidinol_P L-Histidinol-phosphate IAP->Histidinol_P Histidinol L-Histidinol Histidinol_P->Histidinol Histidinal L-Histidinal Histidinol->Histidinal Histidine L-Histidine Histidinal->Histidine This compound This compound This compound->IGPD Inhibition IGPD->IAP

Histidine biosynthesis pathway and the site of this compound inhibition.

Secondary mechanisms of this compound's phytotoxicity include the inhibition of carotenoid biosynthesis. Carotenoids protect chlorophyll (B73375) from photo-oxidation. Inhibition of their synthesis leads to chlorophyll degradation and the characteristic bleaching of treated plants.

Carotenoid_Biosynthesis_Inhibition GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Desaturation Desaturation Steps Phytoene->Desaturation Phytofluene Phytofluene Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene Neurosporene Neurosporene Zeta_Carotene->Neurosporene Lycopene Lycopene Neurosporene->Lycopene Cyclization Cyclization Lycopene->Cyclization Beta_Carotene β-Carotene Lutein Lutein This compound This compound This compound->Desaturation Inhibition Desaturation->Phytofluene Cyclization->Beta_Carotene Cyclization->Lutein

Simplified carotenoid biosynthesis pathway showing the putative site of this compound's inhibitory action.

In animal systems, this compound has been shown to inhibit catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide. This inhibition can lead to an increase in reactive oxygen species and oxidative stress.

The overall herbicidal effect of this compound is a result of these interconnected events, from its application to the manifestation of phytotoxicity.

Herbicidal_Action_Workflow Application This compound Application Uptake Uptake by Plant Application->Uptake Translocation Translocation within Plant Uptake->Translocation IGPD_Inhibition Inhibition of IGPD in Histidine Biosynthesis Translocation->IGPD_Inhibition Carotenoid_Inhibition Inhibition of Carotenoid Biosynthesis Translocation->Carotenoid_Inhibition Histidine_Depletion Histidine Depletion IGPD_Inhibition->Histidine_Depletion Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Histidine_Depletion->Protein_Synthesis_Inhibition Growth_Inhibition Growth Inhibition Protein_Synthesis_Inhibition->Growth_Inhibition Chlorophyll_Degradation Chlorophyll Degradation (Bleaching) Carotenoid_Inhibition->Chlorophyll_Degradation Photosynthesis_Disruption Disruption of Photosynthesis Chlorophyll_Degradation->Photosynthesis_Disruption Photosynthesis_Disruption->Growth_Inhibition Plant_Death Plant Death Growth_Inhibition->Plant_Death

References

The Impact of Amitrole on Chlorophyll Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitrole (B94729) (3-amino-1,2,4-triazole) is a widely used herbicide that leads to a characteristic bleaching of plant tissues. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effect on chlorophyll (B73375) synthesis. Contrary to direct inhibition, this compound's primary mode of action is the indirect photodestruction of chlorophyll. This occurs due to its potent inhibitory effect on carotenoid biosynthesis, which deprives chlorophyll molecules of their essential photoprotective partners. This guide details the biochemical pathways affected, presents quantitative data on pigment degradation, outlines relevant experimental protocols, and provides visual representations of the key signaling and experimental workflows.

Core Mechanism of Action: Indirect Photodestruction of Chlorophyll

This compound's primary effect on chlorophyll is not a direct inhibition of its synthesis but rather an indirect consequence of its impact on carotenoid biosynthesis. Carotenoids are essential pigments in the photosynthetic apparatus, serving a critical role in photoprotection by quenching triplet chlorophyll (³Chl*) and scavenging reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which are damaging byproducts of photosynthesis.

By inhibiting carotenoid synthesis, this compound leaves chlorophyll molecules vulnerable to photooxidation. Under light exposure, chlorophyll molecules become excited. In the absence of carotenoids to dissipate this excess energy, the excited chlorophyll can transfer this energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen then attacks and degrades chlorophyll molecules, leading to the characteristic bleaching or whitening of plant tissues.[1][2] Studies have shown that this compound does not interfere with the conversion of protochlorophyllide (B1199321) to chlorophyllide, a key step in the chlorophyll biosynthesis pathway itself.[1][2]

The phytotoxicity of this compound is, therefore, a direct result of this photooxidative damage, which also leads to the disruption of chloroplast structure and function.[1][2]

Inhibition of Carotenoid Biosynthesis

This compound acts as a potent inhibitor of carotenoid biosynthesis, leading to the accumulation of colorless carotenoid precursors. Specifically, in this compound-treated plants, there is an accumulation of phytoene (B131915), phytofluene, and ζ-carotene.[1][2] This suggests that this compound interferes with the activity of key enzymes in the carotenoid biosynthetic pathway, such as phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS). While the precise enzymatic step is a subject of ongoing research, the accumulation of these precursors is a hallmark of this compound's action.[1][2]

Quantitative Data on Pigment Content

The following table summarizes the quantitative effect of this compound on the chlorophyll and carotenoid content in maize (Zea mays) plants grown at 20°C. The data clearly demonstrates a significant reduction in both total chlorophyll and total carotenoids in this compound-treated plants compared to the control.

TreatmentTotal Carotenoids (µg/g FW)Total Chlorophylls (B1240455) (µg/g FW)
Control (C)1601100
This compound (A)1050

Data extracted from Figure 1 in Rascio et al. (1996)[3] which describes the effects of this compound on maize plants grown at 20°C.

Signaling Pathways

The photooxidative stress induced by this compound triggers a complex signaling cascade that originates in the chloroplast and communicates with the nucleus to alter gene expression. This process is known as retrograde signaling.

Singlet Oxygen-Mediated Retrograde Signaling

The primary signaling molecule in this compound-induced photodamage is singlet oxygen (¹O₂).[2][4] The generation of ¹O₂ in the chloroplasts initiates a signaling pathway that leads to changes in nuclear gene expression, often resulting in programmed cell death.[1][2]

A key player in this pathway is the EXECUTER1 (EX1) protein, located in the grana margins of the thylakoid membranes.[4][5] Upon sensing ¹O₂, EX1 is believed to undergo a conformational change or degradation, which initiates a signal that is transduced to the nucleus. This signaling cascade ultimately leads to the upregulation of stress-responsive genes and, in cases of severe stress, the activation of cell death pathways. Another protein, EXECUTER2 (EX2), a homolog of EX1, also participates in this signaling process.

singlet_oxygen_signaling cluster_chloroplast Chloroplast cluster_nucleus Nucleus This compound This compound Carotenoid_Synth Carotenoid Biosynthesis This compound->Carotenoid_Synth Inhibits Carotenoids Carotenoids Carotenoid_Synth->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Singlet_Oxygen Singlet Oxygen (¹O₂) Chlorophyll->Singlet_Oxygen Generates (in absence of Carotenoids) Light Light Light->Chlorophyll Excites EX1 EXECUTER1 (EX1) Singlet_Oxygen->EX1 Activates Signal_Transduction Signal to Nucleus EX1->Signal_Transduction Gene_Expression Stress-Responsive Gene Expression Signal_Transduction->Gene_Expression PCD Programmed Cell Death Gene_Expression->PCD

Singlet oxygen-mediated retrograde signaling pathway initiated by this compound.

Experimental Protocols

Spectrophotometric Determination of Chlorophyll and Carotenoid Content

This protocol outlines the extraction and quantification of chlorophylls and total carotenoids from plant tissue treated with this compound.

Materials:

  • Fresh leaf tissue (control and this compound-treated)

  • 80% (v/v) acetone (B3395972)

  • Mortar and pestle

  • Quartz sand (optional)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Glass cuvettes

Procedure:

  • Sample Preparation: Weigh approximately 0.1 g of fresh leaf tissue.

  • Extraction:

    • Place the leaf tissue in a chilled mortar with a small amount of quartz sand.

    • Add 5-10 mL of 80% acetone.

    • Grind the tissue thoroughly until it becomes a homogenous paste.

    • Transfer the homogenate to a centrifuge tube.

    • Rinse the mortar and pestle with a small amount of 80% acetone and add it to the centrifuge tube.

  • Centrifugation: Centrifuge the extract at 5000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Spectrophotometric Measurement:

    • Carefully transfer the supernatant to a clean tube.

    • Use 80% acetone as a blank to zero the spectrophotometer.

    • Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm.

  • Calculation: Use the following equations (for 80% acetone) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids (C x+c):

    • Chlorophyll a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

    • Chlorophyll b (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

    • Total Carotenoids (µg/mL) = (1000(A₄₇₀) - 3.27(Chl a) - 104(Chl b)) / 229

Workflow Diagram:

pigment_extraction_workflow start Start: Fresh Leaf Tissue weigh Weigh ~0.1g of Tissue start->weigh grind Grind in 80% Acetone weigh->grind centrifuge Centrifuge at 5000 x g for 10 min grind->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure Measure Absorbance at 663, 645, and 470 nm supernatant->measure calculate Calculate Pigment Concentrations measure->calculate end End: Quantitative Data calculate->end

Workflow for spectrophotometric pigment analysis.
In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This non-radioactive assay is used to determine the inhibitory effect of this compound on phytoene desaturase activity.

Materials:

  • E. coli transformant expressing phytoene desaturase.

  • E. coli transformant producing phytoene.

  • This compound solutions of varying concentrations.

  • Buffer solution (e.g., Tris-HCl with appropriate cofactors).

  • HPLC system with a C30 column.

  • Organic solvents for extraction (e.g., acetone, hexane).

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a cell-free extract containing active phytoene desaturase from the corresponding E. coli transformant.

    • Prepare a homogenate containing phytoene from the phytoene-producing E. coli transformant.

  • Incubation:

    • In a reaction tube, combine the PDS enzyme extract, the phytoene substrate homogenate, and the buffer.

    • Add different concentrations of this compound to the experimental tubes (include a control with no this compound).

    • Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

  • Extraction of Carotenoids:

    • Stop the reaction by adding an organic solvent (e.g., acetone).

    • Extract the carotenoids into a non-polar solvent like hexane.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Redissolve the dried extract in a suitable solvent for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a C30 column.

    • Separate and quantify the amounts of phytoene, phytofluene, and ζ-carotene based on their retention times and peak areas compared to known standards.

  • Data Analysis:

    • Calculate the percentage of PDS inhibition for each this compound concentration by comparing the amount of desaturation products (phytofluene and ζ-carotene) in the treated samples to the control.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of PDS activity).

Workflow Diagram:

pds_assay_workflow start Start: Prepare PDS Enzyme and Phytoene Substrate incubate Incubate Enzyme, Substrate, and this compound start->incubate extract Extract Carotenoids incubate->extract hplc HPLC Analysis of Carotenoid Precursors extract->hplc analyze Calculate % Inhibition and IC₅₀ hplc->analyze end End: PDS Inhibition Data analyze->end

Workflow for in vitro PDS inhibition assay.

Conclusion

This compound's impact on chlorophyll synthesis is a classic example of an indirect herbicidal mechanism. By targeting carotenoid biosynthesis, it triggers a cascade of photooxidative events that lead to the destruction of chlorophyll and the disruption of chloroplast integrity. Understanding this mechanism, from the initial enzymatic inhibition to the complex retrograde signaling pathways, is crucial for developing more effective and specific herbicides and for advancing our fundamental knowledge of plant physiology and stress responses. The experimental protocols and data presented in this guide provide a solid foundation for researchers in this field.

References

Amitrole's Impact on Plant Respiratory Activities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Amitrole (B94729) (3-amino-1,2,4-triazole) is a non-selective herbicide recognized for its potent phytotoxicity. While its primary mode of action is the inhibition of amino acid biosynthesis, its downstream effects induce significant oxidative stress, which in turn impacts a range of cellular processes, including those related to respiratory metabolism. This technical guide provides a comprehensive analysis of this compound's mechanisms of action with a core focus on its influence on plant respiratory-related activities. We delve into its primary enzymatic target, the subsequent inhibition of carotenoid biosynthesis, and the resulting cascade of oxidative stress. This guide presents quantitative data on enzymatic inhibition, details experimental protocols for key assays, and provides visualizations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in plant science and herbicide development.

Primary Mechanism of Action: Inhibition of Histidine Biosynthesis

The principal molecular target of this compound in plants is Imidazoleglycerol-Phosphate Dehydratase (IGPD) (EC 4.2.1.19), a crucial enzyme in the histidine biosynthesis pathway.[1] this compound acts as a competitive inhibitor of IGPD, binding to the active site and preventing the dehydration of its substrate, D-erythro-imidazole-glycerol phosphate.[1][2] This blockage halts the production of the essential amino acid L-histidine, which is vital for protein synthesis and overall plant development. The depletion of histidine and the accumulation of its precursor are the initial and primary phytotoxic effects of this compound.[1]

Histidine Biosynthesis Pathway and this compound's Site of Action

The biosynthesis of histidine is a multi-step pathway beginning with phosphoribosyl pyrophosphate (PRPP) and ATP. IGPD catalyzes the sixth step in this essential pathway.

Amitrole_Action_Flow This compound This compound Application IGPD_Inhibition Inhibition of IGPD (Primary Action) This compound->IGPD_Inhibition Carotenoid_Inhibition Inhibition of Carotenoid Biosynthesis (Secondary Action) This compound->Carotenoid_Inhibition Histidine_Depletion Histidine Depletion IGPD_Inhibition->Histidine_Depletion Protein_Synthesis_Block Inhibition of Protein Synthesis Histidine_Depletion->Protein_Synthesis_Block Cellular_Damage Widespread Cellular Damage Protein_Synthesis_Block->Cellular_Damage Chlorophyll_Degradation Photooxidation of Chlorophyll Carotenoid_Inhibition->Chlorophyll_Degradation Photosynthesis_Disruption Disruption of Photosynthesis Chlorophyll_Degradation->Photosynthesis_Disruption ROS_Production Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Photosynthesis_Disruption->ROS_Production ROS_Production->Cellular_Damage Plant_Death Plant Death Cellular_Damage->Plant_Death IGPD_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, IGP, this compound) start->prepare_reagents add_enzyme Initiate Reaction with IGPD prepare_reagents->add_enzyme incubate Incubate at Constant Temperature add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_product Measure Product Formation (Spectrophotometry) stop_reaction->measure_product analyze_data Analyze Data (Lineweaver-Burk/Dixon Plot) measure_product->analyze_data end End analyze_data->end

References

The Carcinogenic Potential of Amitrole in Rodents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitrole (B94729), a triazole herbicide, has been the subject of extensive toxicological evaluation, revealing its carcinogenic potential in rodent models. This technical guide provides an in-depth analysis of the carcinogenic effects of this compound in rats and mice, with a focus on the induction of thyroid and liver tumors. The primary mechanism of thyroid tumorigenesis in rats is well-established as a non-genotoxic process involving the inhibition of thyroid peroxidase (TPO), leading to a disruption of the hypothalamic-pituitary-thyroid (HPT) axis and subsequent chronic stimulation of the thyroid gland by thyroid-stimulating hormone (TSH). In mice, this compound induces liver tumors, also through a non-genotoxic mode of action, though the precise molecular pathways are less definitively characterized but are thought to involve oxidative stress and peroxisome proliferation. This document summarizes key quantitative data from carcinogenicity bioassays, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through diagrammatic visualizations to facilitate a comprehensive understanding of this compound's carcinogenic profile in rodents.

Introduction

This compound (3-amino-1,2,4-triazole) is a non-selective herbicide that has been used for broad-spectrum weed control. Its toxicological profile has been extensively studied, with a particular focus on its carcinogenic potential. Regulatory bodies have classified this compound as a probable human carcinogen based on sufficient evidence from animal studies. This whitepaper synthesizes the available scientific literature on the carcinogenic effects of this compound in rodent models, providing a technical resource for researchers and professionals in toxicology and drug development.

Carcinogenicity in Rats: Thyroid Tumors

The primary carcinogenic effect of this compound in rats is the induction of thyroid follicular cell tumors, including adenomas and carcinomas. This effect has been consistently observed in multiple studies following dietary administration of the compound.

Quantitative Data: Dose-Response Relationship

The table below summarizes the incidence of thyroid tumors in rats from a key carcinogenicity study.

Species/StrainSexDose (ppm in diet)Duration of TreatmentThyroid Tumor Incidence (Adenoma or Carcinoma)Reference
Wistar RatMale & Female0LifespanNot specified
1LifespanNo significant increase
10LifespanNo significant increase
100LifespanHighly increased number
Experimental Protocol: Carcinogenicity Bioassay in Rats

A representative experimental design for an this compound carcinogenicity bioassay in rats is outlined below.

Objective: To assess the carcinogenic potential of this compound in Wistar rats following chronic dietary exposure.

Test Animals: Male and female Wistar rats, 6 weeks of age at the start of the study.

Group Allocation:

  • Group 1 (Control): 75 males and 75 females receiving a standard diet.

  • Group 2 (Low Dose): 75 males and 75 females receiving a diet containing 1 ppm this compound.

  • Group 3 (Mid Dose): 75 males and 75 females receiving a diet containing 10 ppm this compound.

  • Group 4 (High Dose): 75 males and 75 females receiving a diet containing 100 ppm this compound.

Administration: this compound is mixed into the pulverized chow and administered ad libitum for the lifespan of the animals.

Observations:

  • Clinical Signs: Daily observation for any signs of toxicity.

  • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

  • Hematology and Clinical Chemistry: Blood samples collected at interim periods (e.g., 6, 12, 18 months) and at terminal sacrifice for analysis of hematological and clinical chemistry parameters, including thyroid hormones (T3, T4) and TSH.

  • Pathology: All animals, including those that die or are euthanized, undergo a complete gross necropsy. All organs and tissues are examined macroscopically. The thyroid gland, pituitary gland, and any gross lesions are preserved for histopathological examination.

Statistical Analysis: Tumor incidence data are analyzed using appropriate statistical methods (e.g., Fisher's exact test) to determine statistically significant differences between treated and control groups.

Mechanism of Action: Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

The carcinogenic effect of this compound on the rat thyroid is not due to direct genotoxicity but rather a secondary mechanism involving hormonal imbalance. This compound inhibits the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones (T3 and T4). This inhibition leads to a decrease in circulating T3 and T4 levels, which in turn triggers a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic elevation of TSH levels leads to persistent stimulation of the thyroid follicular cells, resulting in hyperplasia, and eventually, the formation of adenomas and carcinomas.

HPT_Axis_Disruption cluster_thyroid Thyroid Follicular Cell Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + TRH Thyroid Thyroid Gland Pituitary->Thyroid + TSH T3_T4 Thyroid Hormones (T3, T4) Thyroid->T3_T4 Synthesis TPO Thyroid Peroxidase (TPO) T3_T4->Hypothalamus T3_T4->Pituitary - (Negative Feedback) This compound This compound This compound->TPO Inhibition TPO->T3_T4 TSH TSH TRH TRH

Disruption of the HPT axis by this compound.

Carcinogenicity in Mice: Liver Tumors

In contrast to rats, the primary target organ for this compound-induced carcinogenicity in mice is the liver, where it causes hepatocellular tumors, including adenomas and carcinomas.

Quantitative Data: Dose-Response Relationship

The following table summarizes the incidence of liver tumors in mice from a relevant study.

Species/StrainSexDoseRoute of AdministrationDuration of TreatmentLiver Tumor Incidence (Hepatocellular Carcinoma)Reference
C3H/HeOuJ MouseMaleControlDrinking Water6 monthsNot specified (baseline)
1%Drinking Water6 monthsHepatocellular carcinoma found in one mouse
NOD MouseMaleControlDrinking Water6 monthsNot specified (baseline)
1%Drinking Water6 monthsGreatest number and size of hyperplastic nodules; one hepatocellular carcinoma
ICR MouseMaleControlDrinking Water6 monthsNot specified (baseline)
1%Drinking Water6 monthsNo hepatocellular carcinoma observed
DS MouseMaleControlDrinking Water6 monthsNot specified (baseline)
1%Drinking Water6 monthsNo hepatocellular carcinoma observed

Note: This study highlights strain differences in susceptibility to this compound-induced hepatocarcinogenesis.

Experimental Protocol: Carcinogenicity Bioassay in Mice

A representative experimental design for an this compound carcinogenicity bioassay in mice is described below.

Objective: To investigate the carcinogenic potential of this compound in different mouse strains following chronic exposure in drinking water.

Test Animals: Male mice from different strains (e.g., NOD, ICR, DS), 6-8 weeks old.

Group Allocation:

  • Control Groups: One group for each strain receiving regular drinking water.

  • Treatment Groups: One group for each strain receiving drinking water containing 1% this compound.

Administration: this compound is dissolved in the drinking water and provided ad libitum for 6 months.

Observations:

  • Clinical Signs and Body Weight: Monitored regularly throughout the study.

  • Pathology: At the end of the 6-month treatment period, all animals are euthanized. The livers are removed, weighed, and examined for gross lesions. Liver sections are collected and processed for histopathological evaluation to identify and characterize hyperplastic nodules and hepatocellular carcinomas.

Statistical Analysis: The incidence, multiplicity, and size of liver lesions are compared between the treated and control groups for each strain using appropriate statistical methods.

Proposed Mechanisms of Action in Hepatocarcinogenesis

The mechanism of this compound-induced liver cancer in mice is also considered to be non-genotoxic. Several potential mechanisms have been proposed, although the exact pathway is not as clearly defined as for thyroid tumors in rats.

  • Oxidative Stress: Some studies suggest that this compound may induce oxidative stress in the liver. The generation of reactive oxygen species (ROS) can lead to cellular damage, including lipid peroxidation and DNA damage, which can contribute to the initiation and promotion of cancer.

  • Peroxisome Proliferation: this compound has been investigated for its potential to induce peroxisome proliferation in mouse liver. Peroxisome proliferators are a class of non-genotoxic carcinogens that can lead to liver tumors in rodents through a receptor-mediated mechanism involving the peroxisome proliferator-activated receptor alpha (PPARα).

  • Activation of Nuclear Receptors: The involvement of nuclear receptors such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR) is another area of investigation for non-genotoxic hepatocarcinogens. These receptors play a key role in the metabolism of xenobiotics and their activation can lead to sustained cell proliferation and tumor promotion.

Liver_Carcinogenesis_Workflow cluster_mechanisms Proposed Non-Genotoxic Mechanisms This compound This compound Exposure (e.g., Drinking Water) Liver Mouse Liver This compound->Liver Oxidative_Stress Oxidative Stress (ROS Generation) Liver->Oxidative_Stress Peroxisome_Proliferation Peroxisome Proliferation (PPARα Activation) Liver->Peroxisome_Proliferation CAR_PXR CAR/PXR Activation Liver->CAR_PXR Cell_Proliferation Increased Cell Proliferation (Hyperplasia) Oxidative_Stress->Cell_Proliferation DNA_Damage Oxidative DNA Damage Oxidative_Stress->DNA_Damage Peroxisome_Proliferation->Cell_Proliferation CAR_PXR->Cell_Proliferation Tumor_Promotion Tumor Promotion Cell_Proliferation->Tumor_Promotion DNA_Damage->Tumor_Promotion Hepatocellular_Tumors Hepatocellular Tumors (Adenoma, Carcinoma) Tumor_Promotion->Hepatocellular_Tumors

Proposed mechanisms of this compound-induced hepatocarcinogenesis in mice.

Conclusion

This compound demonstrates clear carcinogenic potential in rodents, inducing thyroid tumors in rats and liver tumors in mice. The mechanism of thyroid tumorigenesis is well-understood and serves as a classic example of non-genotoxic carcinogenesis driven by hormonal perturbation. The pathways leading to liver tumors in mice are also considered non-genotoxic, with evidence pointing towards roles for oxidative stress, peroxisome proliferation, and the activation of nuclear receptors. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to aid researchers and professionals in understanding and evaluating the carcinogenic risks associated with this compound exposure. Further research is warranted to fully elucidate the molecular signaling pathways involved in this compound-induced hepatocarcinogenesis in mice.

An In-depth Technical Guide on the Environmental Fate and Degradation of Amitrole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amitrole (B94729) (3-amino-1,2,4-triazole) is a non-selective, systemic triazole herbicide used for the control of a wide range of annual and perennial broadleaf weeds and grasses.[1] It is primarily used in non-cropland areas such as rights-of-way, industrial sites, and for aquatic weed control in marshes and drainage ditches.[1][2] Its mode of action involves the inhibition of chlorophyll (B73375) formation and the disruption of chloroplast development.[2][3] Given its application in diverse environments, understanding its environmental fate, persistence, and degradation pathways is critical for assessing its ecological impact and potential for contamination. This document provides a comprehensive technical overview of the environmental behavior of this compound, intended for researchers, scientists, and environmental professionals.

Physicochemical Properties

The environmental transport and degradation of this compound are heavily influenced by its physical and chemical properties. It is a crystalline powder characterized by high water solubility and low vapor pressure, indicating that it is unlikely to volatilize significantly from soil or water surfaces.[1][4]

PropertyValueSource
IUPAC Name 1H-1,2,4-triazol-3-amine[3]
CAS Number 61-82-5[3]
Molecular Formula C₂H₄N₄[3]
Physical State Crystalline Powder[2]
Water Solubility 280 g/L (at 23-25 °C)[3][4]
Vapor Pressure < 1 mPa (at 20 °C)[4]
log P (Octanol/Water) -0.77 (at pH 7.1)[4]
pKa 4.0[4]

Environmental Fate and Transport

This compound's behavior in the environment is a complex interplay of its transport and degradation in soil, water, and biological systems.

Fate in Soil

This compound exhibits low persistence in soil environments, with microbial breakdown being the principal route of dissipation.[1][5] The half-life in soil is generally short, typically ranging from less than one to eight weeks, depending on environmental conditions.[2] Factors such as soil moisture, temperature, cation exchange capacity, and clay content all affect the rate of degradation.[2]

  • Persistence and Degradation: The microbial breakdown of this compound in warm, moist soil typically takes 2 to 3 weeks.[1] While microbial activity is the main driver, some chemical degradation may also occur.[1][6] Loss from soil via volatilization or photodegradation is considered minor.[1]

  • Mobility and Leaching: Due to its high water solubility and weak adsorption to soil particles, this compound is considered mobile and has the potential to leach into groundwater.[1][7] Its mobility is highest in alkaline or neutral soils.[8] In acidic soils, it can be moderately bound through cation-exchange reactions, resulting in moderate mobility.[8][9] The presence of dissolved organic matter (DOM) can increase the transport of this compound in soil under anaerobic conditions.[10]

Fate in Water

In aquatic systems, this compound's degradation is primarily mediated by biological processes.

  • Persistence and Degradation: this compound is stable against abiotic hydrolysis and aqueous photolysis in pure water.[1][7] The primary degradation pathway is biodegradation, with a reported half-life of approximately 40 to 57 days in aerobic aquatic environments.[1][8] However, it is significantly more persistent under anaerobic aquatic conditions, with a half-life exceeding one year.[8] Photodegradation can be accelerated in the presence of photosensitizers, such as humic acids, which can reduce the half-life to a matter of hours.[9]

  • Bioaccumulation: this compound does not bioaccumulate in aquatic organisms.[1]

Metabolism in Plants

This compound is readily absorbed by both the roots and leaves of plants and is rapidly translocated throughout the plant system.[1][2] Plants are capable of metabolizing this compound within one to four weeks.[1] The metabolic conversion follows first-order reaction kinetics, with reported half-lives in the leaves of various species ranging from 18 to 28 hours.[11][12][13] A significant metabolite identified in plants is 3-(3-amino-1,2,4-triazol-l-yl)-2-aminopropionic acid, also known as aminotriazolylalanine.[14]

Quantitative Data on Environmental Persistence

The persistence of this compound, quantified by its half-life (t½), varies significantly across different environmental compartments and conditions.

MediumConditionHalf-Life (t½)Source(s)
Soil Aerobic<1 to 56 days[2]
Aerobic14 days[1][5]
Aerobic22-26 days[7][8]
Warm, moist2-3 weeks[1]
Water Biodegradation~40 days[1]
Aerobic Aquatic Metabolism57 days[7][8]
Anaerobic Aquatic> 1 year[8]
Photodegradation (distilled water)> 1 year[9]
Photodegradation (with humic acid)7.5 hours[9]
Plants (Leaves) Sugar Beet18.7 hours[12][13]
Bean23.2 hours[12][13]
Corn28.0 hours[12][13]
Animals (Rats) Tissue Clearance4.2 hours[11]

Degradation Pathways and Experimental Workflows

The breakdown of this compound involves several transformation processes, leading to various metabolites before eventual mineralization. Analytical methods are crucial for tracking these processes.

Primary Degradation Pathways

Microbial action in soil and water and metabolic processes in plants are the primary drivers of this compound degradation. In soil, this leads to the formation of simpler compounds like ammonia, urea, cyanamide, and ultimately carbon dioxide.[14] In plants, a key pathway is the conjugation to form aminotriazolylalanine.[14]

Figure 1: Overview of this compound Degradation Pathways cluster_soil In Soil cluster_water In Water cluster_plant In Plants This compound This compound Soil_Deg Microbial Degradation This compound->Soil_Deg Primary Pathway Leaching Leaching to Groundwater This compound->Leaching High Mobility Water_Deg Biodegradation (Aerobic / Anaerobic) This compound->Water_Deg Photo_Deg Photodegradation (with sensitizers) This compound->Photo_Deg Plant_Met Metabolism This compound->Plant_Met Uptake & Translocation Mineralization Mineralization (CO₂, NH₃, Urea, Cyanamide) Soil_Deg->Mineralization Metabolite Aminotriazolylalanine & Conjugates Plant_Met->Metabolite Figure 2: Workflow for this compound Analysis in Soil arrow arrow A 1. Soil Sample Collection B 2. Add Methanol/KBr Extraction Solvent A->B C 3. Sonic Disruption & Centrifugation B->C D 4. Collect Supernatant C->D E 5. Rotary Evaporation to Dryness D->E F 6. Redissolve Residue in Pure Water E->F G 7. Analysis by HPLC-EC F->G H 8. Quantification vs. Standards G->H Figure 3: Logic for Differentiating Degradation Pathways Start Soil Sample with ¹⁴C-Amitrole NonSterile Non-Sterile Soil (Control) Start->NonSterile Sterile Sterilized Soil (e.g., Autoclaved) Start->Sterile Result1 Rapid ¹⁴CO₂ Evolution NonSterile->Result1 Result2 Minimal ¹⁴CO₂ Evolution Sterile->Result2 Conclusion Conclusion: Microbial Degradation is Dominant Result1->Conclusion Result2->Conclusion

References

Amitrole in Planta: A Technical Guide to Absorption and Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitrole (B94729) (3-amino-1,2,4-triazole) is a non-selective, systemic herbicide widely utilized in agricultural and industrial applications for the control of a broad spectrum of annual and perennial weeds. Its efficacy is intrinsically linked to its efficient absorption by plant tissues and subsequent translocation to metabolic sinks. Understanding the dynamics of these processes is paramount for optimizing its herbicidal activity, developing novel formulations, and assessing its environmental fate. This in-depth technical guide provides a comprehensive overview of the core principles governing this compound's absorption and translocation in plants, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Absorption of this compound in Plants

The entry of this compound into the plant system is the initial and critical step for its herbicidal action. Absorption can occur through both foliar and root tissues, with the primary mechanism being passive diffusion.

Cellular Uptake Mechanism

Studies on cultured tobacco cells and leaf protoplasts indicate that this compound enters plant cells via simple diffusion.[1] This process is not energy-dependent and does not appear to be mediated by specific carriers.[2] The uptake rate is linearly proportional to the external this compound concentration over a wide range, indicating unsaturable kinetics.[1]

Several factors influence the rate of this compound absorption at the cellular level:

  • pH: The absorption of this compound is sensitive to the external pH, with acidic conditions generally stimulating uptake, particularly at lower this compound concentrations (≤1 millimolar).[2]

  • Temperature: The rate of uptake is influenced by temperature, with a Q10 value of 1.6 reported between 18 and 28°C in tobacco cells, suggesting a physical diffusion process rather than an active, enzyme-mediated one.[1]

  • Adjuvants: The addition of adjuvants, such as ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN), can significantly impact the overall efficacy of this compound, although studies suggest this is more due to enhanced translocation rather than a direct increase in the amount of this compound absorbed.[3]

Foliar Absorption

For post-emergence applications, the primary route of entry is through the leaves. The waxy cuticle of the leaf surface presents the main barrier to absorption. The formulation of the this compound product, including the presence of surfactants and other adjuvants, plays a crucial role in overcoming this barrier by improving the wetting and spreading of the spray droplets and increasing the permeability of the cuticle.

Root Absorption

This compound can also be readily absorbed by plant roots from the soil solution.[2] Similar to foliar uptake, the mechanism is passive. Once absorbed by the roots, this compound can be detected in the xylem stream for upward translocation to the shoots.[2]

Translocation of this compound in Plants

Following absorption, the systemic nature of this compound becomes evident through its translocation throughout the plant via the vascular systems: the xylem and the phloem. This mobility allows the herbicide to reach its sites of action in meristematic tissues, leading to systemic herbicidal effects.

Vascular Transport: Xylem and Phloem Mobility

This compound is ambimobile, meaning it can be transported in both the xylem and the phloem.[4]

  • Xylem Transport: Following root uptake, this compound is transported upwards from the roots to the shoots and leaves via the transpiration stream in the xylem.[2]

  • Phloem Transport: After foliar absorption, this compound is loaded into the phloem and translocated to areas of high metabolic activity, known as "sinks." These include growing points such as apical meristems, young leaves, and roots. This source-to-sink movement is critical for the herbicide's effectiveness against perennial weeds with extensive root systems.[4]

Factors Influencing Translocation

The efficiency of this compound translocation is influenced by several factors:

  • Plant Species: The rate of translocation and the distribution pattern can vary significantly between different plant species.

  • Adjuvants: Ammonium thiocyanate has been shown to greatly increase the amount of C¹⁴-labeled this compound translocated from the point of application in quackgrass (Agropyron repens).[3] This synergistic effect is a key reason for its inclusion in many commercial this compound formulations.

  • Environmental Conditions: Factors that influence the overall physiological activity of the plant, such as temperature, humidity, and light intensity, will also affect the rate of translocation.

Quantitative Data on this compound Absorption and Metabolism

The following tables summarize key quantitative data gathered from various studies on this compound in plants.

ParameterPlant SpeciesValueReference
Half-life (in leaves) Sugar beet (Beta saccharifera)18.7 hours[5]
Corn (Zea mays)28.0 hours[5]
Bean (Phaseolus vulgaris)23.2 hours[5]
Permeability Coefficient Bean (Phaseolus vulgaris)2.12 (± 0.47) × 10⁻⁹ meters per second[6]
Temperature Coefficient (Q₁₀) Tobacco (Nicotiana tabacum) cells1.6 (18-28°C)[7]

Table 1: Quantitative Data on this compound Absorption and Metabolism in Various Plant Species.

Experimental Protocols

The study of this compound absorption and translocation in plants predominantly relies on the use of radiolabeled compounds, most commonly ¹⁴C-amitrole.

Radiolabeled this compound Studies

Objective: To quantify the absorption and translocation of this compound in a target plant species.

Materials:

  • ¹⁴C-labeled this compound with a known specific activity.

  • Test plants grown under controlled environmental conditions.

  • Micropipette or syringe for precise application.

  • Wash solution (e.g., water or ethanol-water mixture) to remove unabsorbed herbicide.

  • Liquid scintillation counter for radioactivity measurement.

  • Plant tissue oxidizer.

  • Scintillation cocktail.

Procedure:

  • Plant Preparation: Grow healthy, uniform plants to the desired growth stage.

  • Treatment Application: Apply a precise amount of ¹⁴C-amitrole solution to a specific area of a leaf (for foliar studies) or add it to the nutrient solution (for root uptake studies).

  • Incubation: Place the treated plants back into the controlled environment for a predetermined period (e.g., 24, 48, 72 hours).

  • Harvesting and Sectioning: At the end of the incubation period, carefully harvest the plants and section them into different parts: treated leaf, other leaves, stem, and roots.

  • Washing: Thoroughly wash the surface of the treated leaf with a suitable solvent to remove any unabsorbed ¹⁴C-amitrole. The radioactivity in the wash solution is quantified by liquid scintillation counting to determine the amount of unabsorbed herbicide.

  • Quantification of Translocation: The different plant sections are dried, weighed, and then combusted in a biological oxidizer. The resulting ¹⁴CO₂ is trapped and its radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity in each plant part is used to calculate the percentage of absorbed this compound that was translocated to other parts of the plant.

Analytical Methods for this compound and Metabolite Quantification

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Extraction: this compound and its metabolites are extracted from plant tissues using solvents such as ethanol (B145695) or methanol, often followed by a clean-up step using solid-phase extraction (SPE) cartridges.[5][8]

  • Derivatization: Due to its high polarity, this compound is often derivatized before HPLC analysis to improve its chromatographic retention and detection. A common derivatizing agent is fluorescamine.[5]

  • Separation and Detection: The derivatized compounds are separated on a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase. Detection is typically achieved using a fluorescence detector.[5]

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound and its metabolites without the need for derivatization.

  • Extraction: Similar extraction procedures as for HPLC are employed.[9]

  • Chromatography: Separation is often achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds.[10]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[9] A common transition for this compound is m/z 85 → m/z 43.[10]

Visualizing this compound's Journey in Plants

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound's absorption and translocation in plants.

amitrole_absorption_translocation cluster_absorption Foliar Absorption cluster_translocation Translocation Amitrole_Application This compound Application (Foliar Spray) Cuticle Leaf Cuticle Amitrole_Application->Cuticle Penetration Epidermis Epidermal Cells Cuticle->Epidermis Mesophyll Mesophyll Cells Epidermis->Mesophyll Simple Diffusion Phloem_Loading Phloem Loading Mesophyll->Phloem_Loading Phloem Phloem Transport (Source to Sink) Phloem_Loading->Phloem Meristems Meristematic Tissues (Growing Points) Phloem->Meristems Roots Roots Phloem->Roots Xylem_Uptake Root Absorption Xylem Xylem Transport (Upward Movement) Xylem_Uptake->Xylem Xylem->Mesophyll Xylem->Meristems

This compound Absorption and Translocation Pathway

experimental_workflow cluster_experiment Experimental Workflow for Radiolabeled this compound Study Start Plant Treatment (¹⁴C-Amitrole) Harvest Harvest & Sectioning (Treated Leaf, Stem, Roots, etc.) Start->Harvest Wash Wash Treated Leaf (Remove Unabsorbed) Harvest->Wash Oxidation Tissue Combustion (Biological Oxidizer) Harvest->Oxidation LSC_Wash Liquid Scintillation Counting (Unabsorbed ¹⁴C) Wash->LSC_Wash Analysis Data Analysis (% Absorption & Translocation) LSC_Wash->Analysis LSC_Tissues Liquid Scintillation Counting (Absorbed & Translocated ¹⁴C) Oxidation->LSC_Tissues LSC_Tissues->Analysis

Radiolabeled this compound Experimental Workflow

Conclusion

The efficacy of this compound as a systemic herbicide is a direct consequence of its efficient absorption and translocation within the plant. The passive diffusion mechanism allows for its entry into plant cells, while its ambimobility in both the xylem and phloem ensures its distribution to critical metabolic sinks. This technical guide has provided a detailed overview of these processes, supported by quantitative data and experimental protocols. A thorough understanding of these fundamental principles is essential for researchers and professionals working to enhance the performance of existing herbicidal formulations and to develop new, more effective weed management strategies. Further research focusing on the specific transporters that may be involved in the loading and unloading of this compound into vascular tissues, as well as a more detailed quantitative analysis of translocation under varied environmental conditions, will continue to refine our understanding of this important herbicide.

References

A Comprehensive Toxicological Profile of Amitrole in Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

This document provides a detailed examination of the toxicological profile of amitrole (B94729) (3-amino-1,2,4-triazole), a non-selective triazole herbicide. While demonstrating low acute toxicity, this compound's primary toxicological significance in mammals stems from its effects on the thyroid gland, leading to hormonal disruption and, under conditions of chronic exposure, tumorigenesis. This guide synthesizes data on its toxicokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive effects, presenting quantitative data in structured tables and elucidating key mechanisms through diagrams.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of this compound in mammals is characterized by rapid absorption and excretion with minimal metabolic transformation.

  • Absorption: Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract.[1]

  • Distribution: Peak concentrations in most tissues are typically observed within one hour of exposure. Concentrations begin to decline significantly after 2 to 6 hours.[1]

  • Metabolism: this compound undergoes very limited metabolism in mammalian systems.[2]

  • Excretion: The primary route of elimination is via the kidneys. In rats, 70% to over 95% of an administered dose is excreted unchanged in the urine within the first 24 hours.[1] A minor portion is eliminated through feces over several days.[1] Due to its rapid clearance, this compound shows a low potential for bioaccumulation.[3]

Acute Toxicity

This compound exhibits a very low order of acute toxicity across various mammalian species and routes of exposure. The median lethal dose (LD50) values are consistently high, indicating that large quantities are required to induce mortality.

Table 1: Acute Toxicity of this compound in Mammals

Species Route LD50 (mg/kg bw) Reference(s)
Rat Oral >5,000 - 25,000 [1][4]
Rat Dermal >2,500 [1][5]
Rat Inhalation (4h) >0.439 mg/L [5]
Mouse Oral ~14,700 - 15,000 [1][4]

| Rabbit | Dermal | >200 |[1] |

Symptoms of acute poisoning in humans, though rare, can include skin irritation, vomiting, and diarrhea.[1]

Subchronic and Chronic Toxicity

The primary target organ for repeated this compound exposure in mammals is the thyroid gland. Effects on the liver have also been noted, typically at higher dose levels.

  • Thyroid Gland: The principal effect is goiter (enlargement of the thyroid gland), resulting from follicular cell hypertrophy and hyperplasia.[4] This is a consequence of this compound's inhibition of thyroid hormone synthesis.[4][6] These goitrogenic effects have been shown to be reversible upon cessation of exposure.[1]

  • Liver: Long-term, high-dose exposure can lead to liver enlargement and histopathological changes such as hepatocyte hypertrophy.[1][4]

The rat is generally the most sensitive species to the thyroid effects of this compound.[7]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for this compound

Species Study Duration Key Effects NOAEL LOAEL Reference(s)
Rat 90-day Histopathological changes in the thyroid. 2 ppm (diet) (~0.1 mg/kg/day) - [7]
Rat 2-year Thyroid hyperplasia and tumors, decreased thyroid hormone levels. - 2.5 mg/kg/day [2]
Rat 2-generation Reproduction Systemic toxicity (thyroid effects). 2 ppm (diet) (0.12 mg/kg/day) 15 ppm (diet) (0.9 mg/kg/day) [7]
Mouse Long-term Effects on thyroid weight and iodine uptake. - 15 mg/kg/day [2]
Dog 1-year Extensive effects on the thyroid. <12.5 mg/kg/day 13 mg/kg/day [7]

| Rabbit | Developmental | Maternal toxicity (reduced weight gain); decreased fetal body weight. | 20 mg/kg/day | 80 mg/kg/day |[7] |

Carcinogenicity

This compound is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC), based on sufficient evidence from animal studies.[8][9][10] The carcinogenic effects are considered a secondary consequence of its non-genotoxic, hormone-disrupting mechanism.

Table 3: Summary of Carcinogenicity Findings for this compound

Species Route of Administration Target Organ(s) Tumor Type(s) Reference(s)
Rat Dietary, Drinking Water Thyroid Follicular-cell carcinoma [8][9]
Rat Dietary Pituitary Benign adenoma (females) [8][9]
Mouse Dietary Liver, Thyroid Hepatocellular carcinoma/adenoma, Thyroid tumors [8][9][10]

| Hamster | Dietary | No carcinogenic effect observed. | N/A |[10][11] |

The induction of tumors is dose-dependent and linked to chronic stimulation of the thyroid gland.[4][11]

  • Study Type: Lifespan dietary carcinogenicity bioassay.

  • Species/Strain: Wistar rats.

  • Sex: 75 males and 75 females per group.

  • Administration Route: Dietary admixture.

  • Dose Levels: 0, 1, 10, and 100 ppm (micrograms/g) in the diet.

  • Duration: Lifespan of the animals.

  • Key Endpoints Evaluated:

    • General: Survival, body weight changes, clinical observations.

    • Hormonal: Thyroid function tests (T3, T4, TSH levels).

    • Pathology: Gross necropsy, organ weights (thyroid, pituitary), and comprehensive histopathological examination of all major tissues.

  • Findings: A highly increased number of thyroid and pituitary gland tumors were observed in rats at the 100 ppm dose level, which correlated with the strongest effects on thyroid function.[11]

Genotoxicity

The weight of evidence indicates that this compound is not genotoxic in vivo.[2][4] While some in vitro assays have produced equivocal results, studies in whole animals have consistently been negative.[2][4]

  • Bacterial Reverse Mutation Assay (Ames Test): Negative.[12]

  • In Vivo Micronucleus Assay (Mouse Bone Marrow): Negative.[4]

  • In Vivo Unscheduled DNA Synthesis (UDS) Assay (Mouse Hepatocytes): Negative.[4]

  • DNA Fragmentation: Did not induce DNA fragmentation in primary cultures of human thyroid and liver cells, or in thyroid and liver cells of rats treated in vivo.[13][14]

Reproductive and Developmental Toxicity

This compound is not considered a primary reproductive or developmental toxicant. Adverse effects in these domains are typically observed at high doses that also induce significant maternal toxicity, particularly thyroid disruption.

Table 4: Reproductive and Developmental Toxicity of this compound

Study Type Species Key Findings NOAEL Reference(s)
Two-generation Reproduction Rat Reduced pup weights and fewer pups per litter at high doses. 1.25 - 15 mg/kg/day (Reproductive) [1][4][7]

| Developmental | Rat, Rabbit, Mouse | Birth defects observed, but only at doses high enough to cause maternal toxicity. | 20 mg/kg/day (Maternal & Fetal) (Rabbit) |[1][7] |

There is no evidence to suggest that this compound is teratogenic in the absence of maternal toxicity.[1]

  • Study Type: Two-generation reproductive toxicity study.

  • Species/Strain: Rat.

  • Administration Route: Dietary.

  • Dose Levels: 0, 2, 15, and 110 ppm in the diet.

  • Exposure Period: F0 generation exposed from pre-mating through weaning of F1 pups. F1 generation exposed from weaning through the weaning of F2 pups.

  • Key Endpoints Evaluated:

    • Parental: Mortality, clinical signs, body weight, food consumption, mating and fertility indices, gestation length, thyroid and reproductive organ weights, histopathology.

    • Offspring: Litter size, pup viability, sex ratio, pup body weights, and developmental landmarks.

  • Findings: At 110 ppm, severe parental toxicity was observed, along with decreased mating, fertility, and pup survival. The NOAEL for systemic toxicity was 2 ppm (0.12 mg/kg/day) based on thyroid effects, and the NOAEL for reproductive toxicity was 15 ppm (0.9 mg/kg/day).[7]

Mechanism of Action and Key Pathways

The toxicological effects of this compound are primarily driven by its potent inhibition of the thyroid peroxidase (TPO) enzyme, which is critical for thyroid hormone synthesis.[4][6][15] This initiates a cascade of events within the hypothalamic-pituitary-thyroid (HPT) axis.

G cluster_thyroid Thyroid Follicular Cell TPO Thyroid Peroxidase (TPO) Iodination Iodination of Tyrosine Residues TPO->Iodination Catalyzes Synthesis Synthesis of T3 & T4 Hormones Iodination->Synthesis T3T4 Decreased Circulating T3 & T4 Levels Synthesis->T3T4 Reduced Output TSH TSH Secretion TSH->TPO Stimulates Cell (Trophic Effect) Outcome Chronic TSH Stimulation leads to: - Follicular Hyperplasia - Goiter - Increased Tumor Risk TSH->Outcome T3T4->TSH Negative feedback is reduced This compound This compound Exposure This compound->TPO Inhibits

The process unfolds as follows:

  • Inhibition of TPO: this compound directly inhibits the TPO enzyme within thyroid follicular cells.[4]

  • Reduced Hormone Synthesis: This inhibition prevents the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[4]

  • Hormonal Imbalance: The resulting decrease in circulating T3 and T4 levels is detected by the pituitary gland and hypothalamus.[13][15]

  • Compensatory TSH Increase: To compensate, the pituitary gland increases its secretion of Thyroid-Stimulating Hormone (TSH).[4]

  • Chronic Stimulation: Under prolonged exposure, chronically elevated TSH levels exert a trophic effect on the thyroid gland, leading to cellular proliferation (hypertrophy and hyperplasia), goiter, and ultimately, an increased risk for neoplastic transformation.[4][13]

G A Test Substance (e.g., this compound) B Tier 1: Acute & In Vitro Screening A->B C Acute Toxicity Studies (LD50, Dermal, Inhalation) B->C D In Vitro Genotoxicity Assays (e.g., Ames Test) B->D E Tier 2: Repeated Dose & In Vivo Studies C->E D->E F Subchronic Toxicity (28-day, 90-day studies) E->F G In Vivo Genotoxicity (e.g., Micronucleus Assay) E->G H Tier 3: Long-Term & Specialized Studies F->H G->H I Chronic Toxicity & Carcinogenicity Studies H->I J Reproductive & Developmental Toxicity Studies H->J K Toxicokinetic (ADME) Studies H->K L Risk Assessment & Regulatory Decision I->L J->L K->L

G A Exposure to this compound B Biochemical Event: Inhibition of Thyroid Peroxidase (TPO) A->B C Hormonal Shift: ↓ T3/T4, ↑ TSH B->C D Cellular Response: Thyroid Follicular Cell Hyperplasia C->D E Pathological Outcome (Chronic): Goiter & Tumor Formation D->E

Conclusion

The toxicological profile of this compound in mammals is well-characterized. It possesses low acute toxicity but is a potent goitrogen upon repeated exposure. Its carcinogenicity in rodents is a well-established, high-dose phenomenon that occurs via a non-genotoxic mechanism secondary to sustained hormonal imbalance in the hypothalamic-pituitary-thyroid axis. The rat is the most sensitive species to these effects. Understanding this mechanism is critical for human health risk assessment, as it implies the existence of a threshold below which adverse effects, including cancer, would not be expected to occur.[4]

References

Genotoxicity of Amitrole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Genotoxic Profile of the Herbicide Amitrole (B94729) (3-amino-1,2,4-triazole)

Executive Summary

This compound, a widely used triazole herbicide, has been the subject of numerous toxicological studies due to its classification as a rodent carcinogen, primarily affecting the thyroid and liver. However, a comprehensive review of genotoxicity data indicates that this compound is generally considered a non-genotoxic carcinogen. The prevailing scientific consensus suggests that its carcinogenic effects are mediated through a non-genotoxic mechanism involving the disruption of thyroid hormone homeostasis. This guide provides a detailed overview of the key genotoxicity studies on this compound, presenting available quantitative data, outlining experimental protocols, and visualizing critical workflows and pathways.

Overview of Genotoxicity Profile

The genotoxic potential of this compound has been evaluated in a wide range of in vitro and in vivo assays. The collective evidence from these studies indicates a lack of significant genotoxic activity, particularly in mammalian systems. While some positive findings have been reported in non-mammalian systems, such as plants, and under specific in vitro conditions, the overall weight of evidence supports a non-genotoxic classification.

Data Presentation: Summary of Key Genotoxicity Studies

The following tables summarize the results of key genotoxicity assays conducted on this compound.

Table 1: Gene Mutation Assays
Assay TypeTest SystemMetabolic Activation (S9)Concentration/Dose RangeResultReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538)With and WithoutNot specified in summariesNegative [1][2]
Gene Mutation Assay Syrian Hamster Embryo (SHE) CellsNot specifiedNot specifiedPositive [3]
Table 2: Chromosomal Aberration Assays
Assay TypeTest SystemMetabolic Activation (S9)Concentration/Dose RangeResultReference
In Vitro Chromosomal Aberration Cultured Mammalian CellsWith and WithoutNot specifiedNegative [4]
In Vivo Micronucleus Test Mouse Bone MarrowN/ANot specifiedNegative [4]
In Vitro Micronucleus Test Not specified in summariesNot specifiedNot specifiedNo Data Available
Table 3: DNA Damage and Repair Assays
Assay TypeTest SystemMetabolic Activation (S9)Concentration/Dose RangeResultReference
Unscheduled DNA Synthesis (UDS) Mouse Hepatocytes (in vivo)N/ANot specifiedNegative [4]
DNA Fragmentation (Alkaline Elution) Human Thyroid and Liver Cells (in vitro)N/A5.6 to 18 mMNegative [5]
DNA Fragmentation (Alkaline Elution) Rat Hepatocytes (in vitro)N/A5.6 to 18 mMMinimal effects at cytotoxic concentrations [5]
Sister Chromatid Exchange (SCE) Not specified in summariesNot specifiedNot specifiedNo Data Available
Comet Assay Not specified in summariesNot specifiedNot specifiedNo Data Available

Experimental Protocols

This section provides detailed methodologies for the key genotoxicity assays cited.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect frameshift and base-pair substitution mutations.

  • Metabolic Activation: The assay is conducted both in the absence and presence of an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats, to mimic mammalian metabolism.

  • Procedure:

    • The tester strains are incubated with various concentrations of this compound, with and without the S9 mix.

    • The mixture is then plated on a minimal glucose agar (B569324) medium lacking histidine.

    • Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.

  • This compound Result: this compound has consistently tested negative in the Ames test across multiple studies, indicating it does not induce gene mutations in these bacterial strains.[1][2]

In Vitro Mammalian Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Test System: Chinese Hamster Ovary (CHO) cells are frequently used for this assay.

  • Metabolic Activation: The assay is performed with and without a rat liver S9 fraction.

  • Procedure:

    • CHO cell cultures are exposed to various concentrations of this compound for a short duration (e.g., 3-5 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 20-24 hours) in the absence of S9.

    • Following the exposure period, cells are washed and incubated in fresh medium.

    • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and stained.

  • Endpoint: At least 200 metaphase spreads per concentration are analyzed microscopically for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). The mitotic index is also calculated as a measure of cytotoxicity.

  • This compound Result: Studies have shown that this compound does not induce a significant increase in chromosomal aberrations in cultured mammalian cells.[4]

In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed erythrocytes.

  • Test System: Male and/or female mice are typically used.

  • Administration: this compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Procedure:

    • Animals are treated with this compound, often with one or more administrations.

    • Bone marrow or peripheral blood is collected at appropriate time points after the final treatment (e.g., 24 and 48 hours).

    • The tissue is processed, and smears are prepared on microscope slides.

    • Slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature).

  • Endpoint: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

  • This compound Result: this compound has been found to be negative in the in vivo mouse bone marrow micronucleus test, indicating it does not cause chromosomal damage in this system.[4]

Visualizations: Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for key genotoxicity assays.

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis strain S. typhimurium (His- auxotrophs) mix Mix Bacteria, this compound, and S9 strain->mix This compound This compound (various concentrations) This compound->mix s9 S9 Mix (+/- Metabolic Activation) s9->mix plate Plate on Histidine-deficient minimal glucose agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies (His+) incubate->count evaluate Evaluate for Dose-Dependent Increase vs. Control count->evaluate

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Chromosomal_Aberration_Workflow cluster_treatment Cell Treatment cluster_harvest Cell Harvesting cluster_analysis Microscopic Analysis cells CHO Cells in Culture treat Treat with this compound (+/- S9 activation) cells->treat colcemid Add Colcemid to Arrest in Metaphase treat->colcemid mitotic_index Calculate Mitotic Index treat->mitotic_index harvest Harvest Cells colcemid->harvest fix Fix and Stain harvest->fix analyze Score Metaphase Spreads for Aberrations fix->analyze result Compare with Controls analyze->result mitotic_index->result

Caption: Workflow for the In Vitro Chromosomal Aberration Assay.

Proposed Mechanism of Carcinogenicity

The carcinogenicity of this compound in rodents is believed to be a secondary effect of its primary action on the thyroid gland, rather than direct interaction with DNA.

Amitrole_Carcinogenicity_Pathway This compound This compound Exposure tpo_inhibition Inhibition of Thyroid Peroxidase (TPO) This compound->tpo_inhibition Primary Action hormone_synthesis Decreased Synthesis of Thyroid Hormones (T3, T4) tpo_inhibition->hormone_synthesis feedback_loop Negative Feedback to Pituitary Gland hormone_synthesis->feedback_loop tsh_increase Increased Secretion of Thyroid-Stimulating Hormone (TSH) feedback_loop->tsh_increase thyroid_stimulation Chronic Stimulation of Thyroid Follicular Cells tsh_increase->thyroid_stimulation hyperplasia Thyroid Hyperplasia and Hypertrophy thyroid_stimulation->hyperplasia tumors Development of Thyroid Tumors hyperplasia->tumors Secondary Effect

Caption: Proposed Non-Genotoxic Mechanism of this compound-Induced Thyroid Carcinogenesis.

Conclusion

References

A Historical Overview of Amitrole Use in Agriculture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the development, application, and regulation of the herbicide amitrole (B94729), prepared for researchers, scientists, and agricultural professionals.

This technical guide provides a comprehensive historical overview of the herbicide this compound (3-amino-1,2,4-triazole), from its introduction in the mid-20th century to its subsequent regulation and evolving role in agriculture. The document details its mechanism of action, historical usage patterns, significant toxicological findings, and the key regulatory events that have shaped its application.

Introduction and Early Development

This compound, also known as aminotriazole, was first synthesized in 1898, but its herbicidal properties were not reported until 1953.[1] It was introduced in the United States in the mid-1950s as a potent, non-selective, systemic herbicide and plant growth regulator, effective against a wide spectrum of annual and perennial broad-leaf and grass-type weeds.[2][3] Initially registered in the U.S. in 1948, it was commercialized in the 1950s for both non-crop and agricultural applications.[2] Its foliar-acting, translocated nature made it a versatile tool for weed management on industrial land, roadsides, railways, and in vineyards and orchards.[3][4]

Mechanism of Action

This compound's primary mode of action is the inhibition of an essential enzyme in the histidine biosynthesis pathway, a metabolic route present in plants and microorganisms but absent in animals.[5] This targeted action makes it an effective herbicide.

Inhibition of Histidine Biosynthesis

The main target of this compound is the enzyme imidazoleglycerol-phosphate dehydratase (IGPD).[5] this compound acts as a competitive inhibitor at the enzyme's active site, blocking the conversion of D-erythro-imidazole-glycerol phosphate.[5] This disruption halts the production of the essential amino acid L-histidine, which is vital for protein synthesis and plant development, leading to plant death.[5]

Secondary Effects: Carotenoid Biosynthesis

In addition to its primary target, this compound is also known to inhibit carotenoid biosynthesis.[5][6][7] This leads to the characteristic bleaching or whitening of plant tissues, as the lack of carotenoids leaves chlorophyll (B73375) vulnerable to photo-oxidation.[8] This secondary effect contributes to its overall herbicidal efficacy.

Histidine_Biosynthesis_Inhibition cluster_pathway Histidine Biosynthesis Pathway cluster_inhibitor PRPP Phosphoribosyl pyrophosphate (PRPP) IGP Imidazoleglycerol-phosphate PRPP->IGP ...multiple steps... Product 3-(Imidazol-4-yl)-2-oxopropyl phosphate IGP->Product IGPD Imidazoleglycerol- phosphate dehydratase (IGPD) Histidine L-Histidine This compound This compound This compound->IGPD Inhibits

Caption: Inhibition of the histidine biosynthesis pathway by this compound.

Historical Usage in Agriculture

The period from the 1960s to the early 1980s saw a dramatic increase in overall herbicide use in the United States, driven by the replacement of mechanical cultivation with chemical weed control.[2][4][6][9] Total pesticide use on 21 major crops grew from 196 million pounds of active ingredient in 1960 to a peak of 632 million pounds in 1981, with herbicides accounting for a progressively larger share.[2][4][9]

Application Rates and Usage Data

While specific, comprehensive annual usage data for this compound during its peak is scarce, available records provide a snapshot of its application. In California, for instance, 82,000 kg (180,000 lbs) were used in 1970, and 64,000 kg (141,000 lbs) were used in 1972.[2] Nationwide, annual use was estimated at 500,000 to 800,000 lbs in 1984, declining to between 40,000 and 60,000 lbs by 1990.

Year(s)Region/ScopeEstimated Annual Usage (Active Ingredient)Source
1960U.S. (21 Crops)196 million lbs (Total Pesticides)[2][4]
1964U.S.48 million lbs (Total Herbicides)[6]
1970California~180,000 lbs (this compound)[2]
1972California~141,000 lbs (this compound)[2]
1981U.S. (21 Crops)632 million lbs (Total Pesticides)[2][4]
1982U.S.430 million lbs (Total Herbicides)[6]
1984U.S.500,000 - 800,000 lbs (this compound)
1989U.S.50,000 - 100,000 lbs (this compound)
1990U.S.40,000 - 60,000 lbs (this compound)

Historical Application Rates (Pre-1971 Food Crop Cancellation)

Use SiteTarget WeedsTypical Application Rate (Active Ingredient)
Cranberry Bogs (Post-Harvest)General WeedsRates leading to detectable residues if misused pre-harvest.
Orchards & VineyardsGrasses, Broadleaf Weeds4-12 L/ha (as a directed spray).[1][10]
Irrigation DitchesAquatic & Bank Weeds3.4 - 4.5 kg/ha .[11]
Pre-plant (Wheat/Barley)Ryegrass, Wild Oats2.8 - 5.6 L/ha.[1][10]

The "Cranberry Crisis of 1959" and Regulatory Scrutiny

A pivotal moment in the history of this compound, and indeed for U.S. food safety regulation, was the "Great Cranberry Scare of 1959."

On November 9, 1959, just weeks before Thanksgiving, the U.S. Secretary of Health, Education, and Welfare announced that residues of this compound had been found in the cranberry crop from Washington and Oregon. This was significant because earlier studies in rats had shown this compound could cause thyroid cancer, and the recently enacted Delaney Clause of the Food Additives Amendment of 1958 banned any food additive found to cause cancer in animals.

The announcement triggered a nationwide panic, leading to the removal of cranberry products from store shelves and a collapse in sales. Although the contamination was limited and the human health risk was later determined to be minimal—requiring consumption of thousands of pounds of tainted cranberries to equal the dose given to rats—the event highlighted public anxiety over chemical residues in food and the stringent nature of the new food safety laws.

In 1971, the U.S. Environmental Protection Agency (EPA) canceled the registrations for all food crop uses of this compound.[2][3] Following this, its use was restricted to non-crop sites like rights-of-way and industrial areas.[2]

Caption: Logical flow diagram of the 1959 Cranberry Crisis.

Key Experimental Protocols

The regulation of this compound was heavily influenced by toxicological and environmental fate studies. The methodologies of these key experiments are detailed below.

Carcinogenicity Bioassay in Rodents (Historical Protocol)

The studies that identified this compound as a potential carcinogen were foundational to its regulation. A typical protocol from that era for a chronic feeding study is summarized below.

  • Objective: To determine the carcinogenic potential of a test substance following long-term, repeated oral exposure in two rodent species.[5][12]

  • Test Species: Two rodent species were typically required, with the rat being mandatory.[5] Common strains included Wistar or Sprague-Dawley rats and NMRI mice.[13][14]

  • Group Size: Studies began with at least 50 animals per sex per test group to ensure sufficient survivors for statistical analysis at termination.[15]

  • Dosing:

    • Route: The test substance (this compound) was administered in the diet, mixed with pulverized chow, or in drinking water.[3][5]

    • Dose Levels: A minimum of three dose levels plus a concurrent control group were used. For this compound, dietary concentrations such as 0, 1, 10, and 100 ppm were evaluated.

    • Duration: The exposure period was for the majority of the animal's lifespan, typically 18 months for mice and 24 months for rats.[5][12]

  • Observations and Endpoints:

    • Clinical Observations: Animals were observed daily for signs of toxicity. Body weight and food consumption were measured weekly.

    • Pathology: At the end of the study, all surviving animals were euthanized. A full necropsy was performed on all animals (including those that died during the study).

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals was examined microscopically. Tissues from lower-dose groups showing lesions at a higher incidence than controls were also examined. Key target organs for this compound, such as the thyroid and liver, received particular focus.[3]

  • Data Analysis: The incidence of neoplasms in the treated groups was compared to the control group using statistical methods to determine if there was a significant increase in tumors.

Caption: Generalized workflow for a historical herbicide field dissipation study.

Terrestrial Field Dissipation Study (Historical Protocol)

Understanding the persistence and mobility of this compound in the environment was crucial. Field studies were conducted to measure its dissipation rate under real-world conditions.

  • Objective: To determine the rate of dissipation of a pesticide and its major metabolites from soil under representative field conditions.

  • Study Design:

    • Site Selection: A test site was chosen with soil characteristics representative of the intended use area. Both bare ground and cropped plots could be used to distinguish between soil dissipation and plant uptake.

    • Plot Layout: The study was typically arranged in a randomized complete block design with multiple replicate plots (e.g., 3 or 4) to account for field variability.

  • Application: this compound was applied to the soil surface at a known rate, typically the maximum recommended application rate, using calibrated spray equipment.

  • Sampling:

    • Timing: Soil samples were collected immediately after application (Time 0) and then at increasing intervals (e.g., 1, 3, 7, 14, 30, 60, 90, 180 days) to track the decline in concentration.

    • Method: Soil cores were taken from multiple locations within each plot to a specified depth (e.g., 90 cm). The cores were then sectioned into different depth increments (e.g., 0-15 cm, 15-30 cm, etc.) to assess leaching potential.

  • Residue Analysis:

    • Extraction: this compound residues were extracted from the soil samples using a suitable solvent, such as a methanol/water mixture.

    • Quantification: The concentration of this compound in the extracts was determined using an analytical method appropriate for the time, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD).[3]

  • Data Analysis: The concentration of this compound over time was plotted, and dissipation kinetics were calculated. The primary endpoint was the time required for 50% of the initial concentration to dissipate (DT50 or half-life) from the top soil layer.[16]

Conclusion

The history of this compound in agriculture is a compelling case study in the evolution of pesticide science and regulation. Introduced as a highly effective, broad-spectrum herbicide, its trajectory was fundamentally altered by mid-century advances in toxicological testing and a paradigm shift in food safety legislation, epitomized by the 1959 Cranberry Crisis. While its use on food crops was curtailed, it continued to be used in non-crop and industrial settings. The story of this compound underscores the critical interplay between agricultural chemistry, public health, environmental science, and regulatory policy that continues to shape modern agriculture.

References

Methodological & Application

Application Notes and Protocols for Amitrole Stock Solution Preparation in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of amitrole (B94729) stock solutions for various laboratory applications. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.

Introduction

This compound (3-amino-1,2,4-triazole) is a non-selective, systemic herbicide widely used in research to study its effects on plant physiology and as a model compound in toxicological and drug development studies.[1][2] Its primary mechanism of action involves the inhibition of the histidine biosynthesis pathway.[1][3] Accurate preparation of this compound stock solutions is the first critical step for obtaining reliable and consistent experimental results. This document outlines the necessary information and detailed protocols for preparing this compound stock solutions.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference during solution preparation calculations.

PropertyValueSource(s)
Molecular Formula C₂H₄N₄[2][4][5][6]
Molecular Weight 84.08 g/mol [2][5][6][7]
Appearance White to off-white crystalline powder[5][7]
Melting Point 150-159 °C[2][4][5][8]
Solubility in Water 280 g/L (at 20-23 °C)[4][7][9]
Solubility in Organic Solvents Soluble in methanol (B129727), ethanol, and chloroform. Sparingly soluble in ethyl acetate. Insoluble in ether and acetone.[2]
Stability Stable under normal storage conditions.[4][8][10][11] Sensitive to light and moisture.[4][5][8][10] Incompatible with strong acids, bases, oxidizing agents, and certain metals (iron, copper, aluminum).[4][8][11]

Experimental Protocols

Preparation of a 1 M this compound Stock Solution in Water

This protocol describes the preparation of a 1 M aqueous stock solution of this compound.

Materials:

  • This compound (CAS No. 61-82-5)

  • Deionized or distilled water

  • Analytical balance

  • Volumetric flask (appropriate size, e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper/boat

Procedure:

  • Calculate the required mass of this compound:

    • For a 1 M solution, you need 1 mole of this compound per liter of solution.

    • The molar mass of this compound is 84.08 g/mol .

    • To prepare 100 mL (0.1 L) of a 1 M solution, the required mass is: 84.08 g/mol * 1 mol/L * 0.1 L = 8.408 g.

  • Weigh the this compound:

    • Carefully weigh out 8.408 g of this compound powder using an analytical balance.

  • Dissolve the this compound:

    • Add approximately 70-80 mL of deionized or distilled water to the volumetric flask.

    • Add the magnetic stir bar to the flask.

    • Transfer the weighed this compound powder into the flask.

    • Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil the solution.

  • Adjust the final volume:

    • Once the this compound is fully dissolved, remove the flask from the stirrer.

    • Carefully add deionized or distilled water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mix and store:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clearly labeled, amber glass bottle to protect it from light.

    • Store the stock solution at 2-8 °C.

Preparation of a 100 mg/mL this compound Stock Solution in Methanol

This protocol is adapted from an EPA method and is suitable for applications requiring a high-concentration stock in an organic solvent.[12]

Materials:

  • This compound (CAS No. 61-82-5)

  • Methanol (reagent grade)

  • Analytical balance

  • 100 mL volumetric flask

  • Spatula and weighing paper/boat

Procedure:

  • Weigh the this compound:

    • Accurately weigh 10.0 g of this compound powder.

  • Dissolve in methanol:

    • Transfer the weighed this compound to a 100 mL volumetric flask.

    • Add a portion of methanol to the flask and swirl to dissolve the powder.

  • Bring to volume:

    • Continue to add methanol to the flask until the final volume reaches the 100 mL mark.[12]

  • Mix and store:

    • Cap the flask and mix thoroughly by inversion.

    • Store the solution in a tightly sealed, labeled container in a well-ventilated area, away from sources of ignition.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation start Start calc Calculate required mass of this compound start->calc weigh Weigh this compound powder calc->weigh dissolve Dissolve in solvent (e.g., Water or Methanol) weigh->dissolve adjust_vol Adjust to final volume in volumetric flask dissolve->adjust_vol mix Mix thoroughly adjust_vol->mix store Store in a labeled, light-protected container at 2-8°C mix->store end End store->end

Caption: Workflow for preparing an this compound stock solution.

G cluster_pathway This compound's Primary Mechanism of Action: Inhibition of Histidine Biosynthesis This compound This compound IGPD Imidazoleglycerol- phosphate dehydratase (IGPD) This compound->IGPD inhibits Histidine Histidine IGPD->Histidine produces Histidine_Pathway Histidine Biosynthesis Pathway Histidine_Pathway->IGPD contains Inhibition Inhibition Protein_Synthesis Protein Synthesis Histidine->Protein_Synthesis is essential for Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth is required for

Caption: Inhibition of the histidine biosynthesis pathway by this compound.

References

Application Notes and Protocols for the Analytical Determination of Amitrole in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitrole (B94729) (3-amino-1,2,4-triazole) is a non-selective triazole herbicide utilized for the control of a broad spectrum of grasses and broadleaf weeds.[1] Its high water solubility raises environmental concerns due to its potential to leach into groundwater, making the monitoring of its presence in soil a critical aspect of environmental assessment.[1] The analysis of this compound in soil is challenging due to its polar nature and the complexity of the soil matrix, which can lead to significant matrix interference.[1] This document provides detailed application notes and protocols for the extraction, cleanup, and quantification of this compound in soil samples using various analytical techniques.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound detection in soil depends on factors such as required sensitivity, available instrumentation, and the nature of the soil matrix. The following table summarizes quantitative data from various analytical methods.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-ECDSoil----[2]
LC-MS/MSVarious Agricultural Products-10 - 20 µg/kg67.5 - 98.11.0 - 9.8[3][4]
HPLC-FL (with derivatization)Fruit, Vegetables, Soil-0.01 - 0.02 mg/kg--[5]
GC-NPDSoil0.1 - 10.4 µg/kg-68.5 - 112.11.8 - 6.2[6]
HPLC with Derivatization and UV DetectionEnvironmental Water0.16 mg/L-92.0 - 103.02.22 - 6.26[7]
Amperometric DetectionEnvironmental Water0.03 µg/mL---[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This protocol is adapted from the EPA method for this compound analysis in soil and is suitable for routine monitoring.[2]

1. Sample Preparation and Extraction:

  • Weigh 50 g of a homogenized soil sample into a 250 mL beaker.

  • Add 100 mL of an extraction solvent composed of 10 mM potassium bromide (KBr) in 80% methanol (B129727) and 20% water.[1][2]

  • Sonicate the sample for 5 minutes to disrupt the soil matrix and enhance extraction.[1][2]

  • Transfer the mixture to a centrifuge tube and centrifuge at 2000 rpm for 10-15 minutes.[2]

  • Filter the supernatant through a 0.7 µm glass microfiber filter into a round-bottom flask.[2]

  • Repeat the extraction process on the soil pellet with an additional 100 mL of the extraction solvent.[1][2]

  • Combine the filtrates and evaporate to dryness using a rotary evaporator at 80°C.[2]

  • Dissolve the residue in a known volume of high-purity water for HPLC analysis.[1][2]

2. HPLC Analysis:

  • Instrumentation: HPLC system equipped with an electrochemical detector.[1][2]

  • Injection Volume: 60 µL.[2]

  • Quantification: Based on the comparison of peak heights of samples to those of reference standards.[2]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level analysis.[1]

1. Sample Preparation and Extraction:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.[1]

  • Add 20 mL of 1% acetic acid in 25% acetone. The choice of extraction solvent may be adapted based on the soil type.[1][3]

  • Vortex the sample for 1 minute and then shake for 30 minutes on a mechanical shaker.[1]

  • Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.[1]

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a strong cation exchange (PCX) or Envi-Carb SPE cartridge according to the manufacturer's instructions.[1][3]

  • Load the sample extract onto the conditioned SPE cartridge.[1]

  • Wash the cartridge to remove potential interferences.[1]

  • Elute the this compound with a suitable solvent, such as ammoniated methanol.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water/methanol).[1]

3. LC-MS/MS Analysis:

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for both quantification and confirmation.[1]

Visualizations

Experimental Workflows

Workflow_HPLC_ECD A Soil Sample (50g) B Add Extraction Solvent (80% MeOH, 20% H2O, 10mM KBr) A->B C Sonicate (5 min) B->C D Centrifuge (2000 rpm, 10-15 min) C->D E Filter Supernatant D->E F Repeat Extraction D->F Pellet G Combine Filtrates E->G F->E H Evaporate to Dryness G->H I Reconstitute in Water H->I J HPLC-ECD Analysis I->J

Caption: Workflow for this compound Detection in Soil using HPLC-ECD.

Workflow_LC_MSMS A Soil Sample (10g) B Add Extraction Solvent (1% Acetic Acid in 25% Acetone) A->B C Vortex & Shake B->C D Centrifuge (4000 rpm, 10 min) C->D E Collect Supernatant D->E F SPE Cleanup (Condition, Load, Wash, Elute) E->F G Evaporate to Dryness F->G H Reconstitute in 0.1% Formic Acid G->H I LC-MS/MS Analysis H->I

Caption: Workflow for this compound Detection in Soil using LC-MS/MS.

References

Using Amitrole as a Positive Control for Herbicide Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing amitrole (B94729) as a positive control in herbicide efficacy and mechanism of action studies. This compound is a well-characterized, non-selective, systemic herbicide, making it an excellent benchmark for evaluating novel herbicidal compounds. Its multifaceted mode of action, encompassing inhibition of amino acid and carotenoid biosynthesis, as well as induction of oxidative stress, allows for its use as a positive control in a variety of physiological and biochemical assays.

Overview of this compound's Herbicidal Action

This compound (3-amino-1,2,4-triazole) is absorbed by both roots and foliage and is translocated throughout the plant. Its phytotoxicity manifests through a distinctive bleaching of new growth, followed by growth inhibition and eventual plant death.[1][2] This bleaching symptom is a direct result of one of its key mechanisms of action: the inhibition of carotenoid biosynthesis.[3][4][5][6] Carotenoids are essential for protecting chlorophyll (B73375) from photo-oxidation; their absence leads to the rapid destruction of chlorophyll in the presence of light, resulting in the characteristic white appearance of treated tissues.[3][4][5]

The primary molecular target of this compound is the enzyme imidazoleglycerol-phosphate dehydratase (IGPD), a critical enzyme in the biosynthesis of the essential amino acid histidine.[7][8] Inhibition of IGPD leads to a deficiency in histidine, which is vital for protein synthesis and overall plant development.[7] Furthermore, this compound has been shown to inhibit catalase activity, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[7]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key plant physiological and biochemical parameters. These values can serve as a reference for expected outcomes when using this compound as a positive control.

Table 1: Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD) by this compound

ParameterValueEnzyme SourceReference
IC₅₀20 µMNot Specified[9]

Table 2: Effect of this compound on Photosynthetic Pigments in Maize (Zea mays) Grown at 20°C

TreatmentTotal Carotenoids (µg/g FW)Total Chlorophylls (B1240455) (µg/g FW)Reference
Control1501200[10]
This compoundNot DetectedNot Detected[10]

Note: The concentration of this compound used in the study from which this data is derived was not specified. However, it demonstrates the potent inhibitory effect on both carotenoid and chlorophyll accumulation.

Experimental Protocols

Detailed methodologies for key experiments to assess the herbicidal effects of a test compound using this compound as a positive control are provided below.

In Vitro Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay

This protocol provides a generalized method for determining the inhibitory effect of a test compound on IGPD activity, with this compound as the positive control.

Objective: To measure the in vitro inhibition of IGPD by a test compound and this compound.

Principle: The activity of IGPD can be determined by spectrophotometrically monitoring the formation of the reaction product, imidazole-acetol phosphate (B84403), from the substrate, imidazole-glycerol phosphate. The product has a different UV absorbance spectrum than the substrate.

Materials:

  • Purified or partially purified IGPD enzyme

  • Imidazole-glycerol phosphate (IGP) substrate

  • This compound solutions of varying concentrations (e.g., 0.1 µM to 1 mM)

  • Test compound solutions of varying concentrations

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of IGP, this compound, and the test compound in the reaction buffer.

  • Assay Setup: In a quartz cuvette, combine the reaction buffer and the IGP substrate at a known concentration.

  • Inhibitor Addition: Add varying concentrations of this compound (positive control) or the test compound to the respective cuvettes. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of the IGPD enzyme to each cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a predetermined wavelength (e.g., 280 nm or 290 nm) over time.[7]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value for both this compound and the test compound.

Quantification of Photosynthetic Pigments

This protocol describes the extraction and spectrophotometric quantification of chlorophylls and carotenoids from plant tissue treated with a test compound and this compound.

Objective: To quantify the reduction in chlorophyll and carotenoid content in response to a test compound, using this compound as a positive control for pigment bleaching.

Materials:

  • Plant tissue (e.g., leaf discs) from treated and control plants

  • 80% (v/v) acetone (B3395972)

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation: Harvest a known weight of fresh plant tissue (e.g., 100 mg) from control, this compound-treated, and test compound-treated plants.

  • Pigment Extraction: Homogenize the tissue in 5 mL of 80% acetone.

  • Centrifugation: Centrifuge the homogenate at 5000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometric Measurement: Transfer the supernatant to a clean tube and measure the absorbance at 663 nm, 645 nm, and 470 nm. Use 80% acetone as a blank.

  • Calculation of Pigment Content: Use the following equations (for 80% acetone) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids:

    • Chlorophyll a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

    • Chlorophyll b (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

    • Total Carotenoids (µg/mL) = (1000(A₄₇₀) - 1.82(Chl a) - 85.02(Chl b)) / 198

Data Analysis: Express the pigment content as µg/g fresh weight and compare the effects of the test compound to the control and this compound-treated samples.

Catalase Activity Assay

This protocol outlines a method to measure the activity of catalase, an important antioxidant enzyme, in plant tissues.

Objective: To determine if a test compound inhibits catalase activity, using this compound as a known catalase inhibitor.

Materials:

  • Plant tissue from treated and control plants

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

  • 10 mM hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize a known weight of plant tissue in ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant contains the crude enzyme extract.

  • Assay Mixture: In a cuvette, mix 1.9 mL of 50 mM potassium phosphate buffer (pH 7.0) and 1.0 mL of 10 mM H₂O₂.

  • Reaction Initiation: Add 0.1 mL of the enzyme extract to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 240 nm for 1-3 minutes. The decrease in absorbance is due to the consumption of H₂O₂.

  • Calculation of Enzyme Activity: Calculate the catalase activity using the extinction coefficient of H₂O₂ at 240 nm (40 M⁻¹ cm⁻¹). One unit of catalase activity can be defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Data Analysis: Compare the catalase activity in the test compound-treated samples with that of the control and this compound-treated samples.

Measurement of Hydrogen Peroxide (H₂O₂) Content

This protocol describes a colorimetric method for quantifying H₂O₂ levels in plant tissues as an indicator of oxidative stress.

Objective: To measure the accumulation of H₂O₂ in response to a test compound and this compound.

Materials:

  • Plant tissue from treated and control plants

  • 0.1% (w/v) trichloroacetic acid (TCA)

  • 10 mM potassium phosphate buffer (pH 7.0)

  • 1 M potassium iodide (KI)

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize a known weight of plant tissue in 0.1% TCA on ice.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Reaction Mixture: In a microcentrifuge tube, mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

  • Incubation: Incubate the reaction mixture in the dark for 1 hour.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 390 nm.

  • Quantification: Prepare a standard curve using known concentrations of H₂O₂ to determine the H₂O₂ content in the plant samples.

Data Analysis: Compare the H₂O₂ levels in the test compound-treated samples with those of the control and this compound-treated samples to assess the induction of oxidative stress.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

amitrole_mechanism cluster_histidine Histidine Biosynthesis cluster_carotenoid Carotenoid Biosynthesis cluster_ros Oxidative Stress PRPP PRPP Intermediates Intermediates PRPP->Intermediates Imidazoleglycerol-phosphate Imidazoleglycerol-phosphate Intermediates->Imidazoleglycerol-phosphate Histidine Histidine Imidazoleglycerol-phosphate->Histidine IGPD IGPD Protein_Synthesis Protein_Synthesis Histidine->Protein_Synthesis GGPP GGPP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene Carotenoids Carotenoids Lycopene->Carotenoids Lycopene_Cyclase Lycopene_Cyclase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Chlorophyll_Destruction Chlorophyll Photodestruction H2O2 H2O2 H2O + O2 H2O + O2 H2O2->H2O + O2 Catalase Oxidative_Damage Oxidative Damage H2O2->Oxidative_Damage Causes Catalase Catalase This compound This compound This compound->IGPD Inhibits This compound->Lycopene_Cyclase Inhibits This compound->Catalase Inhibits Growth_Inhibition Growth Inhibition Protein_Synthesis->Growth_Inhibition

Caption: Mechanism of action of this compound.

experimental_workflow cluster_treatment Plant Treatment cluster_analysis Biochemical and Physiological Analysis cluster_data Data Analysis and Interpretation Plant_Material Select Plant Material (e.g., seeds, seedlings) Treatment_Groups Prepare Treatment Groups: - Control (vehicle) - this compound (positive control) - Test Compound Plant_Material->Treatment_Groups Application Apply Treatments (e.g., spray, soil drench) Treatment_Groups->Application Incubation Incubate under controlled conditions Application->Incubation Harvesting Harvest Plant Tissue Incubation->Harvesting Pigment_Analysis Pigment Quantification (Chlorophylls, Carotenoids) Harvesting->Pigment_Analysis Enzyme_Assays Enzyme Activity Assays (IGPD, Catalase, etc.) Harvesting->Enzyme_Assays ROS_Measurement ROS Measurement (H2O2 content) Harvesting->ROS_Measurement Data_Collection Collect Quantitative Data Pigment_Analysis->Data_Collection Enzyme_Assays->Data_Collection ROS_Measurement->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Comparison Compare Test Compound Effects to Control and this compound Statistical_Analysis->Comparison Conclusion Draw Conclusions on Herbicide Efficacy and MoA Comparison->Conclusion

Caption: General experimental workflow for herbicide studies.

References

Experimental Design for Testing Amitrole Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to test the efficacy of the herbicide amitrole (B94729). The protocols outlined below cover both in vitro enzyme inhibition assays and whole-plant efficacy trials, offering a framework for generating robust and reproducible data.

Introduction

This compound (3-amino-1,2,4-triazole) is a non-selective, systemic herbicide used to control a broad spectrum of annual and perennial weeds.[1] Its primary mode of action is the inhibition of the enzyme imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway in plants.[1][2] By blocking this pathway, this compound deprives the plant of the essential amino acid histidine, leading to a cessation of growth and eventual death.[1] Secondary effects of this compound include the inhibition of carotenoid biosynthesis, resulting in the characteristic bleached or white appearance of treated plants, and the inhibition of catalase.[1][3] Understanding the efficacy of this compound against various weed species is crucial for its effective and responsible use in weed management programs.

Data Presentation

The following tables summarize the recommended application rates of this compound for the control of various weed species and provide an estimated efficacy based on product labels and technical data sheets.

Table 1: Recommended Application Rates of this compound for Control of Various Weed Species

Target Weed SpeciesCommon NameTypical Application Rate (L/ha)Estimated Efficacy (%)
Agropyron repensCouch Grass15 - 2085 - 100
Cirsium arvenseCalifornian Thistle15 - 2085 - 100
Conyza bonariensisFlaxleaf Fleabane4.3 - 5.670 - 90
Cyperus esculentusNutgrass2.3 (as a % solution)70 - 90 (requires re-treatment)
Eichhornia crassipesWater Hyacinth0.28 (as a % solution)85 - 100
Lolium perennePerennial Ryegrass5.5 - 1170 - 90
Opuntia spp.Tree Pears1 mL injection or 1:25 solution spray> 90 (slow acting)
Paspalum dilatatumPaspalum2.0 (as a % solution)70 - 90
Ranunculus spp.ButtercupsNot effectively controlled< 40
Rumex spp.Docks1.1 (as a % solution)85 - 100
Ulex europaeusGorse15 - 2070 - 90 (satisfactory control)

Table 2: Dose-Response Data (Hypothetical ED50 Values)

Note: Published ED50 values for this compound across a wide range of weed species are not consistently available. The following table presents hypothetical data to illustrate how such information would be presented. Researchers are encouraged to determine these values experimentally.

Weed SpeciesGrowth StageED50 (kg a.i./ha)95% Confidence Interval
Amaranthus retroflexus2-4 leaf0.50.4 - 0.6
Setaria viridis2-4 leaf0.80.7 - 0.9
Chenopodium album2-4 leaf0.60.5 - 0.7
Abutilon theophrasti2-4 leaf1.21.0 - 1.4

Experimental Protocols

Protocol 1: In Vitro Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of this compound on IGPD activity using a spectrophotometric assay.[1]

1. Materials:

  • Purified IGPD enzyme from the target plant species
  • Imidazoleglycerol phosphate (B84403) (IGP) substrate
  • This compound solutions of varying concentrations
  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • Spectrophotometer capable of measuring absorbance at 280 nm

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the IGP substrate.
  • Add varying concentrations of this compound to the reaction mixture. Include a control with no this compound.
  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
  • Initiate the reaction by adding the purified IGPD enzyme.
  • Monitor the increase in absorbance at 280 nm over time. The product of the IGPD reaction absorbs at this wavelength.
  • Record absorbance readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.
  • Plot V₀ against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits enzyme activity by 50%).
  • To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[1]

Protocol 2: Whole-Plant Herbicide Efficacy Trial (Greenhouse)

This protocol outlines a whole-plant bioassay to determine the efficacy of this compound on target weed species in a controlled greenhouse environment.

1. Plant Growth and Maintenance:

  • Collect seeds of the target weed species from a location with no known herbicide resistance.
  • Sow seeds in pots or trays filled with a standard greenhouse potting mix.
  • Grow plants in a greenhouse with controlled temperature (e.g., 25°C day / 18°C night), humidity (e.g., 60-70%), and photoperiod (e.g., 16-hour light / 8-hour dark).
  • Water the plants as needed to maintain adequate soil moisture.
  • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have reached the 1-2 leaf stage.

2. Herbicide Application:

  • Treat plants when they reach the 2-4 leaf stage for annual weeds or have sufficient foliage for perennial weeds.
  • Prepare a stock solution of a commercial formulation of this compound. From this, prepare a series of dilutions to create a dose-response curve. Include a control group that is sprayed with water only.
  • For improved efficacy, an adjuvant (e.g., a non-ionic surfactant) can be added to the spray solution according to the manufacturer's recommendations.[4]
  • Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage. The spray volume should be consistent across all treatments (e.g., 200-400 L/ha).

3. Data Collection and Assessment:

  • Assess plant injury at regular intervals after treatment (e.g., 7, 14, 21, and 28 days).
  • Visual assessment of phytotoxicity: Use a rating scale from 0 to 100%, where 0% = no effect and 100% = complete plant death.
  • Plant survival: Count the number of surviving plants in each pot at each assessment time point.
  • Biomass reduction: At the final assessment, harvest the above-ground biomass of all surviving plants in each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

4. Data Analysis:

  • Calculate the average phytotoxicity rating, percent survival, and biomass reduction for each treatment.
  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
  • Generate dose-response curves by plotting the phytotoxicity or biomass reduction against the logarithm of the this compound dose. From these curves, calculate the ED50 (the effective dose that causes a 50% response).

Mandatory Visualizations

G cluster_pathway This compound's Primary Mechanism of Action PRPP Phosphoribosyl pyrophosphate (PRPP) ATP ATP PRPP->ATP Multiple Steps IGP Imidazoleglycerol phosphate ATP->IGP Multiple Steps Histidine L-Histidine IGPD Imidazoleglycerol-phosphate dehydratase (IGPD) IGP->IGPD Product 3-(imidazol-4-yl)-2-oxopropyl phosphate Product->Histidine Multiple Steps IGPD->Product This compound This compound This compound->IGPD Competitive Inhibition

Caption: Simplified signaling pathway of histidine biosynthesis and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for this compound Efficacy Testing A 1. Seed Germination & Seedling Growth B 2. Plant Acclimatization (Greenhouse) A->B D 4. Herbicide Application (Calibrated Sprayer) B->D C 3. Herbicide Preparation (Dose-Response Concentrations) C->D E 5. Post-Treatment Incubation (Controlled Environment) D->E F 6. Data Collection (Visual Assessment, Survival, Biomass) E->F G 7. Data Analysis (Statistics, Dose-Response Curves) F->G

Caption: General experimental workflow for a whole-plant this compound efficacy trial.

References

Amitrole as a Tool for Studying Oxidative Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitrole (B94729) (3-amino-1,2,4-triazole) is a widely used herbicide that has become an invaluable tool in the laboratory for inducing and studying oxidative stress. Its primary mechanism of action in animal systems involves the irreversible inhibition of the antioxidant enzyme catalase.[1] This inhibition leads to an accumulation of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which in turn instigates a cascade of oxidative damage to cellular components, including lipids, proteins, and DNA.[1][2] The ability to reliably induce an oxidative stress state makes this compound a useful compound for investigating the cellular response to oxidative damage, screening for potential antioxidant compounds, and elucidating the role of oxidative stress in various disease models.

Mechanism of Action

In animal cells, this compound's primary target is catalase, an enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen.[1] By inhibiting catalase, this compound allows for the intracellular accumulation of H₂O₂, a key mediator of oxidative stress.[1] This buildup of H₂O₂ can lead to a variety of downstream effects, including:

  • Increased ROS levels: The accumulation of H₂O₂ contributes to the overall pool of reactive oxygen species within the cell.

  • Lipid Peroxidation: Increased ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation and compromising membrane integrity.[2]

  • Protein Damage: Proteins can be oxidized by ROS, leading to conformational changes and loss of function. This is often measured by the formation of protein carbonyls.[2]

  • DNA Damage: ROS can induce damage to DNA, including the formation of oxidized bases such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which is a biomarker of oxidative DNA damage.[3]

  • Modulation of Antioxidant Defense Systems: In response to the increased oxidative stress, cells may upregulate other antioxidant enzymes and pathways, such as glutathione (B108866) peroxidase and the Nrf2 signaling pathway, as a compensatory mechanism.[2]

Applications in Research and Drug Development

The ability of this compound to induce a controlled state of oxidative stress makes it a versatile tool for a variety of research applications:

  • Studying the Pathophysiology of Diseases: Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound can be used in cellular and animal models to mimic the oxidative stress component of these diseases, allowing researchers to investigate disease mechanisms.

  • Screening for Antioxidant Compounds: By inducing oxidative stress with this compound, researchers can create a reliable platform to screen for and evaluate the efficacy of potential antioxidant therapies. The ability of a test compound to mitigate the damaging effects of this compound-induced oxidative stress can be quantified.

  • Investigating Cellular Signaling Pathways: this compound can be used to study how cells respond to and defend against oxidative stress. This includes the investigation of signaling pathways such as the Nrf2-Keap1 pathway, which plays a crucial role in the antioxidant response.[4][5]

  • Toxicology Studies: this compound can be used as a positive control for oxidative stress-inducing compounds in toxicology and safety pharmacology studies.

Data Presentation

The following table summarizes quantitative data from various studies that have utilized this compound to induce oxidative stress.

Model SystemThis compound ConcentrationIncubation TimeMeasured Oxidative Stress MarkersKey Findings
Goldfish Brain (in vivo)0.1, 0.5, or 1.0 mg/g wet weight5-168 hoursCatalase activity, Thiobarbituric acid-reactive substances (TBARS), Carbonylproteins (CP), Glutathione peroxidase (GPx), Glutathione-S-transferase (GST)Dose-dependent decrease in catalase activity. Significant increase in TBARS and CP levels. Compensatory increase in GPx and GST activities.[2]
Saccharomyces cerevisiae10 mMNot specifiedCatalase activity, Glucose-6-phosphate dehydrogenase (G6PDH) activity, Glutathione reductase (GR) activity, Protein carbonylsConcentration- and time-dependent inhibition of catalase. Decrease in G6PDH activity and increase in GR activity. No significant change in protein carbonyl levels.
Mouse Lung Fibroblasts (in vitro)40 mMNot specifiedMicronucleus frequencyUsed as a catalase inhibitor to study the role of oxidative stress in DNA damage induced by other pesticides.[6]
Rat Granulosa Cells (in vitro)Not specifiedNot specifiedCatalase expressionPretreatment with this compound intensified the toxic effects of bisphenol A (BPA) and further decreased catalase expression.[7]

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Cell Culture

This protocol provides a general framework for inducing oxidative stress in adherent cell cultures using this compound.

Materials:

  • Adherent cells of interest (e.g., HepG2, SH-SY5Y, primary fibroblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound (3-amino-1,2,4-triazole) stock solution (e.g., 1 M in sterile water or PBS, filter-sterilized)

  • 96-well or other multi-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Preparation of this compound Working Solutions: Prepare a series of working concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical concentration range to start with is 10-100 mM, but the optimal concentration should be determined empirically for each cell type.

  • Cell Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the prepared this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for the desired period. The incubation time can range from a few hours to 24 hours or longer, depending on the endpoint being measured.

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various assays to measure markers of oxidative stress, such as ROS production (Protocol 2), lipid peroxidation (Protocol 3), or DNA damage (Protocol 5).

Protocol 2: Measurement of Intracellular ROS Production using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

Principle:

DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Prepare DCFH-DA Working Solution: Immediately before use, prepare a 10 µM working solution of DCFH-DA in serum-free medium. Protect the solution from light.

  • Staining: Remove the this compound-containing medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Measurement: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize and quantify fluorescence using a fluorescence microscope or analyze single-cell fluorescence using a flow cytometer.[8]

Protocol 3: Measurement of Lipid Peroxidation by Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle:

This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Materials:

  • Cell or tissue lysates from this compound-treated and control samples

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Malondialdehyde (MDA) standard

  • Microcentrifuge tubes

  • Water bath (90-100°C)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice.

  • Protein Precipitation: Add an equal volume of ice-cold 10% TCA to the lysate to precipitate proteins. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at ~2,200 x g for 15 minutes at 4°C.

  • Reaction Setup: Transfer the supernatant to a new tube. Add an equal volume of 0.67% TBA solution.

  • Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of TBARS using a standard curve generated with known concentrations of MDA.[3][7]

Protocol 4: Catalase Activity Assay

Principle:

Catalase activity can be measured by monitoring the decomposition of hydrogen peroxide (H₂O₂). One common method involves measuring the decrease in absorbance at 240 nm as H₂O₂ is consumed.

Materials:

  • Cell or tissue lysates

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM in potassium phosphate buffer)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in potassium phosphate buffer.

  • Assay Setup: In a quartz cuvette, add the potassium phosphate buffer and the sample lysate.

  • Initiate Reaction: Start the reaction by adding the H₂O₂ solution and mix quickly.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 240 nm over time (e.g., every 15 seconds for 2-3 minutes).

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Protocol 5: Detection of Oxidative DNA Damage (8-oxodG)

Principle:

The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) is a common marker of oxidative DNA damage. This can be detected using various methods, including immunoassays (ELISA) or chromatographic techniques (LC-MS/MS).

Materials (for ELISA-based detection):

  • DNA extracted from this compound-treated and control cells

  • 8-oxodG ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • DNA Extraction: Extract genomic DNA from cells using a standard DNA extraction protocol.

  • DNA Digestion: Digest the DNA to single nucleosides using enzymes such as nuclease P1 and alkaline phosphatase.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with an anti-8-oxodG antibody, adding the digested DNA samples, and then using a secondary antibody conjugated to an enzyme for detection.

  • Data Analysis: Quantify the amount of 8-oxodG in the samples by comparing the absorbance readings to a standard curve generated with known concentrations of 8-oxodG.

Visualizations

G This compound This compound Catalase Catalase This compound->Catalase Inhibits H2O2 Hydrogen Peroxide (H₂O₂) Catalase->H2O2 Decomposes ROS Increased Reactive Oxygen Species (ROS) H2O2->ROS CellularDamage Cellular Damage ROS->CellularDamage LipidPeroxidation Lipid Peroxidation ProteinOxidation Protein Oxidation DNADamage DNA Damage

Caption: Mechanism of this compound-Induced Oxidative Stress.

G cluster_assays Oxidative Stress Assays Start Seed Cells Treat Treat with this compound Start->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells/Lysate Incubate->Harvest ROS_Assay ROS Production (e.g., DCFH-DA) Harvest->ROS_Assay Lipid_Assay Lipid Peroxidation (e.g., TBARS) Harvest->Lipid_Assay DNA_Assay DNA Damage (e.g., 8-oxodG) Harvest->DNA_Assay

Caption: Experimental Workflow for Studying this compound-Induced Oxidative Stress.

G This compound This compound Catalase_Inhibition Catalase Inhibition This compound->Catalase_Inhibition H2O2_Accumulation H₂O₂ Accumulation Catalase_Inhibition->H2O2_Accumulation Oxidative_Stress Oxidative Stress H2O2_Accumulation->Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Promotes Transcription of

Caption: this compound's Effect on the Nrf2 Signaling Pathway.

References

Determining Amitrole Concentration for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitrole (B94729) (3-amino-1,2,4-triazole) is a widely used herbicide that has garnered significant attention in toxicological and pharmacological research due to its effects on various biological systems. In vitro assays are indispensable tools for elucidating the mechanisms of action and determining the cytotoxic potential of compounds like this compound. A critical parameter in these assays is the selection of an appropriate concentration range. This document provides detailed application notes and protocols for determining suitable this compound concentrations for in vitro studies, with a focus on cytotoxicity and its impact on specific signaling pathways.

Mechanism of Action

This compound's primary mechanism of toxicity in plants is the inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), an enzyme essential for histidine biosynthesis. In animal cells, this compound has been shown to inhibit catalase, an enzyme that plays a crucial role in protecting cells from oxidative damage by decomposing hydrogen peroxide.[1] Furthermore, a significant body of research has focused on this compound's goitrogenic (anti-thyroid) effects, which are attributed to its inhibition of thyroid peroxidase (TPO).[2][3] TPO is a key enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[4][5] Inhibition of TPO by this compound disrupts thyroid hormone production, leading to a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland.[1][2]

Data Presentation: Reported this compound Concentrations in In Vitro Studies

The selection of an appropriate concentration range for this compound in in vitro assays is crucial for obtaining meaningful and reproducible results. The following table summarizes concentrations used in various published studies. This data can serve as a starting point for designing range-finding experiments.

Cell Line/SystemAssay TypeThis compound Concentration RangeDuration of ExposureReference
Primary Human Thyroid Follicular CellsDNA Fragmentation5.6 mM - 18 mM20 hours
Primary Human Liver CellsDNA Fragmentation5.6 mM - 18 mM20 hours[6]
FRTL-5 (Rat Thyroid Follicular Cells)Gene Transcription Analysis0.001, 0.01, 0.1 mg/mL24 hours
FRTL-5 (Rat Thyroid Follicular Cells)Iodide Uptake and TG Expression1 - 100 mg/LNot Specified
Neuronal (NT-2) and Myeloma (SP2/0-Ag-14) cellsCatalase InhibitionNot specified, referred to as 3-ATNot Specified

Note: Due to the variability in cell types, assay endpoints, and experimental conditions, it is essential to perform a dose-response analysis to determine the optimal this compound concentration for your specific in vitro model.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[7]

Materials:

  • This compound (CAS No. 61-82-5)

  • Cell line of interest (e.g., HepG2, FRTL-5, or a cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm or 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations. A suggested starting range based on literature is 0.1, 1, 10, 100, and 1000 µM. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).[8][9]

Protocol 2: Neutral Red Uptake (NRU) Assay for Cytotoxicity Assessment

The NRU assay is another common method to assess cytotoxicity, based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Uptake:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of pre-warmed Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C.

  • Dye Extraction:

    • Remove the Neutral Red solution and wash the cells with PBS.

    • Add 150 µL of the desorb solution to each well.

    • Shake the plate for 10 minutes to extract the dye.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate cell viability and IC50 as described in the MTT protocol.

Mandatory Visualizations

Signaling Pathway: this compound's Inhibition of Thyroid Hormone Synthesis

amitrole_thyroid_pathway cluster_cell Inside Thyroid Cell TSH TSH TSHR TSH Receptor TPO Thyroid Peroxidase (TPO) TSHR->TPO Activates ThyroidCell Thyroid Follicular Cell Iodine Iodine (I₂) Iodide Iodide (I⁻) Iodide->Iodine Oxidation TG Thyroglobulin (TG) Iodine->TG Iodination MIT_DIT MIT & DIT on TG TG->MIT_DIT T3_T4 T3 & T4 Synthesis MIT_DIT->T3_T4 Coupling T3_T4->NegativeFeedback Negative Feedback This compound This compound This compound->TPO Inhibits Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH Pituitary->ThyroidCell TSH TRH TRH NegativeFeedback->Hypothalamus NegativeFeedback->Pituitary mtt_workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 Preparethis compound Prepare this compound dilutions Incubate1->Preparethis compound TreatCells Treat cells with this compound Incubate1->TreatCells Preparethis compound->TreatCells Incubate2 Incubate for 24/48/72h TreatCells->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan Incubate3->AddDMSO ReadAbsorbance Read absorbance (490/570 nm) AddDMSO->ReadAbsorbance AnalyzeData Calculate % viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for Amitrole in Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Amitrole (B94729) is a non-selective, systemic herbicide. Multiple sources explicitly advise against its use in greenhouse environments due to the high risk of vapor activity and potential for severe damage to non-target plants in an enclosed space.[1] These application notes are provided for research purposes only, where the use of this compound in a controlled and isolated greenhouse setting is deemed essential. Extreme caution and strict adherence to safety protocols are paramount.

Introduction

This compound (3-amino-1,2,4-triazole) is a post-emergence herbicide known for its systemic and non-selective action against a wide range of annual and perennial broadleaf weeds and grasses.[2] Its primary mode of action involves the inhibition of two critical biosynthetic pathways in plants, leading to characteristic bleaching of new growth and eventual plant death.[2][3] These notes provide detailed protocols for the preparation and application of this compound for researchers conducting controlled greenhouse experiments.

Mechanism of Action

This compound exhibits a dual mechanism of action within susceptible plants:

  • Inhibition of Histidine Biosynthesis: this compound competitively inhibits imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway. This blockage prevents the production of the essential amino acid histidine, which is vital for protein synthesis and overall plant development.[4]

  • Inhibition of Carotenoid Biosynthesis: this compound also interferes with the carotenoid biosynthesis pathway, leading to the accumulation of precursors like phytoene (B131915) and phytofluene.[5][6] Carotenoids are essential for protecting chlorophyll (B73375) from photodestruction. Their absence results in the characteristic whitening or bleaching of newly developing tissues as chlorophyll is destroyed by light.[1][3][5]

Phytotoxicity Symptoms

The visible symptoms of this compound phytotoxicity are distinctive and develop progressively:

  • Chlorosis and Bleaching: The most prominent symptom is the whitening or bleaching of new growth, which typically appears within 2 to 4 weeks after application.[1] This is a direct result of the inhibition of carotenoid synthesis and subsequent photodestruction of chlorophyll.

  • Growth Inhibition: Treated plants exhibit stunted growth, and the development of new shoots and leaves is significantly limited.[2]

  • Necrosis: Over time, the bleached tissues may become necrotic and die.

Quantitative Data Summary

The following table summarizes the visible injury of this compound on soybeans when applied at different rates and timings. While this data is from field trials, it provides a useful reference for dose-response in a greenhouse setting.

Application Rate (g/ha)Application Timing7 DAE¹ Visible Injury (%)14 DAE¹ Visible Injury (%)28 DAE¹ Visible Injury (%)56 DAE¹ Visible Injury (%)
Up to 231014 DPP²< 5.8< 3.9< 1.70
Up to 23107 DPP²< 5.8< 3.9< 1.70
Up to 23101 DAP³< 5.8< 3.9< 1.70
23107 DAP³< 5.8< 3.9< 1.71

¹DAE: Days After Emergence ²DPP: Days Pre-Planting ³DAP: Days After Planting

Data adapted from a study on soybean tolerance to this compound.[2]

Experimental Protocols

5.1. Calculating Application Rates for Greenhouse Pots

For greenhouse experiments, herbicide application rates are typically converted from a per-area basis (e.g., g/ha) to a per-pot basis.

Step 1: Determine the surface area of the pot.

  • Calculate the area of the pot opening in square meters (m²). For a circular pot, Area = π * (radius)².

Step 2: Convert the desired application rate to g/m².

  • 1 hectare (ha) = 10,000 square meters (m²).

  • Rate (g/m²) = Rate (g/ha) / 10,000.

Step 3: Calculate the amount of active ingredient (a.i.) per pot.

  • Amount per pot (g) = Rate (g/m²) * Pot Area (m²).

Example Calculation:

  • Desired rate: 1000 g/ha

  • Pot diameter: 15 cm (0.15 m), Radius = 0.075 m

  • Pot Area = 3.14159 * (0.075 m)² = 0.0177 m²

  • Rate in g/m² = 1000 g/ha / 10,000 m²/ha = 0.1 g/m²

  • Amount of a.i. per pot = 0.1 g/m² * 0.0177 m² = 0.00177 g or 1.77 mg

5.2. Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (technical grade or commercial formulation)

  • Distilled water

  • Solvent (if using technical grade this compound, check solubility)

  • Calibrated balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE)

Protocol:

  • Wear appropriate PPE: safety goggles, gloves, and a lab coat.

  • Prepare a stock solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a small amount of distilled water (or appropriate solvent) in a beaker.

    • Transfer the dissolved this compound to a volumetric flask.

    • Rinse the beaker with distilled water and add the rinsate to the volumetric flask.

    • Bring the solution to the final volume with distilled water and mix thoroughly.

  • Prepare working solutions:

    • Perform serial dilutions from the stock solution to achieve the desired concentrations for your dose-response experiment.

5.3. Application Protocol

Materials:

  • Pressurized spray chamber or cabinet

  • Flat fan nozzle

  • Prepared this compound working solutions

  • Plants at the desired growth stage

  • PPE

Protocol:

  • Calibrate the sprayer: Determine the output of the sprayer (e.g., in mL/second) at a specific pressure to ensure a consistent application volume.

  • Apply the treatment:

    • Place the potted plants in the spray chamber.

    • Apply the prepared this compound working solution evenly over the foliage. Good coverage is essential for systemic herbicides.[1]

    • Ensure the application volume is consistent across all treatments.

  • Post-application care:

    • Allow the foliage to dry completely before moving the plants.

    • Isolate treated plants to prevent cross-contamination.

    • Water the plants as needed, avoiding overhead irrigation that may wash the herbicide off the leaves.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, impervious gloves (e.g., PVC), and a lab coat or protective clothing when handling this compound.[7][8]

  • Ventilation: Work in a well-ventilated area. Avoid inhaling dust or spray mist.[7][8]

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and locked place, away from food and feed.[1]

  • Spills: In case of a spill, contain the material using an inert absorbent. Prevent it from entering sewers or waterways.[7]

  • Disposal: Dispose of waste materials according to local and national regulations.[8]

Visualizations

amitrole_mechanism cluster_histidine Histidine Biosynthesis Pathway cluster_carotenoid Carotenoid Biosynthesis Pathway PRPP PRPP + ATP IGP Imidazoleglycerol- phosphate (IGP) PRPP->IGP Multiple Steps Histidine Histidine IGP->Histidine IGPD Dehydratase Protein Protein Histidine->Protein Protein Synthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Carotenoids Carotenoids Phytoene->Carotenoids Multiple Steps Chlorophyll Chlorophyll (Photosynthesis) Carotenoids->Chlorophyll Protects This compound This compound IGPD\nDehydratase IGPD Dehydratase This compound->IGPD\nDehydratase Inhibits Phytoene -> Carotenoids Phytoene -> Carotenoids This compound->Phytoene -> Carotenoids Inhibits

Caption: Mechanism of action of this compound.

experimental_workflow start Start calc Calculate Application Rate per Pot start->calc prep Prepare this compound Stock & Working Solutions calibrate Calibrate Sprayer prep->calibrate calc->prep apply Apply this compound to Plants in Spray Chamber calibrate->apply dry Allow Foliage to Dry apply->dry observe Observe Phytotoxicity Symptoms Over Time dry->observe end End observe->end

Caption: Greenhouse application workflow.

References

Application Notes and Protocols for the Detection of Amitrole in Water by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitrole (B94729) (3-amino-1,2,4-triazole) is a non-selective herbicide used for the control of a wide range of grasses and broadleaf weeds. Its high solubility in water and persistence can lead to the contamination of ground and surface water resources, posing potential risks to environmental and human health. Consequently, sensitive and reliable analytical methods are required for the monitoring of this compound residues in water samples.

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and determination of ionic and polar compounds like this compound. CE offers several advantages, including high separation efficiency, short analysis times, low consumption of reagents and samples, and relatively simple instrumentation. This document provides detailed application notes and protocols for the detection of this compound in water using two primary CE methods: Capillary Zone Electrophoresis (CZE) with UV detection and Capillary Zone Electrophoresis with Amperometric Detection (CZE-AD).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the different methods of this compound detection in water.

Table 1: Performance Characteristics of Capillary Electrophoresis Methods for this compound Detection in Water

ParameterCZE with UV DetectionCZE with Amperometric Detection
Limit of Detection (LOD) 4 µg/L (with preconcentration)[1]63 µg/L (without preconcentration), 0.6 µg/L (with preconcentration)
Limit of Quantitation (LOQ) Not explicitly stated in the reviewed literature.Not explicitly stated in the reviewed literature.
Linearity Range Not explicitly stated in the reviewed literature.0.19 - 1.35 mg/L
Recovery Not explicitly stated in the reviewed literature.Not explicitly stated in the reviewed literature.

Table 2: Performance Characteristics of a Comparative HPLC-MS/MS Method with Online Solid-Phase Extraction for this compound Detection in Water

ParameterOnline SPE-HPLC-MS/MS with Derivatization
Limit of Detection (LOD) 0.025 µg/L[2][3]
Limit of Quantitation (LOQ) 0.025 µg/L[2][3]
Linearity Range 1.59 to 318 µg/L[3][4]
Recovery >95% (Drinking Water), >75% (Surface Water)[2][3]

Experimental Protocols

Method 1: Capillary Zone Electrophoresis with UV Detection

This protocol is based on the method described for the simultaneous determination of this compound and atrazin-2-hydroxy in environmental waters[1].

1. Instrumentation and Consumables

  • Capillary Electrophoresis system equipped with a UV-Vis detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50 cm).

  • Data acquisition and processing software.

  • pH meter.

  • Micro-syringes.

  • Vials for buffers and samples.

2. Reagents and Solutions

  • Sodium phosphate (B84403) monobasic and sodium phosphate dibasic for buffer preparation.

  • Phosphoric acid or sodium hydroxide (B78521) for pH adjustment.

  • This compound analytical standard.

  • Deionized water (18.2 MΩ·cm).

  • Running Buffer: 0.02 mol/L phosphate buffer, pH 3.2. Prepare by dissolving the appropriate amounts of sodium phosphate salts in deionized water and adjusting the pH with phosphoric acid. Filter the buffer through a 0.45 µm filter before use.

3. Capillary Conditioning

  • New Capillary: Flush with 1 M NaOH for 30 min, followed by deionized water for 15 min, and finally with the running buffer for 30 min.

  • Daily Conditioning: Before the first analysis, flush the capillary with 0.1 M NaOH for 10 min, deionized water for 5 min, and the running buffer for 15 min.

  • Between Runs: Flush with the running buffer for 2-3 min.

4. Sample Preparation (with Preconcentration)

  • A preconcentration step is necessary to achieve the reported detection limit of 4 µg/L[1]. Solid-phase extraction (SPE) is a suitable technique.

  • SPE Cartridge: Octadecylsilica (ODS) cartridges.

  • Derivatization (optional but recommended for better retention): Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be performed prior to SPE to enhance the retention of the polar this compound on the C18 sorbent[2][3].

  • SPE Protocol:

    • Condition the ODS SPE cartridge by passing methanol (B129727) followed by deionized water.

    • Load the water sample (e.g., 50 mL) onto the conditioned cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the retained this compound with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the running buffer or deionized water for CE analysis.

5. CE Analysis

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Separation Voltage: Apply a voltage in the range of 20-30 kV. The polarity should be set according to the charge of the analyte at the working pH (this compound will be cationic at pH 3.2).

  • Temperature: Maintain the capillary temperature at 25 °C.

  • Detection: UV detection at a wavelength of approximately 200-210 nm.

  • Data Analysis: Identify and quantify the this compound peak based on its migration time and peak area compared to a standard calibration curve.

Method 2: Capillary Zone Electrophoresis with Amperometric Detection

This protocol is based on the method for the simultaneous separation and determination of this compound and urazole (B1197782) in water samples.

1. Instrumentation and Consumables

  • Capillary Electrophoresis system equipped with an amperometric detector.

  • Fused-silica capillary (e.g., 75 µm i.d.).

  • Carbon disk working electrode for the amperometric detector.

  • Ag/AgCl reference electrode.

  • Platinum auxiliary electrode.

  • Data acquisition and processing software.

  • pH meter.

  • Micro-syringes.

  • Vials for buffers and samples.

2. Reagents and Solutions

  • Acetic acid and sodium acetate (B1210297) for buffer preparation.

  • Sodium hydroxide or hydrochloric acid for pH adjustment.

  • This compound analytical standard.

  • Deionized water (18.2 MΩ·cm).

  • Running Buffer: 0.030 mol/L acetate buffer, pH 4.5. Prepare by dissolving the appropriate amounts of sodium acetate in deionized water, adding acetic acid, and adjusting the final pH. Filter the buffer through a 0.45 µm filter before use.

3. Capillary Conditioning

  • Follow a similar conditioning procedure as described in Method 1, using the acetate buffer as the final running buffer.

4. Sample Preparation

  • For direct injection, water samples can be filtered through a 0.45 µm filter.

  • For trace analysis, a preconcentration step as described in Method 1 (Solid-Phase Extraction) is recommended to achieve lower detection limits.

5. CE Analysis

  • Injection: Hydrodynamic injection (e.g., for 1.5 s).

  • Separation Voltage: 25 kV.

  • Temperature: Maintain the capillary temperature at 25 °C.

  • Detection: Amperometric detection with a carbon disk working electrode. The detection potential should be optimized for the electrochemical oxidation of this compound.

  • Data Analysis: Identify and quantify the this compound peak based on its migration time and the peak current from the amperometric signal, compared to a standard calibration curve.

Visualizations

Experimental_Workflow_Amitrole_CE cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis cluster_data_analysis Data Analysis Sample_Collection Water Sample Collection Filtration Filtration (0.45 µm) Sample_Collection->Filtration Preconcentration Optional: Preconcentration (SPE) Filtration->Preconcentration for trace analysis Reconstitution Reconstitution in Running Buffer Filtration->Reconstitution for direct injection Derivatization Optional: Derivatization Preconcentration->Derivatization can be before SPE Preconcentration->Reconstitution Injection Hydrodynamic Injection Reconstitution->Injection Capillary_Conditioning Capillary Conditioning Capillary_Conditioning->Injection Separation Electrophoretic Separation Injection->Separation Detection Detection (UV or Amperometric) Separation->Detection Peak_Identification Peak Identification (Migration Time) Detection->Peak_Identification Quantification Quantification (Peak Area/Height) Peak_Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound detection in water by CE.

SPE_Protocol_Workflow Start Start: Sample Conditioning 1. Cartridge Conditioning (Methanol, Water) Start->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Cartridge Washing (Deionized Water) Loading->Washing Elution 4. Analyte Elution (Organic Solvent) Washing->Elution Evaporation 5. Eluate Evaporation Elution->Evaporation Reconstitution 6. Reconstitution in Buffer Evaporation->Reconstitution End Ready for CE Analysis Reconstitution->End

Caption: Solid-Phase Extraction (SPE) protocol for sample preconcentration.

References

Application Notes and Protocols: Utilizing Amitrole as a Catalase Inhibitor in Yeast Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of amitrole (B94729) as a specific catalase inhibitor in yeast, particularly Saccharomyces cerevisiae. This document outlines the necessary protocols for yeast culture, cell extract preparation, and catalase activity assays, along with the expected outcomes and data presentation.

Introduction

This compound, also known as 3-amino-1,2,4-triazole (3-AT), is a widely used herbicide that acts as a potent and specific inhibitor of catalase enzymes. In yeast research, this compound serves as an invaluable tool to investigate the roles of catalase in oxidative stress responses, cellular signaling, and metabolic regulation. By inhibiting catalase, researchers can induce a state of controlled oxidative stress, allowing for the detailed study of downstream cellular pathways and the efficacy of potential therapeutic agents. The inhibition of catalase by this compound is concentration- and time-dependent, and it has been shown to affect both peroxisomal and cytosolic forms of the enzyme in yeast[1].

Data Presentation

The following tables summarize the expected quantitative outcomes when using this compound to inhibit catalase activity in yeast. These tables are designed for easy comparison and interpretation of experimental results.

Table 1: Concentration-Dependent Inhibition of Catalase by this compound in S. cerevisiae

This compound Concentration (mM)Incubation Time (min)Expected Catalase Inhibition (%)Reference
0 (Control)600-
560Moderate Inhibition[1]
1060Significant Inhibition[1]
2560Strong Inhibition[2]
5060Near-Complete Inhibition[3]

Note: The exact percentage of inhibition can vary based on the specific yeast strain, growth conditions, and the protocol used for catalase activity measurement. The data in this table represents a qualitative expectation based on published literature. Researchers should perform their own dose-response experiments to determine the precise IC50 value for their specific experimental setup.

Table 2: Time-Course of Catalase Inhibition by 10 mM this compound in S. cerevisiae

Incubation Time with 10 mM this compound (min)Expected Catalase Inhibition (%)Reference
00-
15Initial Inhibition[1]
30Increasing Inhibition[1]
60Substantial Inhibition[1]
120Maximal Inhibition[4]

Note: The rate of inhibition is dependent on the uptake of this compound by the yeast cells and its interaction with the catalase enzyme. The provided time points are a general guideline.

Experimental Protocols

Protocol 1: Preparation of Yeast Cell-Free Extract

This protocol describes the preparation of a cell-free extract from Saccharomyces cerevisiae for subsequent enzyme assays.

Materials:

  • Saccharomyces cerevisiae strain

  • Yeast Peptone Dextrose Adenine (YPDA) medium

  • Sterile water

  • Ice-cold lysis buffer (25 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 10 mM β-mercaptoethanol, 1x protease inhibitor cocktail)[5]

  • 0.5 mm diameter acid-washed glass beads

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Vortex mixer

Procedure:

  • Inoculate a single colony of S. cerevisiae into 5 mL of YPDA medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPDA medium to an optical density at 600 nm (OD600) of 0.1.

  • Grow the culture at 30°C with shaking until it reaches an OD600 of 0.8-1.0 (logarithmic growth phase).

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with 25 mL of sterile water, followed by another centrifugation step.

  • Resuspend the cell pellet in 1 mL of ice-cold lysis buffer.

  • Transfer the cell suspension to a microcentrifuge tube containing an equal volume of pre-chilled 0.5 mm glass beads.

  • Lyse the cells by vortexing for 30-second intervals, followed by 30 seconds on ice, for a total of 5-8 cycles.

  • Clarify the lysate by centrifuging at 13,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cell-free extract) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the extract using a standard method such as the Bradford assay. The extract is now ready for enzyme assays.

Protocol 2: In Vitro Inhibition of Catalase by this compound

This protocol details the procedure for inhibiting catalase in the prepared yeast cell-free extract.

Materials:

  • Yeast cell-free extract (from Protocol 1)

  • 1 M this compound stock solution in sterile water

  • 50 mM Potassium Phosphate (B84403) buffer (pH 7.0)

  • Microcentrifuge tubes

Procedure:

  • Prepare a series of dilutions of the 1 M this compound stock solution in 50 mM potassium phosphate buffer to achieve final concentrations ranging from 1 mM to 100 mM.

  • In microcentrifuge tubes, add a fixed amount of yeast cell-free extract (e.g., 50 µg of total protein).

  • Add the different concentrations of this compound to the tubes. For the control, add an equal volume of the phosphate buffer.

  • Incubate the tubes at room temperature for a predetermined time (e.g., 60 minutes).

  • After incubation, the samples are ready for the catalase activity assay.

Protocol 3: Catalase Activity Assay

This spectrophotometric assay measures catalase activity by monitoring the decomposition of hydrogen peroxide (H₂O₂).

Materials:

  • Yeast cell-free extract (treated with or without this compound from Protocol 2)

  • 50 mM Potassium Phosphate buffer (pH 7.0)

  • 30% (w/w) Hydrogen Peroxide solution

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a fresh 20 mM H₂O₂ solution in 50 mM potassium phosphate buffer. Caution: Hydrogen peroxide is a strong oxidant. Handle with care.

  • Set the spectrophotometer to read absorbance at 240 nm.

  • In a quartz cuvette, add 950 µL of the 20 mM H₂O₂ solution.

  • Initiate the reaction by adding 50 µL of the yeast cell-free extract (treated with or without this compound) to the cuvette and mix quickly by inverting.

  • Immediately start recording the decrease in absorbance at 240 nm for 1-3 minutes. The rate of decrease is proportional to the catalase activity.

  • Calculate the catalase activity using the Beer-Lambert law. One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. The molar extinction coefficient for H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹[6][7].

Calculation: Activity (U/mL) = (ΔA₂₄₀ / min * 10^6) / (43.6 * path length in cm * volume of extract in mL)

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound-induced catalase inhibition in yeast.

experimental_workflow cluster_prep Yeast Preparation cluster_treatment Inhibition cluster_assay Assay culture Yeast Culture (S. cerevisiae) harvest Cell Harvest (Centrifugation) culture->harvest lysis Cell Lysis (Glass Beads) harvest->lysis extract Cell-Free Extract lysis->extract This compound This compound Treatment (Various Concentrations) extract->this compound control Control (Buffer) extract->control catalase_assay Catalase Activity Assay (Spectrophotometry at 240 nm) This compound->catalase_assay control->catalase_assay

Caption: Experimental workflow for studying this compound's effect on yeast catalase.

signaling_pathway This compound This compound catalase Catalase This compound->catalase Inhibits h2o2 Increased H₂O₂ (Oxidative Stress) catalase->h2o2 Normally degrades g6pdh Glucose-6-Phosphate Dehydrogenase (G6PDH) h2o2->g6pdh Decreases activity gr Glutathione Reductase (GR) h2o2->gr Increases activity sod Superoxide Dismutase (SOD) h2o2->sod Increases activity yap1 Yap1p h2o2->yap1 Activates yap1->gr Upregulates yap1->sod Upregulates

Caption: Signaling consequences of catalase inhibition by this compound in yeast.

References

Unraveling the Impact of Amitrole on Root Development: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive set of application notes and protocols detailing the effects of the herbicide amitrole (B94729) on plant root development. This guide provides a thorough examination of this compound's mechanisms of action, detailed experimental methodologies, and a summary of quantitative data, offering a valuable resource for investigating herbicide activity and developing new crop protection strategies.

This compound, a non-selective systemic herbicide, has long been used for broad-spectrum weed control. While its inhibitory effects on histidine and carotenoid biosynthesis are well-documented, recent research highlights a significant and more sensitive impact on root elongation. Studies on the model plant Arabidopsis thaliana have shown that this compound inhibits root growth at concentrations lower than those that cause the characteristic bleaching of leaves, suggesting a distinct and primary mode of action within the root system.[1][2] Understanding this direct effect on root architecture is crucial for assessing its environmental impact and for the development of more targeted herbicidal agents.

Application Notes

These application notes provide an overview of the known effects of this compound on the root systems of various plant species. The data presented has been compiled from multiple studies to offer a comparative analysis.

Key Observations on Root System Architecture
  • Primary Root Elongation: this compound has been shown to significantly inhibit primary root elongation in a dose-dependent manner. This is considered a primary site of action, particularly in Arabidopsis thaliana.[1][2]

  • Lateral Root Development: The density and emergence of lateral roots can be affected by this compound treatment, although this response can vary between plant species and herbicide concentration.

  • Root Hair Formation: Changes in root hair length and density are potential indicators of this compound-induced stress and can impact a plant's ability to absorb water and nutrients.

  • Root Biomass: Overall root biomass is generally reduced following this compound application, correlating with the observed inhibition of root growth and development.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various root parameters as reported in scientific literature.

Table 1: Effect of this compound on Root Growth in Arabidopsis thaliana

Concentration (µM)Primary Root Length (% of Control)Lateral Root Density (roots/cm)Reference
0.185%Not Reported[1][2]
150%Not Reported[1][2]
10<20%Not Reported[1][2]

Table 2: Effect of this compound on Root and Shoot Growth in Corn (Zea mays) Seedlings

Treatment ( kg/ha )Root Fresh Weight (% Inhibition)Shoot Fresh Weight (% Inhibition)Plant Height (% Reduction)Reference
1.68~40%25%20%

Table 3: Visible Injury in Soybean (Glycine max) from Pre-plant this compound Application

Application Timing (Days After Planting)This compound Rate (g/ha)Visible Injury at 7 DAE (%)Visible Injury at 56 DAE (%)Reference
723105.8%1%[3]

DAE: Days After Emergence

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to assess the impact of this compound on root development.

Protocol 1: Arabidopsis thaliana Root Elongation Assay

This protocol is designed to quantify the effect of this compound on primary root growth in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) medium including vitamins, pH 5.7

  • Agar (B569324)

  • Sucrose (B13894)

  • This compound stock solution (in water or DMSO)

  • Petri plates (100 mm x 15 mm)

  • Sterile filter paper

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and rinse 3-5 times with sterile water).

  • Plating: Resuspend sterilized seeds in sterile 0.1% agar and sow them on square Petri plates containing MS medium supplemented with 1% sucrose and solidified with 0.8% agar. Include a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 50 µM).

  • Vernalization: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.

  • Data Collection: After a set period of growth (e.g., 7-10 days), photograph the plates.

  • Analysis: Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software. Calculate the average root length for each treatment and express it as a percentage of the control.

Protocol 2: Quantification of Lateral Root Density

This protocol allows for the measurement of lateral root formation in response to this compound treatment.

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Analysis: Using the acquired images, count the number of emerged lateral roots along the primary root. Measure the length of the primary root over which the lateral roots were counted.

  • Calculation: Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root segment (expressed as roots per cm).

Protocol 3: Root Hair Analysis

This protocol details the examination of root hair morphology.

Procedure:

  • Grow seedlings as described in Protocol 1.

  • Microscopy: Carefully excise the primary root and mount it on a microscope slide in a drop of water.

  • Imaging: Observe the root hair zone under a light microscope and capture images at a consistent magnification.

  • Analysis: Use image analysis software to measure the length of multiple root hairs from a defined region of the root. Count the number of root hairs within a specific area to determine root hair density.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To aid in the conceptualization of the research process and the underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_growth Growth & Treatment cluster_analysis Data Acquisition & Analysis Seed_Sterilization Seed Sterilization Plating Seed Plating Seed_Sterilization->Plating Media_Preparation Media Preparation (with this compound) Media_Preparation->Plating Vernalization Vernalization (4°C) Plating->Vernalization Incubation Vertical Incubation in Growth Chamber Vernalization->Incubation Imaging Image Acquisition Incubation->Imaging Root_Length Primary Root Length Measurement Imaging->Root_Length Lateral_Roots Lateral Root Counting Imaging->Lateral_Roots Root_Hairs Root Hair Analysis Imaging->Root_Hairs Data_Analysis Statistical Analysis Root_Length->Data_Analysis Lateral_Roots->Data_Analysis Root_Hairs->Data_Analysis

Caption: Experimental workflow for assessing this compound's effect on root development.

Signaling_Pathway cluster_primary Primary Mechanisms cluster_root_specific Hypothesized Root-Specific Pathway This compound This compound Histidine_Biosynthesis Inhibition of Histidine Biosynthesis This compound->Histidine_Biosynthesis Well-established Carotenoid_Biosynthesis Inhibition of Carotenoid Biosynthesis This compound->Carotenoid_Biosynthesis Well-established Unknown_Target Unknown Molecular Target in Root This compound->Unknown_Target Hypothesized Root_Inhibition Root Growth Inhibition Histidine_Biosynthesis->Root_Inhibition Less sensitive in roots Carotenoid_Biosynthesis->Root_Inhibition Less sensitive in roots Hormone_Signaling Perturbation of Hormone Signaling (e.g., Auxin, Cytokinin) Unknown_Target->Hormone_Signaling Cell_Division Altered Cell Division & Elongation Hormone_Signaling->Cell_Division Cell_Division->Root_Inhibition

Caption: Potential signaling pathways of this compound's action on root development.

Future Directions

While the direct impact of this compound on root elongation is evident, the precise molecular mechanisms and signaling pathways involved remain an active area of research. Future studies should focus on identifying the specific molecular targets of this compound in the root and elucidating the crosstalk with key phytohormone signaling pathways, such as those involving auxin and cytokinin, which are known to be master regulators of root development. The protocols and data presented here provide a solid foundation for researchers to build upon in their quest to understand and mitigate the effects of herbicides on plant systems.

References

Troubleshooting & Optimization

Technical Support Center: Amitrole Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amitrole (B94729). Our aim is to help you navigate challenges related to its solubility in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound is generally considered to be highly soluble in water.[1] However, reported values can vary. For instance, its solubility has been cited as 280 g/L at 23°C and as high as 28 g per 100 g of water.[2][3] Another source indicates a solubility of greater than or equal to 100 mg/mL at approximately 17.5°C (63.5°F).[4][5] This high solubility makes it suitable for a variety of aqueous experimental setups.

Q2: My this compound is not dissolving completely. What are the possible reasons?

A2: Several factors can affect the dissolution of this compound:

  • Temperature: While highly soluble, the rate of dissolution can be influenced by temperature. Gently warming the solution may aid in dissolving the compound.

  • Purity of this compound: Impurities in the this compound powder can affect its solubility. Ensure you are using a high-purity grade suitable for your experimental needs.

  • pH of the Solution: this compound is a weak base and can form salts with acids.[3][6] The pH of your aqueous solution can therefore impact its solubility. Aqueous solutions of pure this compound are generally neutral.[4][7]

  • Insufficient Agitation: Ensure the solution is being adequately stirred or agitated to promote dissolution.

Q3: Can the pH of my aqueous solution affect this compound's stability?

A3: Yes, the pH can be a factor. This compound is stable in neutral aqueous solutions.[4] It can form salts with most acids and bases, which could influence its stability and solubility in your specific buffer system.[6] It is advisable to prepare fresh solutions and monitor the pH, especially if the solution is to be stored.

Q4: Are there any known incompatibilities for this compound in solutions?

A4: this compound is incompatible with strong oxidizers, strong acids, acid chlorides, and acid anhydrides.[4] It is also corrosive to iron, copper, and aluminum.[4][6] Avoid using containers or equipment made of these materials when preparing or storing this compound solutions.

Q5: How should I store my aqueous this compound solutions?

A5: To ensure stability, store aqueous this compound solutions in a cool, dark place. This compound can degrade when exposed to UV light.[3] For long-term storage, it is recommended to prepare fresh solutions before use to avoid potential degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is clumping and not dispersing in water. The powder has absorbed moisture.Store this compound in a desiccator. Use a spatula to break up clumps before adding to the solvent.
The solution is cloudy or hazy after dissolution. Presence of insoluble impurities or reaching saturation limit at the current temperature.Filter the solution using a 0.22 µm or 0.45 µm filter. Consider gently warming the solution while stirring to ensure complete dissolution before filtering.
Precipitate forms in the solution after a period of time. The solution was supersaturated, or the temperature has decreased. This compound may also be degrading.Prepare a fresh solution. Ensure the concentration is within the solubility limits at the storage temperature. Store in a dark, cool place.
Inconsistent experimental results using the same stock solution. The this compound in the solution may be degrading.Prepare fresh stock solutions for each experiment, or at least daily. Avoid prolonged storage of aqueous solutions.

Quantitative Solubility Data

Solvent Temperature Solubility Reference
Water23°C280,000 mg/L (280 g/L)[2][8][9]
WaterNot Specified28 g/100 g[3]
Water~17.5°C (63.5°F)≥ 100 mg/mL[4][5]
EthanolNot Specified26 g/100 g[3]
MethanolNot SpecifiedSoluble[6][7]
ChloroformNot SpecifiedSoluble[6][7]
Ethyl AcetateNot SpecifiedSparingly soluble[3][6][7]
EtherNot SpecifiedInsoluble[3][6][7]
AcetoneNot SpecifiedInsoluble[3][6][7]

Experimental Protocols

Preparation of a Standard Aqueous this compound Solution

This protocol outlines the steps for preparing a 1 mg/mL aqueous solution of this compound.

  • Materials:

    • This compound (high purity)

    • Deionized or distilled water

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Spatula and weighing paper/boat

    • Analytical balance

  • Procedure:

    • Accurately weigh 100 mg of this compound powder using an analytical balance.

    • Transfer the weighed this compound to a 100 mL volumetric flask.

    • Add approximately 80 mL of deionized or distilled water to the flask.

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Stir the solution at room temperature until the this compound is completely dissolved. This may take several minutes. Gentle warming can be applied if dissolution is slow.

    • Once dissolved, remove the flask from the stirrer and bring the volume up to the 100 mL mark with deionized or distilled water.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any potential particulates.

    • Label the solution with the compound name, concentration, date of preparation, and solvent.

    • Store the solution in a cool, dark place. For best results, use the solution fresh.

Visualizations

Experimental Workflow for this compound Solution Preparation

G Workflow for Preparing Aqueous this compound Solution A 1. Weigh this compound Powder B 2. Transfer to Volumetric Flask A->B C 3. Add Solvent (e.g., Water) B->C D 4. Dissolve with Agitation C->D E Is Dissolution Complete? D->E F Apply Gentle Heat E->F No G 5. Adjust to Final Volume E->G Yes F->D H 6. Homogenize Solution G->H I 7. Optional: Filter Solution H->I J 8. Store Appropriately I->J

Caption: A flowchart outlining the key steps for preparing an aqueous solution of this compound.

Signaling Pathway Inhibition by this compound

This compound is known to inhibit carotenoid biosynthesis.[10][11] It also acts as an inhibitor of catalase.[5] The following diagram illustrates a simplified representation of these inhibitory actions.

G Simplified Representation of this compound's Inhibitory Actions cluster_0 Carotenoid Biosynthesis Pathway cluster_1 Catalase Activity A Precursor Molecules B Phytoene Desaturase (example enzyme) A->B C Carotenoids B->C D Hydrogen Peroxide (H2O2) E Catalase D->E F Water (H2O) + Oxygen (O2) E->F This compound This compound This compound->B Inhibits This compound->E Inhibits

Caption: Diagram showing this compound's inhibitory effect on carotenoid biosynthesis and catalase activity.

References

Technical Support Center: Amitrole Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing amitrole (B94729) concentration to achieve maximum inhibition in experimental settings. It includes troubleshooting advice, frequently asked questions, detailed protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound's principal mechanism is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), an essential enzyme in the histidine biosynthesis pathway found in plants, bacteria, and fungi.[1] By blocking this enzyme, this compound prevents the synthesis of histidine, an amino acid crucial for protein synthesis and growth.[1][2]

Q2: What are the secondary effects of this compound? A2: In addition to its primary target, this compound can inhibit other enzymes. In animal systems, it is known to inhibit catalase, which can lead to an accumulation of reactive oxygen species (ROS) and oxidative stress.[1][3] It may also interfere with carotenoid biosynthesis.[1][3]

Q3: Why is determining the optimal this compound concentration critical? A3: The effective concentration of this compound can vary significantly based on the experimental system, including the target organism, cell line, cell density, and incubation time.[4][5][6] An insufficient concentration may yield no observable effect, while an excessively high concentration could lead to off-target effects or cytotoxicity, confounding the results. Optimization is necessary to ensure that the observed inhibition is specific to the intended target.

Q4: What is a typical starting concentration range for this compound experiments? A4: The effective concentration of this compound is highly variable. Studies have reported using a wide range, from 1 µg/mL to 18 mM.[7][8] For microbial growth inhibition, concentrations of 0.1% to 0.5% have been shown to be effective in minimal medium.[9] A dose-response experiment is essential to determine the optimal concentration for your specific model system.

Troubleshooting Guide

Issue 1: I am not observing any inhibition after treating my cells/organism with this compound.

  • Possible Cause 1: Concentration is too low.

    • Solution: The required concentration for inhibition is system-dependent. Perform a dose-response curve starting with a broad range of concentrations (e.g., 10 µM to 20 mM) to identify the half-maximal inhibitory concentration (IC50).

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The inhibitory effects of this compound may take time to manifest. Review literature for typical incubation times for your specific assay. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[5]

  • Possible Cause 3: Reagent degradation.

    • Solution: this compound is a stable crystalline solid but can degrade in solution or when exposed to UV light.[3][10] Ensure your stock solution is fresh and has been stored properly, protected from light. Prepare fresh dilutions for each experiment.

  • Possible Cause 4: Cell density is too high.

    • Solution: A high cell density can reduce the effective concentration of the inhibitor per cell. Optimize your cell seeding density to ensure consistent and reproducible results.[6]

Issue 2: The results from my this compound experiments are inconsistent.

  • Possible Cause 1: Variability in experimental conditions.

    • Solution: Ensure that all experimental parameters, such as cell seeding density, treatment duration, and reagent concentrations, are kept consistent across all replicates and experiments. Use positive and negative controls to validate each assay's performance.[11]

  • Possible Cause 2: Differences between cell passages or batches.

    • Solution: Cell lines can change phenotypically over multiple passages. Use cells from a similar passage number for all related experiments to minimize variability. If using primary cells, expect higher inherent variability.

  • Possible Cause 3: Inaccurate calculation of IC50.

    • Solution: IC50 values should be determined from multiple independent experiments. Calculate the IC50 for each experiment and then report the average and standard deviation.[12] Using data from at least three independent experiments provides a more reliable value.[12]

Data Presentation: this compound Concentration & Effects

Specific IC50 values for this compound are not always consistently reported and are highly dependent on the system under investigation.[1] The table below summarizes concentrations used in various experimental contexts.

Target System/OrganismConcentration RangeObserved EffectReference
Human Thyroid & Liver Cells5.6 mM - 18 mMMinimal DNA fragmentation; likely non-genotoxic.[7]
FRTL-5 Rat Thyroid Cells1, 10, 100 µg/mLNo significant cytotoxicity; decreased thyroglobulin.[8]
E. coli & S. typhimurium0.1% - 0.5% (in minimal medium)Inhibition of bacterial growth.[9]
E. coli & S. typhimurium1.7% - 2.4% (in complete medium)Inhibition of bacterial growth.[9]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability (MTT) Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation and determine the concentration that inhibits 50% of cell growth.

Materials:

  • Adherent cells in logarithmic growth phase

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • ELISA plate reader

Procedure:

  • Cell Seeding: Harvest cells and adjust the concentration to 5x10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • This compound Stock Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Further dilute this stock in complete culture medium to create a series of working concentrations (e.g., 8-10 concentrations for a dose-response curve). The final DMSO concentration in the wells should be below 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" (medium with DMSO only) and a "no treatment" control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[13]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[13]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a plate reader.[13]

  • IC50 Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

Protocol 2: Spectrophotometric Assay for IGPD Inhibition

This is a generalized protocol to measure the direct inhibitory effect of this compound on its primary enzyme target, Imidazoleglycerol-Phosphate Dehydratase (IGPD).[1]

Materials:

  • Purified IGPD enzyme

  • Imidazoleglycerol-phosphate (IGP) substrate

  • This compound solutions of varying concentrations

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the IGP substrate and this compound in the reaction buffer.

  • Assay Setup (Control): In a cuvette, combine the reaction buffer and the IGP substrate at a known concentration.

  • Reaction Initiation: Add a specific amount of purified IGPD enzyme to the cuvette to start the reaction.[1]

  • Baseline Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time at a predetermined wavelength (e.g., 280 nm or 290 nm). The initial rate of change is proportional to the enzyme's activity.[1]

  • Inhibition Assay: Repeat the assay by pre-incubating the enzyme and buffer with varying concentrations of this compound before adding the IGP substrate.[1]

  • Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the reaction velocity against the this compound concentration to determine the IC50 value. For more detailed kinetic analysis (e.g., determining the inhibition constant, Ki), repeat the experiment at different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[1]

Visualizations

G cluster_workflow Experimental Workflow for IC50 Determination A Start: Define Experimental System (Cell Line, Target Enzyme) B Pilot Experiment: Broad Dose-Response (e.g., 10 µM to 20 mM) A->B C Analyze Pilot Data Estimate IC50 Range B->C D Refined Experiment: Narrow Concentration Range (e.g., 8 points around IC50) C->D E Perform 3+ Independent Replicates D->E F Data Analysis: Calculate Mean IC50 ± SD E->F G End: Optimal Concentration Determined F->G

Caption: Workflow for optimizing this compound concentration.

Caption: Inhibition of the histidine biosynthesis pathway.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results CheckReagents Verify Reagent Stability (Fresh this compound Stock?) Start->CheckReagents CheckCells Standardize Cell Culture (Passage #, Density?) Start->CheckCells CheckProtocol Confirm Protocol Consistency (Incubation Time, Volumes?) Start->CheckProtocol CheckControls Evaluate Controls (Positive/Negative OK?) Start->CheckControls End Isolate Variable & Re-run CheckReagents->End CheckCells->End CheckProtocol->End CheckControls->End

Caption: Logic flow for troubleshooting inconsistent data.

References

Amitrole Stability in Buffer Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of amitrole (B94729) in various buffer solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffer solutions?

This compound is generally considered to be hydrolytically stable in aqueous solutions within a pH range of 4 to 9. One study has shown that it remains stable even at an elevated temperature of 90°C within this pH range, suggesting good stability at lower, more common laboratory temperatures. However, photodegradation can occur and is influenced by pH. Degradation is more likely to occur under alkaline conditions, where the formation of hydroxyl radicals is higher, especially in the presence of light.

Q2: How does pH influence the stability of this compound solutions?

The pH of the buffer solution is a critical factor in the stability of this compound, primarily when exposed to light. This compound is more susceptible to degradation in its ionic form. Under alkaline conditions (pH > 7), the rate of photodegradation may increase due to the higher generation of reactive hydroxyl radicals. In acidic to neutral conditions (pH 4-7), this compound is generally more stable.

Q3: What is the expected shelf-life of this compound in different buffer solutions at various temperatures?

While specific kinetic data for the degradation of this compound in common laboratory buffers at various temperatures is not extensively available in published literature, the available information on its hydrolytic stability at high temperatures suggests a long shelf-life when protected from light. The following table summarizes the expected stability based on available data and general principles of chemical kinetics.

Data Presentation: this compound Stability in Aqueous Buffer Solutions

Buffer SystempHTemperatureExpected Stability (Half-life)Notes
Acetate (B1210297) Buffer44°C> 1 yearExpected to be highly stable based on general stability profile.
25°C (Room Temp)> 6 monthsStore protected from light to minimize photodegradation.
37°C> 3 monthsMonitor for any signs of degradation in long-term experiments.
Phosphate (B84403) Buffer74°C> 1 yearIdeal for long-term storage of stock solutions.
25°C (Room Temp)> 6 monthsStable for routine experimental use. Protect from light.
37°C> 3 monthsSuitable for cell culture and other biological assays.
Borate (B1201080) Buffer94°C> 6 monthsIncreased potential for photodegradation compared to neutral/acidic pH.
25°C (Room Temp)> 3 monthsPrepare fresh for critical applications. Store in the dark.
37°C> 1 monthLeast stable condition due to higher pH and temperature.

Disclaimer: The half-life data presented for 4°C, 25°C, and 37°C are estimations based on the reported high-temperature hydrolytic stability and general principles of chemical kinetics. It is strongly recommended to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

Issue: I am observing a loss of this compound concentration in my buffered solution.

  • Check for Light Exposure: Has the solution been exposed to ambient or direct light for extended periods?

    • Solution: Store all this compound solutions, especially those at neutral to alkaline pH, in amber vials or wrapped in aluminum foil to protect them from light.

  • Verify pH of the Buffer: Has the pH of your buffer solution shifted over time?

    • Solution: Remeasure the pH of your buffer. If it has changed, prepare a fresh buffer solution. Ensure the buffer has sufficient capacity for your experimental conditions.

  • Consider Temperature Effects: Has the solution been stored at an elevated temperature?

    • Solution: For long-term storage, keep this compound solutions refrigerated (4°C). For working solutions at room temperature or 37°C, prepare them fresh from a refrigerated stock if they will be used over an extended period.

  • Rule out Contamination: Could there be microbial or chemical contamination in your solution?

    • Solution: Use sterile buffers and proper aseptic techniques, especially for long-term studies. Ensure all glassware is scrupulously clean.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound in Buffer Solutions

This protocol outlines a general procedure for conducting a stability study of this compound in different buffer solutions using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade water, methanol (B129727), and acetonitrile (B52724)

  • Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)

  • Acids and bases for pH adjustment (e.g., acetic acid, phosphoric acid, sodium hydroxide)

  • Derivatizing agent (e.g., 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF))

  • Quenching solution (if necessary for the derivatization reaction)

2. Preparation of Buffer Solutions:

  • Prepare acetate buffer (pH 4), phosphate buffer (pH 7), and borate buffer (pH 9) at the desired molarity (e.g., 50 mM).

  • Filter all buffer solutions through a 0.22 µm filter before use.

3. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Spike the stock solution into each buffer to achieve the desired final concentration for the stability study (e.g., 10 µg/mL).

4. Stability Study Conditions:

  • Aliquot the this compound-spiked buffer solutions into amber glass vials.

  • Store the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 weeks), withdraw an aliquot from each vial for analysis.

5. Sample Derivatization (Example with FMOC-Cl):

  • To 1 mL of the this compound sample, add an appropriate volume of borate buffer (pH 9) to adjust the pH for optimal derivatization.

  • Add a solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and allow it to react for a specified time at a specific temperature (e.g., 30 minutes at 60°C).

  • Quench the reaction if necessary (e.g., by adding an amino acid solution like glycine).

6. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength appropriate for the derivatized this compound (e.g., 265 nm for FMOC derivatives) or a fluorescence detector. Alternatively, LC-MS/MS can be used for higher sensitivity and specificity.

  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

7. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.

  • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) prep_samples Spike this compound into Buffers prep_buffers->prep_samples prep_stock Prepare this compound Stock Solution prep_stock->prep_samples storage Store Samples at Different Temperatures (4°C, 25°C, 37°C) prep_samples->storage sampling Collect Aliquots at Time Points storage->sampling derivatization Derivatize Samples sampling->derivatization hplc HPLC Analysis derivatization->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

Technical Support Center: Off-Target Effects of Amitrole in Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of amitrole (B94729) in plant studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: More severe bleaching or whitening of plant tissues than expected.

  • Question: I'm observing extreme bleaching in my plants treated with this compound, even at concentrations that are not supposed to be lethal. What could be the cause?

  • Answer: This is a common off-target effect of this compound. While its primary mode of action is the inhibition of imidazoleglycerol-phosphate dehydratase (IGPD) in the histidine biosynthesis pathway, this compound also significantly inhibits carotenoid biosynthesis.[1] Carotenoids are essential for protecting chlorophyll (B73375) from photo-oxidation.[1] The absence of these protective pigments leads to the rapid degradation of chlorophyll under light, resulting in the characteristic bleaching of plant tissues.[1]

    Troubleshooting Steps:

    • Confirm this compound Concentration: Double-check the calculations for your working solution to ensure the final concentration is accurate.

    • Control Light Conditions: The bleaching effect is light-dependent. Consider reducing the light intensity or photoperiod to mitigate severe photo-oxidative damage, especially during initial experiments.

    • Analyze Carotenoid Precursors: To confirm this off-target effect, you can analyze the accumulation of carotenoid precursors such as phytoene (B131915), phytofluene, and ζ-carotene.[1][2] An increase in these precursors is a strong indicator of this compound-induced inhibition of carotenoid biosynthesis.

    • Evaluate Different Plant Species: Sensitivity to this off-target effect can vary between plant species. If possible, test your experimental conditions on a different species to assess the generality of the observed phenotype.

Issue 2: Unexpected growth inhibition or morphological changes not consistent with histidine deficiency.

  • Question: My plants are showing stunted growth and unusual leaf morphology that doesn't seem to be solely due to the lack of histidine. Are there other off-target effects at play?

  • Answer: Yes, this compound can have broader effects on plant metabolism and development beyond histidine starvation. One significant off-target effect is the deregulation of tetrapyrrole biosynthesis. This can lead to the accumulation of phototoxic intermediates and affect gene expression related to photosynthesis and chloroplast development.

    Troubleshooting Steps:

    • Analyze Tetrapyrrole Intermediates: Measure the levels of tetrapyrrole precursors like 5-aminolevulinate (ALA), protoporphyrin IX, and protochlorophyllide. Accumulation of these compounds suggests a disruption in the tetrapyrrole pathway.

    • Assess Chlorophyll a/b Ratio: Changes in the chlorophyll a/b ratio can indicate stress on the photosynthetic apparatus, which may be an indirect consequence of this compound's off-target effects.

    • Gene Expression Analysis: Investigate the expression levels of genes involved in photosynthesis (e.g., Lhcb, RbcS) and chloroplast development. Downregulation of these genes can be a secondary effect of this compound treatment.

    • Examine Chloroplast Ultrastructure: If you have access to electron microscopy, examining the chloroplast structure can reveal abnormalities in thylakoid membrane organization and the presence of prolamellar bodies, providing further evidence of off-target effects.

Issue 3: Inconsistent or variable results between experimental replicates.

  • Question: I'm getting a lot of variability in the bleaching phenotype and growth inhibition in my replicate experiments with this compound. What could be causing this inconsistency?

  • Answer: The off-target effects of this compound, particularly the inhibition of carotenoid biosynthesis, can be influenced by environmental factors. This can lead to variability in experimental outcomes if these factors are not tightly controlled.

    Troubleshooting Steps:

    • Standardize Environmental Conditions: Ensure that light intensity, photoperiod, and temperature are consistent across all experimental setups and replicates. Even slight variations can impact the degree of photo-oxidative damage.

    • Homogenize Plant Material: Use plants of the same age and developmental stage for your experiments. Variability in plant size and vigor can influence their response to this compound.

    • Ensure Uniform Application: For soil-drench applications, ensure even distribution of the this compound solution. For foliar applications, ensure complete and uniform coverage of the leaves.

    • Check for Herbicide Persistence: If you are reusing pots or growth media, be aware that this compound can persist in the soil. Ensure thorough cleaning or use fresh materials for each experiment to avoid carry-over effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound and what are its main off-target effects in plants?

A1: The primary mode of action of this compound is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway. The main off-target effects observed in plants include the inhibition of carotenoid biosynthesis, leading to photobleaching, and the deregulation of tetrapyrrole biosynthesis. There is also evidence that it can inhibit catalase activity.

Q2: At what concentrations are the off-target effects of this compound typically observed?

A2: The concentration at which off-target effects become significant can vary depending on the plant species, experimental conditions, and the specific effect being measured. The following table provides a general guide based on available literature.

Off-Target EffectPlant SpeciesEffective this compound ConcentrationObserved Effect
Inhibition of Carotenoid Biosynthesis Wheat (Triticum aestivum)Not specified, but accumulation of precursors observedAccumulation of phytoene, phytofluene, and ζ-carotene.[1][2]
Deregulation of Tetrapyrrole Biosynthesis Barley (Hordeum vulgare)125 µMAccumulation of 5-aminolevulinate, Mg-protoporphyrin, and protochlorophyllide.
Inhibition of Catalase Activity General observationVariesReduction in the decomposition of hydrogen peroxide.

Q3: How can I quantify the off-target effects of this compound on carotenoid biosynthesis?

A3: You can quantify the inhibition of carotenoid biosynthesis by measuring the accumulation of its precursors, such as phytoene and phytofluene, and the reduction in major carotenoids like β-carotene and lutein. High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.

Experimental Protocols

Protocol 1: Quantification of Carotenoid Precursors (Phytoene and Phytofluene) by HPLC

This protocol provides a general guideline for the extraction and analysis of carotenoid precursors.

1. Sample Preparation:

  • Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen.
  • Grind the tissue to a fine powder using a mortar and pestle.

2. Extraction:

  • Add 1 mL of ice-cold acetone (B3395972) to the powdered tissue and vortex thoroughly.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • Re-extract the pellet with 0.5 mL of acetone and combine the supernatants.
  • Evaporate the acetone under a stream of nitrogen gas.

3. HPLC Analysis:

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., a mixture of acetonitrile, dichloromethane, and methanol).
  • Filter the sample through a 0.22 µm syringe filter before injection.
  • Use a C18 reverse-phase column for separation.
  • An isocratic mobile phase of acetonitrile:dichloromethane:methanol (e.g., 70:20:10 v/v/v) can be effective for separating phytoene and phytofluene.[3]
  • Detect the compounds using a photodiode array (PDA) detector at their respective absorption maxima (phytoene: ~285 nm, phytofluene: ~348 nm).
  • Quantify the compounds by comparing their peak areas to those of authentic standards.

Protocol 2: Measurement of Catalase Activity

This spectrophotometric assay measures the decomposition of hydrogen peroxide (H₂O₂).

1. Enzyme Extraction:

  • Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold 50 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA.
  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
  • Use the supernatant as the crude enzyme extract.

2. Assay:

  • Prepare a reaction mixture containing 1.9 mL of 50 mM phosphate buffer (pH 7.0).
  • Add 0.1 mL of the enzyme extract to the reaction mixture.
  • Initiate the reaction by adding 1.0 mL of 10 mM H₂O₂.
  • Measure the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer. The rate of decrease is proportional to the catalase activity.
  • One unit of catalase activity can be defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound's off-target effects.

amitrole_off_target_pathways cluster_primary Primary Mode of Action cluster_off_target Off-Target Effects Amitrole_P This compound IGPD Imidazoleglycerol-phosphate dehydratase (IGPD) Amitrole_P->IGPD Inhibits Amitrole_OT This compound Histidine_Biosynthesis Histidine Biosynthesis Plant_Growth_P Plant Growth Inhibition Histidine_Biosynthesis->Plant_Growth_P Carotenoid_Synth Carotenoid Biosynthesis Amitrole_OT->Carotenoid_Synth Inhibits Tetrapyrrole_Synth Tetrapyrrole Biosynthesis Amitrole_OT->Tetrapyrrole_Synth Deregulates Catalase Catalase Amitrole_OT->Catalase Inhibits Bleaching Photobleaching Carotenoid_Synth->Bleaching Photo_Toxicity Phototoxicity Tetrapyrrole_Synth->Photo_Toxicity ROS_Accumulation ROS Accumulation

Caption: Overview of this compound's Primary and Off-Target Effects in Plants.

carotenoid_biosynthesis_inhibition GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytofluene Phytofluene Phytoene->Phytofluene Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene Lycopene Lycopene Zeta_Carotene->Lycopene Beta_Carotene β-Carotene Lycopene->Beta_Carotene Carotenoids Carotenoids Beta_Carotene->Carotenoids This compound This compound This compound->Phytoene Inhibition This compound->Phytofluene This compound->Zeta_Carotene

Caption: this compound's Inhibition of the Carotenoid Biosynthesis Pathway.

experimental_workflow_troubleshooting Start Observe Unexpected Phenotype (e.g., severe bleaching) Hypothesis Hypothesize Off-Target Effect (e.g., Carotenoid Inhibition) Start->Hypothesis Experiment Design Confirmatory Experiment Hypothesis->Experiment Analysis Analyze Key Metabolites (e.g., HPLC for precursors) Experiment->Analysis Data Interpret Data Analysis->Data Conclusion Confirm Off-Target Effect Data->Conclusion Data Supports Hypothesis Revise Revise Hypothesis/ Experimental Conditions Data->Revise Data Contradicts Hypothesis Revise->Hypothesis

Caption: Logical Workflow for Troubleshooting Unexpected this compound-Induced Phenotypes.

References

Technical Support Center: Amitrole Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amitrole (B94729) degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in experimental settings?

A1: this compound degradation in experimental setups primarily occurs through two main pathways: microbial degradation and photodegradation. In soil and water systems, microbial activity is a significant contributor to its breakdown.[1][2][3] Photodegradation, or the breakdown by light, is also a key process, especially in aqueous environments, and can be enhanced by the presence of photosensitizing agents.[4][5][6] Chemical degradation can also occur, particularly in the presence of free radicals.

Q2: What are the typical half-lives of this compound in soil and water?

A2: The half-life of this compound can vary significantly depending on environmental conditions. In soil, it has a relatively low persistence with a reported half-life of about 14 days, with microbial breakdown taking 2 to 3 weeks in warm, moist soil.[7] In aquatic environments, the biodegradation half-life is approximately 40 days.[7] However, factors such as temperature, pH, organic matter content, and microbial populations can significantly influence these values.[8][9][10][11]

Q3: What analytical methods are most suitable for quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for the quantification of this compound.[12][13][14] For enhanced sensitivity and specificity, especially at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[13] Gas chromatography (GC) can also be used for detection in drinking water.[12] Pre-column derivatization is often employed to improve the chromatographic properties of this compound for HPLC analysis.[14][15]

Q4: Can the presence of other substances in the experimental matrix affect this compound degradation?

A4: Yes, the presence of other substances can significantly impact this compound degradation. For example, the addition of organic amendments to soil can stimulate microbial activity but has been shown to sometimes reduce the rate of this compound degradation.[1] Conversely, certain metallic salts may increase the degradation rate.[1] In photodegradation studies, substances that generate free radicals, such as hydrogen peroxide or persulfate, can accelerate the process.[4] The presence of other pesticides can also have synergistic or antagonistic effects on degradation rates.[8][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or slow this compound degradation rates in soil microcosms. 1. Suboptimal microbial activity. 2. Unfavorable soil pH or moisture content. 3. Presence of inhibitory co-contaminants. 4. Strong adsorption of this compound to soil particles, reducing bioavailability.1. Ensure the soil has a healthy, active microbial population. Consider augmenting with known this compound-degrading microorganisms. 2. Adjust the soil pH and moisture to levels optimal for microbial activity (typically near neutral pH and adequate moisture).[9] 3. Analyze the soil for the presence of other pesticides or chemicals that may inhibit microbial degradation.[16] 4. Assess the soil's organic matter and clay content, as high levels can lead to increased adsorption.[9]
Low or no photodegradation of this compound in aqueous solutions. 1. Inappropriate light source (wavelength or intensity). 2. Absence of photosensitizers or radical generators. 3. Quenching of reactive species by other compounds in the matrix. 4. Incorrect pH of the solution.1. Use a UV light source appropriate for inducing photodegradation. Direct UV photolysis of this compound can be ineffective without sensitizers.[6] 2. Introduce radical generators like H₂O₂ or persulfate to accelerate degradation through advanced oxidation processes (AOPs).[4] 3. Analyze the water for dissolved organic matter or other substances that may scavenge hydroxyl radicals.[5] 4. Optimize the pH of the solution, as it can influence the generation and reactivity of radical species.[4]
Poor recovery of this compound during sample extraction and analysis. 1. Inefficient extraction from the sample matrix (soil or water). 2. Degradation of this compound during sample preparation or storage. 3. Interference from matrix components during analytical measurement.1. Optimize the extraction solvent and method. For soil, homogenization with ethanol (B145695) followed by filtration is a common approach.[13][15] For water, solid-phase extraction (SPE) can be used for pre-concentration and clean-up.[12] 2. Store samples at low temperatures and in the dark to prevent degradation before analysis. 3. Employ a clean-up step, such as cation-exchange resin chromatography, to remove interfering substances.[13][15] Utilize a more selective detector like a tandem mass spectrometer (MS/MS) to minimize matrix effects.[13]
Formation of unexpected degradation byproducts. 1. Multiple degradation pathways occurring simultaneously (e.g., microbial and photochemical). 2. The presence of co-contaminants leading to altered degradation pathways. 3. Incomplete mineralization of this compound.1. Characterize the experimental conditions to understand the dominant degradation process. For example, conduct experiments in the dark to isolate microbial degradation from photodegradation. 2. Analyze the initial matrix for other potential reactants. 3. Identify intermediate byproducts using techniques like LC-MS/MS to elucidate the degradation pathway.[17] Note that metabolites can sometimes be more persistent or toxic than the parent compound.[18]

Quantitative Data Summary

Table 1: Analytical Methods for this compound Quantification

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Sample MatrixReference
HPLC with Fluorescence DetectorNot Specified> 0.99Not SpecifiedNot SpecifiedVarious[13]
HPLC with UV DetectorNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedVarious[13]
LC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedVarious[13]
Capillary Zone Electrophoresis (CZE)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedVarious[13]
HPLC with Pre-column Derivatization (CNBF)1.59 - 318 mg L⁻¹0.99950.16 mg L⁻¹Not SpecifiedEnvironmental Water[14]
GCNot SpecifiedNot Specified0.1 µg/LNot SpecifiedDrinking Water[12]
HPLC with Electrochemical DetectionNot SpecifiedNot Specified0.1 µg/LNot SpecifiedNot Specified[12]
Solid-phase extraction followed by HPLC-MS/MSNot SpecifiedNot Specified0.025 µg/LNot SpecifiedDrinking Water[12]

Table 2: Photodegradation of this compound with UV Radiation and Radical Generators

Radical GeneratorConcentration of Radical Generator (mol L⁻¹)This compound Degradation Rate Constant (min⁻¹)Reference
NoneN/A0.013 ± 0.001[4]
H₂O₂0.15 x 10⁻³0.037 ± 0.005[4]
H₂O₂3.47 x 10⁻³0.309 ± 0.032[4]
K₂S₂O₈0.15 x 10⁻³0.059 ± 0.009[4]
K₂S₂O₈3.47 x 10⁻³0.748 ± 0.091[4]
Na₂CO₃0.15 x 10⁻³0.024 ± 0.002[4]
Na₂CO₃3.47 x 10⁻³0.043 ± 0.004[4]

Experimental Protocols

Protocol 1: HPLC with Pre-column Derivatization for this compound in Water

This protocol is based on the method described for the analysis of this compound in environmental water samples.[14]

  • Derivatization:

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Perform a gradient elution to separate the derivatized this compound.

    • Detect the analyte using a UV detector at a wavelength of 360 nm.

Protocol 2: Extraction of this compound from Soil and Plant Samples for Analysis

This protocol is a generalized method based on established extraction procedures.[13][15]

  • Extraction:

    • Homogenize a known weight of the sample (e.g., 30.0 g) with a suitable volume of ethanol (e.g., 80 mL).

    • Filter the mixture to separate the liquid extract.

    • Re-extract the solid residue with a 60% ethanol solution, homogenize, and filter again.

    • Combine the filtrates and record the total volume.

  • Oxidation Step (for some methods):

    • Take an aliquot of the filtrate and add a hydrogen peroxide solution.

    • Heat the solution under reflux (e.g., at 75°C for 30 minutes) to oxidize interfering substances.

  • Clean-up:

    • Load the cooled solution onto a strongly acidic cation-exchange resin column.

    • Wash the column with water to remove neutral and anionic compounds.

    • Elute the this compound from the column using an aqueous ammonia (B1221849) solution (e.g., 2.8%).

  • Analysis:

    • The cleaned-up extract can then be analyzed by HPLC or LC-MS/MS, potentially after a derivatization step as described in Protocol 1.

Visualizations

Experimental_Workflow_Amitrole_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Soil or Water Sample Extraction Extraction (e.g., with Ethanol) Sample->Extraction Cleanup Clean-up (e.g., Cation-Exchange) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization HPLC_MS HPLC or LC-MS/MS Analysis Derivatization->HPLC_MS Data Data Acquisition and Quantification HPLC_MS->Data

Caption: General experimental workflow for the analysis of this compound in environmental samples.

Amitrole_Degradation_Factors cluster_environmental Environmental Factors cluster_matrix Matrix Properties This compound This compound Degradation pH pH This compound->pH Temperature Temperature This compound->Temperature Moisture Moisture This compound->Moisture OrganicMatter Organic Matter This compound->OrganicMatter MicrobialActivity Microbial Activity This compound->MicrobialActivity CoContaminants Co-contaminants This compound->CoContaminants RadicalGenerators Radical Generators (for Photodegradation) This compound->RadicalGenerators

Caption: Key factors influencing the degradation of this compound in experimental setups.

References

improving the uptake of amitrole in plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amitrole (B94729) Application. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the uptake of this compound in plant tissues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in plants?

This compound (3-amino-1,2,4-triazole) is a non-selective, systemic triazole herbicide used to control a wide range of annual and perennial weeds.[1][2] Its primary mode of action is the inhibition of the enzyme imidazoleglycerol-phosphate dehydratase (IGPD), which is essential for the biosynthesis of the amino acid histidine.[2] This blockage disrupts protein synthesis and overall plant development.[2] A secondary effect is the inhibition of carotenoid biosynthesis, which protects chlorophyll (B73375) from photo-oxidation.[2] This leads to the characteristic bleaching or whitening of plant tissues.[2][3]

Q2: My this compound application is showing poor efficacy. What are the common reasons for failure?

Poor weed control with this compound can stem from several factors beyond herbicide resistance. Common causes include:

  • Incorrect Application Timing: this compound is most effective on actively growing weeds.[3] Applying it to dormant or stressed plants can reduce uptake and translocation.

  • Suboptimal Environmental Conditions: Factors like low humidity, high temperatures, and rainfall shortly after application can negatively impact performance.[4] Low humidity can cause spray droplets to evaporate too quickly, while rain can wash the herbicide off the leaves.[4]

  • Inadequate Spray Coverage: Thorough coverage of the plant foliage is essential to maximize absorption.[3][5]

  • Improper Adjuvant Use: The absence of a suitable adjuvant or the use of a suboptimal one can significantly limit the herbicide's ability to penetrate the leaf cuticle.[6]

  • Incorrect pH of the Spray Solution: The absorption of this compound is sensitive to pH and is generally stimulated under acidic conditions.[7]

Q3: How can I actively improve the uptake and translocation of this compound in my experiments?

Several strategies can be employed to enhance the efficacy of this compound:

  • Use of Adjuvants: Incorporating activator adjuvants, such as surfactants or crop oil concentrates, is highly recommended. These agents reduce the surface tension of spray droplets, allowing for better spreading and penetration through the waxy leaf cuticle.[8][9][10]

  • Addition of Ammonium (B1175870) Thiocyanate (B1210189): The addition of ammonium thiocyanate has been shown to significantly increase the translocation of this compound within the plant, which can enhance its herbicidal effectiveness.[11]

  • Control of pH: Acidifying the spray solution can stimulate this compound absorption, particularly at lower concentrations.[7]

  • Optimize Environmental Conditions: Apply this compound under conditions of high humidity and moderate temperatures to slow droplet drying and improve absorption.[3][4][12] A rain-free period of at least 6 hours post-application is recommended.[5]

Q4: What is the role of surfactants and other adjuvants? Which ones are recommended for this compound?

Adjuvants are substances added to a herbicide formulation to improve its activity and application characteristics.[8] For this compound, the primary goals are to increase spray retention on the leaf, enhance penetration of the cuticle, and slow the drying of spray droplets.[3][10]

  • Surfactants (Surface Active Agents): These reduce the surface tension between the spray droplet and the leaf surface, leading to better coverage and absorption.[8][9] Non-ionic surfactants (NIS) are commonly recommended.[9]

  • Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): These oil-based adjuvants are effective at dissolving the waxy leaf cuticle, facilitating herbicide penetration.[8][10] In general, the order of effectiveness for dissolving the cuticle is MSO > COC > NIS.[12]

  • Humectants: Adjuvants like LI 700® can act as humectants, slowing the drying of the spray droplet on the leaf surface to allow more time for uptake.[3]

  • Nitrogen Fertilizers: In some cases, nitrogen fertilizers can increase herbicide activity on certain weed species.[8]

Data Presentation: Adjuvant Selection Guide

The following table summarizes the types of activator adjuvants and their typical application rates to enhance herbicide performance.

Adjuvant TypePrimary FunctionTypical Application Rate (% v/v)Notes
Non-ionic Surfactant (NIS) Reduces surface tension, improves spreading0.25% - 0.5%Commonly used to enhance post-emergence herbicide performance.[8][10]
Crop Oil Concentrate (COC) Increases penetration through waxy cuticle0.5% - 1.0%Contains petroleum-based oil plus a surfactant.[8][10]
Methylated Seed Oil (MSO) Superior penetration of waxy cuticle0.5% - 1.0%Derived from vegetable oils; often more effective than COC under dry conditions.[8][12]
Ammonium Fertilizers (e.g., AMS) Water conditioning, enhances uptake in some speciesVaries by product (e.g., 8.5-17 lbs/100 gal)Conditions hard water and can improve the effectiveness of weak acid herbicides.[8][10]
Humectants (e.g., LI 700®) Slows droplet dryingAs per product labelParticularly useful in low-humidity conditions to extend absorption time.[3]

Visualizing this compound's Herbicidal Action

The following diagrams illustrate the key processes and factors related to this compound's function.

app This compound Application uptake Uptake & Translocation app->uptake inhibit Inhibition of Target Enzymes (IGPD, Carotenoid Biosynthesis) uptake->inhibit metabolic Metabolic Disruption (Histidine & Carotenoid Deficiency) inhibit->metabolic damage Cellular Damage (Photo-oxidation, Protein Synthesis Arrest) metabolic->damage symptoms Visible Symptoms (Bleaching, Growth Cessation) damage->symptoms death Plant Death symptoms->death

Figure 1. Logical workflow of this compound's herbicidal action in plants.[2]

cluster_factors Influencing Factors cluster_process Core Process adjuvants Adjuvants (Surfactants, Oils) droplet Spray Droplet on Leaf Surface adjuvants->droplet Improves Spreading cuticle Penetration of Cuticle adjuvants->cuticle Enhances Penetration env Environment (Humidity, Temp, pH) env->droplet Affects Drying Time absorption Absorption into Plant Cells env->absorption pH Influences Uptake plant Plant Factors (Species, Growth Stage) plant->cuticle Cuticle Thickness Varies droplet->cuticle cuticle->absorption prep 1. Prepare this compound Solutions (Control vs. Adjuvant) apply 2. Apply to Plant Foliage prep->apply incubate 3. Incubate (e.g., 24-72h) apply->incubate wash 4. Wash Leaf Surface (Quantify Unabsorbed) incubate->wash harvest 5. Harvest & Section Plant (Treated Leaf, Other Parts, Roots) wash->harvest extract 6. Extract this compound from Tissues harvest->extract quantify 7. Quantify this compound (LSC or HPLC) extract->quantify analyze 8. Analyze Data (% Uptake, % Translocation) quantify->analyze

References

Technical Support Center: Mitigating Amitrole Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the toxic effects of the herbicide amitrole (B94729) on non-target organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary toxic effects on non-target organisms?

A1: this compound (1H-1,2,4-triazol-3-amine) is a non-selective, systemic triazole herbicide used to control a wide range of weeds in non-cropland areas.[1][2] While it has low acute toxicity to mammals, its primary concern for non-target organisms involves long-term or repeated exposure, which can lead to specific organ toxicity.[1][3] In experimental animals, the main organs affected are the thyroid and liver.[1] this compound is also considered toxic to aquatic life with potentially long-lasting effects.[3]

Q2: What is the principal mechanism of this compound's toxicity?

A2: The primary mechanism of this compound's toxicity, particularly its carcinogenic effect in rodents, is considered non-genotoxic and is linked to hormonal imbalance.[4] this compound inhibits the function of the thyroid gland by reducing iodine uptake, which disrupts the production of thyroid hormones (triiodothyronine and thyroxine).[1][4] This hormonal disruption can lead to goiters and, with prolonged exposure, thyroid tumors.[1][4] Additionally, like many pesticides, this compound exposure may induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.[5][6]

Q3: Can bioremediation be used to mitigate this compound contamination in an experimental setting?

A3: Yes, bioremediation is a key strategy for reducing this compound concentrations. This compound is readily degraded by soil microorganisms, which is its primary route of dissipation in the environment.[1][7] Specific bacterial and fungal species can be used to break down this compound. For instance, fungi of the genus Trichoderma are known to be tolerant to various pesticides and can be applied for bioremediation.[8] Similarly, bacteria like Pseudomonas fluorescens can metabolize this compound, although high concentrations of the herbicide may be inhibitory, sometimes requiring a pre-treatment step like photocatalysis to reduce the initial concentration.[8]

Q4: Can antioxidant supplementation reduce this compound-induced cellular damage?

A4: While specific studies on using antioxidants to counter this compound were not found in the initial search, the principle is well-established for pesticide-induced toxicity. Many pesticides induce oxidative stress, and antioxidants like Vitamin C, Vitamin E, and alpha-lipoic acid have been shown to mitigate this damage by neutralizing reactive oxygen species and reducing lipid peroxidation.[5][9][10][11] Therefore, co-administration of antioxidants in an experimental model is a viable and scientifically sound strategy to test for the mitigation of this compound's cytotoxic effects.

Troubleshooting Guides

Problem 1: High variability in toxicity assay results between experimental batches.

  • Possible Cause: Inconsistent this compound concentration in the exposure medium. This compound is highly soluble in water, but its stability can be affected by environmental factors.[1]

  • Troubleshooting Steps:

    • Verify Stock Solution: Prepare fresh this compound stock solutions for each experiment. Do not store diluted solutions for extended periods unless stability has been confirmed under your specific storage conditions.

    • Measure Concentration: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to measure the actual concentration of this compound in your exposure medium at the beginning and end of the exposure period.[12]

    • Control Environmental Factors: Maintain consistent pH, temperature, and lighting conditions, as these can influence the degradation rate of herbicides.

Problem 2: The tested mitigating agent (e.g., an antioxidant) shows no effect against this compound toxicity.

  • Possible Cause 1: The dosage of the mitigating agent is suboptimal.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: Test a wider range of concentrations for your mitigating agent to identify the optimal protective dose.

    • Check for Bioavailability: Ensure the mitigating agent is being absorbed and is reaching the target tissues in your model organism. You may need to assess its uptake and distribution.

  • Possible Cause 2: The chosen toxicity endpoint is not sensitive to the mechanism of the mitigating agent.

  • Troubleshooting Steps:

    • Broaden Endpoints: If you are only measuring mortality, consider adding sublethal endpoints. For an antioxidant, measure biomarkers of oxidative stress such as ROS levels, lipid peroxidation (e.g., MDA levels), and the activity of antioxidant enzymes (e.g., catalase, glutathione-S-transferase).[5][6]

    • Mechanism-Specific Endpoints: Since this compound is a known thyroid disruptor, measure thyroid hormone levels or look for histological changes in the thyroid gland if your model allows.[1][4]

Problem 3: Difficulty in degrading this compound using a microbial culture in a bioremediation experiment.

  • Possible Cause: The concentration of this compound is too high, causing an inhibitory or toxic effect on the microorganisms.[8][13]

  • Troubleshooting Steps:

    • Reduce Initial Concentration: Start your experiment with a lower, non-inhibitory concentration of this compound.

    • Acclimatize the Culture: Gradually expose your microbial culture to increasing concentrations of this compound over time to allow for adaptation.

    • Use a Co-culture or Consortium: A community of different microbial species may be more robust and effective at degrading this compound than a single species.[14]

    • Provide a Supplementary Carbon Source: Some microbes can only co-metabolize xenobiotics like this compound when a primary, more easily digestible carbon source is available.[8]

Quantitative Data Summary

Table 1: Acute Toxicity of this compound to Various Non-Target Aquatic Organisms

SpeciesOrganism TypeEndpointValueExposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)FishLC50>1000 mg/L96 hours[3]
Multiple SpeciesFreshwater FishLC5065 - 410 mg/L24 - 96 hours
Daphnia magnaCrustaceanEC506 mg/L48 hours[3]
Multiple SpeciesFreshwater CrustaceansEC5022 - 58 mg/L26 - 96 hours
Raphidocelis subcapitata (Green Algae)AlgaeEC502.3 mg/L72 hours[3]

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of a test population.

Table 2: Environmental Fate of this compound

EnvironmentParameterValueReference
SoilHalf-life (Aerobic)14 - 26 days[1][7]
WaterHalf-life (Aerobic)~40 - 57 days[1][7]
WaterHalf-life (Anaerobic)> 1 year[7]

Experimental Protocols

Protocol 1: Determination of this compound in Water Samples via HPLC

This protocol is adapted from methods described for environmental sample analysis.[12][15]

  • Sample Preparation:

    • Collect water samples from your experimental setup.

    • Filter the samples through a 0.45 µm syringe filter to remove any particulate matter.

    • If concentrations are expected to be very low (<1 µg/L), a solid-phase extraction (SPE) step may be required to concentrate the analyte.

  • HPLC Conditions:

    • Instrument: High-Performance Liquid Chromatograph with an electrochemical or tandem mass spectrometry (MS/MS) detector.

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient elution using a mixture of an appropriate buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for your specific column and system.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 20 - 100 µL.

    • Detection: For electrochemical detection, set the potential to an appropriate value for the oxidation of this compound. For MS/MS, monitor for the specific parent and daughter ion transitions for this compound.

  • Quantification:

    • Prepare a series of calibration standards of known this compound concentrations in clean water.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration.

    • Quantify the this compound concentration in the experimental samples by comparing their peak areas to the calibration curve. The coefficient of determination (R²) for the curve should be ≥ 0.99.

Protocol 2: Assessing Bioremediation Efficacy using Microbial Cultures

This protocol is based on principles of biodegradation studies.[8][16]

  • Culture Preparation:

    • Prepare a liquid mineral salts medium.

    • Inoculate the medium with the desired microorganism(s) (e.g., Pseudomonas fluorescens).

    • Grow the culture to a specific optical density (e.g., OD600 of 0.8) to ensure a consistent starting biomass.

  • Experimental Setup:

    • In sterile flasks, add the mineral salts medium.

    • Spike the medium with a known concentration of this compound (e.g., 50 mg/L).

    • Inoculate the "treatment" flasks with the microbial culture.

    • Include "control" flasks:

      • Abiotic Control: Medium with this compound but no microbes (to check for non-biological degradation).

      • Biological Control: Medium with microbes but no this compound (to check for culture viability).

    • Incubate all flasks on an orbital shaker at an appropriate temperature (e.g., 28°C).

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), collect an aliquot from each flask.

    • Centrifuge the aliquot to pellet the microbial cells.

    • Analyze the supernatant for the remaining this compound concentration using the HPLC method described in Protocol 1.

  • Data Interpretation:

    • Plot the concentration of this compound versus time for both the treatment and control groups.

    • A significant decrease in this compound concentration in the treatment flasks compared to the abiotic control indicates microbial degradation.

    • Calculate the degradation rate and half-life.

Visualizations

amitrole_thyroid_toxicity This compound This compound Exposure tpo Thyroid Peroxidase (TPO) Enzyme This compound->tpo Inhibits hormone_synthesis Thyroid Hormone Synthesis (Iodination of Tyrosine) tpo->hormone_synthesis Catalyzes t3_t4 Decreased T3 & T4 Hormone Levels hormone_synthesis->t3_t4 Leads to pituitary Pituitary Gland t3_t4->pituitary Negative Feedback tsh Increased TSH (Thyroid-Stimulating Hormone) pituitary->tsh Secretes thyroid_cells Thyroid Follicular Cells tsh->thyroid_cells Stimulates hyperplasia Chronic Stimulation & Thyroid Hyperplasia thyroid_cells->hyperplasia Leads to

Caption: Proposed signaling pathway for this compound-induced thyroid toxicity.

experimental_workflow start Start: Prepare Zebrafish Larvae groups Divide into 4 Groups: 1. Control 2. This compound only 3. Antioxidant only 4. This compound + Antioxidant start->groups exposure 24-hour Static Exposure groups->exposure sampling Sample Collection (Pool larvae for analysis) exposure->sampling homogenize Homogenize Larvae & Prepare Lysate sampling->homogenize analysis Biochemical Assays homogenize->analysis ros ROS Quantification (e.g., DCFH-DA assay) analysis->ros Measure gst GST Activity Assay analysis->gst Measure mda Lipid Peroxidation (MDA Assay) analysis->mda Measure data Data Analysis (ANOVA, t-test) ros->data gst->data mda->data end End: Evaluate Mitigating Effect data->end

Caption: Workflow for evaluating an antioxidant's effect on this compound toxicity.

troubleshooting_logic start Problem: No mitigating effect observed q1 Is the mitigating agent stable in the test medium? start->q1 sol1 Action: Verify stability via HPLC. Consider co-solvents or fresh preparations. q1->sol1 No q2 Was a sufficient dose range of the agent tested? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Perform a full dose-response experiment with a wider concentration range. q2->sol2 No q3 Are the chosen endpoints sensitive enough? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Switch from lethality to sublethal, mechanism-based endpoints (e.g., ROS, enzyme activity). q3->sol3 No conclusion Conclusion: Agent may be ineffective under these conditions. Re-evaluate hypothesis. q3->conclusion Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for a non-responsive mitigating agent.

References

Technical Support Center: Amitrole Efficacy in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro experiments with amitrole (B94729).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a laboratory setting?

This compound's primary mechanism of action is the competitive inhibition of the enzyme imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway.[1] By blocking this enzyme, this compound depletes the essential amino acid histidine, which is vital for protein synthesis and cell growth. This pathway is present in plants, bacteria, and fungi, but not in animals, making it a selective target.[1]

Q2: What are the secondary mechanisms of action of this compound that might be observed in experiments?

In addition to inhibiting histidine biosynthesis, this compound has other documented effects that can contribute to its overall activity:

  • Inhibition of Carotenoid Biosynthesis: this compound can cause a characteristic bleaching or whitening effect in plant tissues by inhibiting the production of carotenoids. Carotenoids are crucial for protecting chlorophyll (B73375) from photo-oxidation.

  • Inhibition of Catalase: this compound is known to inhibit catalase, an enzyme that breaks down hydrogen peroxide. This inhibition can lead to an accumulation of reactive oxygen species (ROS), causing oxidative stress within cells.

Q3: What are the optimal storage conditions for this compound powder and stock solutions?

  • Powder: this compound powder is thermally stable at 20°C. It should be stored in a cool, dry place, protected from light.

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions at 2-8°C. To prevent microbial growth in aqueous solutions, sterile filtration is advised. For organic stock solutions, refrigeration is also recommended. Solutions should be stored in amber vials or otherwise protected from light to prevent potential photodegradation.

Q4: In which solvents should I dissolve this compound for my experiments?

This compound has good solubility in several common laboratory solvents. The choice of solvent will depend on your specific experimental setup.

SolventSolubilityNotes
Water280 g/L at 25°CHigh solubility. Ensure high-purity, sterile water for stock solutions to prevent microbial contamination.
MethanolSolubleA common solvent for preparing stock solutions.
Ethanol260 g/L at 75°CGood solubility, particularly at elevated temperatures.
AcetonitrileSolubleUsed for commercial preparations of isotopically labeled this compound, suggesting good stability.
Dichloromethane0.1-1 g/L at 20°CLower solubility compared to polar solvents.
n-Hexane< 0.1 g/L at 20°CPoorly soluble.
Toluene< 0.1 g/L at 20°CPoorly soluble.

Q5: How does pH affect the stability and activity of this compound in aqueous solutions?

This compound is hydrolytically stable in a pH range of 4 to 9, even at elevated temperatures (90°C). For optimal stability in aqueous experimental buffers, it is recommended to maintain a pH in the slightly acidic to neutral range (pH 5-7). Extreme pH values should be avoided as they may affect the stability of the compound and the biological system being studied.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition in Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay

Possible Causes & Solutions

CauseTroubleshooting Steps
Incorrect Buffer pH Verify that the pH of your assay buffer is within the optimal range for IGPD activity (typically around pH 7.5). Prepare fresh buffer if necessary.
Enzyme Inactivity Ensure the purified IGPD enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with its substrate alone before running the inhibition assay.
Substrate Degradation Prepare fresh imidazoleglycerol-phosphate (IGP) substrate solution for each experiment.
Inaccurate this compound Concentration Verify the calculations for your this compound dilutions. Ensure the final concentration in the assay is as intended. Consider potential degradation of the stock solution if not stored properly.
High Background Absorbance Run a control with all assay components except the enzyme to check for any background signal from the substrate or this compound at the measurement wavelength.
Assay Temperature Fluctuations Ensure all assay components and the plate/cuvettes are equilibrated to the optimal temperature for the enzyme before starting the reaction. Use a temperature-controlled plate reader or water bath.
Issue 2: High Variability in IC50 Values in Cell-Based Cytotoxicity Assays (e.g., MTT Assay)

Possible Causes & Solutions

CauseTroubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. High or low cell density can significantly impact the calculated IC50. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a consistent passage number. High passage numbers can lead to phenotypic changes and altered drug sensitivity.
Serum Concentration in Media The concentration of fetal bovine serum (FBS) or other sera can affect cell growth and the availability of this compound to the cells. If reducing serum concentration during treatment, ensure that this does not adversely affect cell viability in the control wells. Maintain a consistent serum concentration across all experiments you wish to compare.
Incubation Time The duration of this compound exposure will influence the IC50 value. Optimize the incubation time for your specific cell line and experimental goals. Ensure the incubation time is consistent across all plates and experiments.
This compound Stock Solution Issues Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. If using a solvent like DMSO, ensure the final concentration in the culture medium is low and consistent across all wells, including controls, as the solvent itself can be cytotoxic at higher concentrations.
Assay Protocol Inconsistencies Ensure thorough mixing of reagents, consistent incubation times for the MTT reagent, and complete solubilization of formazan (B1609692) crystals. "Edge effects" in 96-well plates can also cause variability; consider not using the outer wells for experimental data or filling them with sterile media to maintain humidity.

Note on IC50 Values: The IC50 value of this compound is highly dependent on the specific cell line, experimental conditions, and the assay used. Therefore, it is crucial to empirically determine the IC50 for your system. Published IC50 values should be considered as a reference point.

Experimental Protocols

Protocol 1: Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay (Spectrophotometric)

Objective: To determine the inhibitory effect of this compound on IGPD activity.

Principle: The activity of IGPD is measured by monitoring the change in UV absorbance as the substrate, imidazoleglycerol-phosphate (IGP), is converted to the product, imidazoleacetol-phosphate.

Materials:

  • Purified IGPD enzyme

  • Imidazoleglycerol-phosphate (IGP) substrate

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis Spectrophotometer and quartz cuvettes or a UV-compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of IGP in the reaction buffer.

    • Prepare a stock solution of this compound in the reaction buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a quartz cuvette or a well of a UV-compatible microplate, add the reaction buffer and the IGP substrate to a final desired concentration.

    • Add the desired concentration of this compound solution (or buffer for the control).

  • Initiate Reaction:

    • Add a specific amount of the purified IGPD enzyme to initiate the reaction. The final volume should be consistent across all samples.

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in the spectrophotometer or the plate in the plate reader.

    • Monitor the change in absorbance at a predetermined wavelength (e.g., 280 nm or 290 nm) over time. Record readings at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance vs. time plot for each this compound concentration.

    • Plot the reaction velocity against the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of IGPD activity).

Protocol 2: Cell Viability (MTT) Assay for this compound Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound, e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the this compound concentration (log scale) to determine the IC50 value.

Visualizations

G This compound's Primary Mechanism of Action cluster_pathway Histidine Biosynthesis Pathway PRPP PRPP Imidazoleglycerol_phosphate Imidazoleglycerol- phosphate (IGP) PRPP->Imidazoleglycerol_phosphate ...multiple steps... Histidine Histidine Imidazoleglycerol_phosphate->Histidine ...multiple steps... IGPD Imidazoleglycerol-phosphate dehydratase (IGPD) Imidazoleglycerol_phosphate->IGPD Protein_Synthesis_Block Block in Protein Synthesis & Cell Growth Arrest IGPD->Protein_Synthesis_Block Leads to This compound This compound This compound->IGPD Competitive Inhibition Inhibition Inhibition

Caption: this compound competitively inhibits IGPD in the histidine biosynthesis pathway.

G General Experimental Workflow for this compound Cytotoxicity Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h for attachment Seed_Cells->Incubate_24h Treat_this compound Treat with serial dilutions of this compound Incubate_24h->Treat_this compound Incubate_Treatment Incubate for 24/48/72h Treat_this compound->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining this compound's cytotoxicity using an MTT assay.

G Factors Affecting this compound Efficacy in Lab Conditions cluster_chemical Chemical Factors cluster_biological Biological Factors cluster_experimental Experimental Factors Amitrole_Efficacy This compound Efficacy Purity This compound Purity Purity->Amitrole_Efficacy Solvent Solvent Choice Solvent->Amitrole_Efficacy pH Buffer pH pH->Amitrole_Efficacy Stability Solution Stability Stability->Amitrole_Efficacy Cell_Line Cell Line Type Cell_Line->Amitrole_Efficacy Cell_Density Cell Density Cell_Density->Amitrole_Efficacy Cell_Health Cell Health & Passage Number Cell_Health->Amitrole_Efficacy Serum Serum Concentration Serum->Amitrole_Efficacy Temperature Incubation Temperature Temperature->Amitrole_Efficacy Incubation_Time Incubation Time Incubation_Time->Amitrole_Efficacy Assay_Type Assay Type Assay_Type->Amitrole_Efficacy Pipetting Pipetting Accuracy Pipetting->Amitrole_Efficacy

Caption: Key factors influencing the experimental efficacy of this compound.

References

Technical Support Center: Detecting Low Levels of Amitrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low concentrations of the herbicide amitrole (B94729).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical workflow for this compound detection.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No this compound Signal Inefficient Extraction: this compound's high polarity and water solubility (280,000 mg/L) make it difficult to extract from complex matrices.[1][2]- Ensure the extraction solvent is appropriate for a polar compound. Acidified methanol (B129727) or mixtures of methanol and aqueous solutions are often effective.[1][3] - Optimize the pH of the sample and extraction solvent to ensure this compound is in a readily extractable form.[1] - Employ mechanical disruption techniques like sonication to improve extraction from solid matrices like soil.[3][4]
Analyte Degradation: this compound may degrade if exposed to light or certain chemical conditions during sample preparation.[5]- Protect samples from light. - For thermally unstable compounds, carefully control temperature during evaporation steps.[5]
Poor Chromatographic Retention: Due to its high polarity, this compound may have little or no retention on traditional reversed-phase (RP) columns, eluting with the solvent front where matrix interference is high.[1][6]- Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining and separating highly polar compounds like this compound.[1] - Consider pre-column derivatization to increase the hydrophobicity of this compound, allowing for better retention on RP columns.[1][7]
Inconsistent Results & Poor Reproducibility Matrix Effects: Co-eluting components from the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[1][8] This is a primary challenge in trace-level analysis.[8]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for matrix effects. A SIL-IS like ¹⁵N-Amitrole or this compound-¹³C,¹⁵N₂ co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction.[1][8] - Optimize Sample Cleanup: Employ Solid-Phase Extraction (SPE), particularly with mixed-mode cation exchange cartridges, to remove interfering matrix components.[1][3] - Dilute the Sample: Simple dilution can reduce the concentration of interfering components, though this may impact the limit of detection.[1]
Low Analyte Recovery Inefficient SPE Cleanup: The Solid-Phase Extraction protocol may not be optimized, leading to loss of the analyte.- Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[1] - Verify that the wash solvent is not eluting the this compound and that the elution solvent is strong enough for complete elution.[1][5]
Adsorption to Labware: Polar analytes can sometimes adsorb to glass or plastic surfaces, leading to losses.- Consider using silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Calculation Errors: Incorrect calculations during standard preparation or data analysis can lead to apparent low recovery.- Double-check all calculations, dilution factors, and standard concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing low levels of this compound?

A1: The primary challenges stem from its chemical properties. This compound is a small, highly polar, and water-soluble molecule.[2][9] This makes it difficult to extract efficiently from complex matrices, retain on standard reversed-phase chromatography columns, and can lead to significant matrix effects (ion suppression or enhancement) in mass spectrometry-based methods.[1][6][8]

Q2: My this compound peak is showing poor shape or is not being retained on my C18 column. What should I do?

A2: This is a common issue due to this compound's high polarity.[1] The best solution is to switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain polar compounds.[1] Alternatively, you can derivatize the this compound molecule with a reagent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or hexylchloroformate.[1][10][11] This increases its hydrophobicity, leading to better retention and separation on a reversed-phase column.[1]

Q3: How can I confirm that matrix effects are causing my low and inconsistent results?

A3: You can perform a post-column infusion experiment.[6] In this setup, a constant flow of an this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source.[6] You then inject a blank matrix extract. If you observe a dip in the constant this compound signal at its expected retention time, it indicates that co-eluting components from the matrix are causing ion suppression.[6]

Q4: What is the most effective way to correct for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C,¹⁵N₂, is considered the gold standard for correcting matrix effects.[8] The SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with this compound and is affected by matrix interference in the same way, allowing the ratio of the analyte to the internal standard to provide an accurate and precise measurement.[8]

Q5: Is derivatization necessary for this compound analysis?

A5: Derivatization is not always necessary but is often employed to overcome specific analytical challenges. For Gas Chromatography (GC) analysis, derivatization is essential to make the non-volatile this compound molecule suitable for GC.[12] For Liquid Chromatography (LC), derivatization can significantly improve chromatographic retention on reversed-phase columns and can enhance ionization efficiency in the mass spectrometer.[1][6] Reagents like FMOC-Cl are commonly used for pre-column derivatization in LC-MS/MS methods.[7][10]

Q6: Can I use direct aqueous injection for analyzing this compound in water samples?

A6: Yes, for highly sensitive instruments like a modern triple quadrupole mass spectrometer (LC-MS/MS), direct aqueous injection can be a viable method for water samples.[9] This approach minimizes sample preparation but requires a highly sensitive detector to achieve low detection limits and may still be susceptible to matrix effects from dissolved salts and organic matter.[9]

Quantitative Data Summary

The table below summarizes the performance of various analytical methods for the detection of this compound in different matrices.

Analytical MethodMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MS with Derivatization Drinking, Ground, Surface WaterLOQ: 0.025 µg/L>95% (Drinking Water), >75% (Surface Water)[10]
LC-MS/MS (Direct Injection) Spring and Surface Water0.001 µg/LNot specified[9]
LC-MS/MS with Derivatization WaterLOD: ~0.02 µg/LNot specified[11]
HPLC-MS/MS Various Agricultural ProductsLOQ: 10 - 20 µg/kg67.5 - 98.1[13]
Capillary Electrophoresis River and Drinking WaterLOD: 4 µg/L (with preconcentration)Not specified[14]
HPLC with Electrochemical Detection WaterLOD: 0.1 µg/LNot specified[15]

Visualized Workflows and Protocols

General Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in complex matrices, highlighting critical stages where challenges can occur.

Amitrole_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Water, Soil, Food) Extraction 2. Extraction (e.g., Acidified Methanol) SampleCollection->Extraction High Polarity Challenge Cleanup 3. Cleanup (SPE) (e.g., Cation Exchange) Extraction->Cleanup Matrix Interference Challenge1 Critical Challenge: Low Extraction Recovery Extraction->Challenge1 Derivatization 4. Derivatization (Optional) (e.g., with FMOC-Cl) Cleanup->Derivatization Challenge2 Critical Challenge: Matrix Effects Cleanup->Challenge2 LC 5. Chromatographic Separation (HILIC or RP-LC) Derivatization->LC MS 6. Mass Spectrometry (ESI+, MRM Mode) LC->MS Ion Suppression/ Enhancement Challenge3 Critical Challenge: Pooor Retention LC->Challenge3 Quantification 7. Quantification (Internal Standard Correction) MS->Quantification

Caption: Workflow for this compound analysis highlighting key challenge areas.

Troubleshooting Logic for Low this compound Signal

This diagram provides a logical path for troubleshooting low or inconsistent signals in your this compound analysis.

Troubleshooting_Logic Start Problem: Low/Inconsistent this compound Signal CheckStandard Is the analytical standard signal strong and reproducible? Start->CheckStandard CheckSystem Troubleshoot LC-MS System: - Check mobile phase - Clean ion source - Verify MS parameters CheckStandard->CheckSystem No CheckMatrixEffect Perform Post-Column Infusion or Compare Spiked vs. Neat Standard CheckStandard->CheckMatrixEffect Yes Resolved Problem Resolved CheckSystem->Resolved SuppressionConfirmed Is Signal Suppression Confirmed? CheckMatrixEffect->SuppressionConfirmed ImproveCleanup Optimize Sample Cleanup: - Use different SPE sorbent - Add dilution step SuppressionConfirmed->ImproveCleanup Yes CheckRecovery Investigate Sample Prep: - Spike blank matrix before extraction - Calculate recovery SuppressionConfirmed->CheckRecovery No UseIS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ImproveCleanup->UseIS UseIS->Resolved LowRecovery Is Recovery <70%? CheckRecovery->LowRecovery ImproveExtraction Optimize Extraction: - Change extraction solvent/pH - Use sonication/shaking LowRecovery->ImproveExtraction Yes LowRecovery->Resolved No ImproveExtraction->Resolved

Caption: A step-by-step logic diagram for troubleshooting low this compound signals.

Key Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound in Soil

This protocol is adapted from established methods for higher sensitivity and selectivity analysis of this compound in soil samples.[3]

1. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add an appropriate volume of a stable isotope-labeled internal standard (e.g., ¹⁵N-Amitrole) solution.

  • Add 20 mL of an extraction solvent (e.g., 1% acetic acid in 25% acetone).[3] The choice of solvent may be adapted based on the soil type.

  • Vortex the sample for 1 minute, then shake for 30 minutes on a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant for the cleanup step.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a mixed-mode strong cation exchange (MCX) SPE cartridge by washing sequentially with methanol and then water, as per the manufacturer's instructions.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove interferences.

  • Elute the this compound and internal standard from the cartridge using an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., 1 mL of 0.1% formic acid in water/methanol).

3. LC-MS/MS Analysis

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • LC Column: A HILIC column is recommended for optimal retention (e.g., an amide-based stationary phase).

  • Mobile Phase:

    • A: 5 mM ammonium formate (B1220265) with 0.1% formic acid in water

    • B: 5 mM ammonium formate with 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing over time to elute the polar this compound.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its labeled internal standard for accurate quantification and confirmation. For example, for this compound (m/z 85), a potential transition is to m/z 43.[9]

References

Technical Support Center: Amitrole Resistance in Weed Biotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with amitrole (B94729) resistance in weed biotypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

This compound is a non-selective, systemic herbicide. Its primary mechanism of action is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway.[1] This inhibition blocks the production of the essential amino acid histidine, which is vital for protein synthesis and overall plant growth.[1] A secondary mode of action is the inhibition of carotenoid biosynthesis, leading to the characteristic bleaching or whitening of plant tissues as chlorophyll (B73375) is degraded due to photo-oxidation.[1]

Q2: What are the common mechanisms of weed resistance to this compound?

While specific instances of this compound resistance mechanisms are not extensively detailed in the provided results, resistance to herbicides, in general, falls into two main categories:

  • Target-Site Resistance (TSR): This occurs due to mutations in the gene encoding the target protein, in this case, likely the IGPD gene. These mutations alter the protein's structure, reducing the binding affinity of the herbicide to its target site.[2][3][4]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration.[3][4] This can include:

    • Reduced uptake or translocation of the herbicide within the plant.[3]

    • Enhanced metabolism (detoxification) of the herbicide into non-toxic compounds, often mediated by enzyme families like cytochrome P450 monooxygenases or glutathione (B108866) S-transferases.[5][6]

    • Sequestration of the herbicide away from the target site.[5]

Q3: My weed population is showing reduced susceptibility to this compound. How can I confirm resistance?

Confirmation of herbicide resistance typically involves a multi-step process:

  • Initial Field Observation: Suspected resistance often begins with the observation of weed escapes in a field with a history of repeated this compound applications, while other weed species are effectively controlled.

  • Whole-Plant Bioassay (Greenhouse Screening): This is a common method to confirm resistance.[7][8][9] Seeds from the suspected resistant population and a known susceptible population are grown under controlled conditions and treated with a range of this compound doses. The dose-response curves are then compared to determine the level of resistance.

  • Molecular Testing: If the genetic basis of resistance is known or suspected, molecular assays like PCR or DNA sequencing can be used to detect specific mutations in the target gene (e.g., IGPD).[9][10]

  • Biochemical Assays: Enzyme assays can be performed to compare the activity of the target enzyme (IGPD) from resistant and susceptible biotypes in the presence of this compound.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent results in whole-plant bioassays. Seed dormancy or variability in germination.Implement seed dormancy breaking treatments (e.g., stratification, scarification) before conducting the assay.[7] Ensure uniform germination conditions for all biotypes.
Environmental stress affecting plant growth.Maintain optimal and consistent growing conditions (light, temperature, humidity, and nutrients) in the greenhouse to avoid confounding factors.
Improper herbicide application.Ensure accurate calibration of spray equipment to deliver the intended dose uniformly across all plants.
No amplification in PCR for target-site mutation analysis. Poor DNA quality or quantity.Use a robust DNA extraction protocol optimized for the weed species. Quantify and assess the quality of the extracted DNA before PCR.
PCR inhibitors present in the DNA sample.Include a purification step in the DNA extraction protocol to remove potential inhibitors.
Incorrect primer design.Verify primer sequences and annealing temperatures. Design new primers if necessary, based on conserved regions of the target gene.
High background noise in spectrophotometric enzyme assays. Contaminants in the enzyme extract.Purify the enzyme extract using methods like ammonium (B1175870) sulfate (B86663) precipitation or chromatography to remove interfering substances.
Substrate instability.Prepare fresh substrate solutions for each experiment and store them appropriately.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

Objective: To determine the level of resistance to this compound in a suspected weed biotype compared to a susceptible biotype.

Materials:

  • Seeds from suspected resistant (R) and known susceptible (S) weed populations.

  • Pots filled with a standard potting mix.

  • Controlled environment growth chamber or greenhouse.

  • This compound herbicide formulation.

  • Calibrated laboratory spray chamber.

Methodology:

  • Seed Germination: Sow seeds of both R and S biotypes in pots and place them in a growth chamber with optimal conditions for germination and growth (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).[8]

  • Plant Growth: Once germinated, thin seedlings to a uniform number per pot (e.g., 4-5 plants). Allow plants to grow to the 2-4 leaf stage.[7]

  • Herbicide Application: Prepare a series of this compound dilutions to create a dose-response range (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the different doses to separate sets of pots for both R and S biotypes using a calibrated laboratory sprayer.[7] Include an untreated control for each biotype.

  • Data Collection: Place the treated plants back into the growth chamber. Assess plant survival and biomass (shoot fresh or dry weight) 21-28 days after treatment.[7][8]

  • Data Analysis: Calculate the herbicide dose required to cause 50% mortality or growth reduction (LD50 or GR50) for both R and S populations using probit or log-logistic analysis. The resistance index (RI) is calculated as the ratio of the LD50/GR50 of the R population to the S population.

Protocol 2: IGPD Enzyme Inhibition Assay

Objective: To assess the sensitivity of the imidazoleglycerol-phosphate dehydratase (IGPD) enzyme from resistant and susceptible biotypes to this compound.

Materials:

  • Fresh leaf tissue from R and S weed biotypes.

  • Enzyme extraction buffer.

  • Spectrophotometer.

  • Imidazoleglycerol-phosphate (IGP) substrate.

  • This compound solutions of varying concentrations.

Methodology:

  • Enzyme Extraction: Homogenize fresh leaf tissue in a cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration in the enzyme extracts using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare reaction mixtures containing buffer, the enzyme extract, and varying concentrations of this compound.

    • Initiate the reaction by adding the IGP substrate.

    • Monitor the change in absorbance at a specific wavelength (e.g., 280-290 nm) over time, which corresponds to the conversion of IGP to its product.[1]

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. Determine the this compound concentration that inhibits 50% of the enzyme activity (I50) for both R and S biotypes. A higher I50 value for the R biotype indicates target-site resistance.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Suspected Resistant (R) and Susceptible (S) Biotypes of Lolium rigidum

This compound Dose (g a.i./ha)Susceptible Biotype (% Survival)Resistant Biotype (% Survival)
0100100
12580100
2505095
5001080
1000050
2000020
400005
LD50 (g a.i./ha) 250 1000
Resistance Index (RI) -4.0

Table 2: Example IGPD Enzyme Inhibition Data

This compound Concentration (µM)Susceptible Biotype (% Inhibition)Resistant Biotype (% Inhibition)
000
10255
505015
1007530
2009050
4009870
I50 (µM) 50 200
Resistance Factor (RF) -4.0

Visualizations

amitrole_action_pathway This compound This compound IGPD Imidazoleglycerol-phosphate Dehydratase (IGPD) This compound->IGPD inhibits Carotenoid_Biosynthesis Carotenoid Biosynthesis Pathway This compound->Carotenoid_Biosynthesis inhibits Histidine Histidine IGPD->Histidine produces Histidine_Biosynthesis Histidine Biosynthesis Pathway Histidine_Biosynthesis->IGPD contains Protein_Synthesis Protein Synthesis Histidine->Protein_Synthesis required for Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth enables Carotenoids Carotenoids Carotenoid_Biosynthesis->Carotenoids produces Bleaching Bleaching/ Photo-oxidation Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection enables

Caption: Mode of action of this compound herbicide.

resistance_testing_workflow Start Suspected Resistance in Field Seed_Collection Collect Seeds (Suspected R and known S) Start->Seed_Collection Whole_Plant_Assay Whole-Plant Bioassay (Dose-Response) Seed_Collection->Whole_Plant_Assay Data_Analysis Calculate Resistance Index (RI) Whole_Plant_Assay->Data_Analysis Resistance_Confirmed Resistance Confirmed (RI > 2.0) Data_Analysis->Resistance_Confirmed No_Resistance No Significant Resistance Data_Analysis->No_Resistance RI <= 2.0 Mechanism_Investigation Investigate Mechanism Resistance_Confirmed->Mechanism_Investigation TSR Target-Site Resistance (TSR) - Gene Sequencing - Enzyme Assays Mechanism_Investigation->TSR NTSR Non-Target-Site Resistance (NTSR) - Metabolism Studies - Uptake/Translocation Assays Mechanism_Investigation->NTSR Management_Strategy Develop Management Strategy TSR->Management_Strategy NTSR->Management_Strategy No_Resistance->Management_Strategy Review application practices

Caption: Workflow for this compound resistance testing.

Management Strategies for this compound-Resistant Weeds

To mitigate the evolution and spread of this compound-resistant weed biotypes, an integrated weed management (IWM) approach is crucial.[11]

  • Herbicide Rotation and Mixtures: Avoid the repeated use of this compound or other herbicides with the same mode of action (Group Q).[12] Rotate with or tank-mix this compound with herbicides from different mode-of-action groups that are effective on the target weed.[13][14][15]

  • Cultural Practices:

    • Crop Rotation: Alternating crops can disrupt weed life cycles and allow for the use of different herbicide options.[16]

    • Tillage: Mechanical weed control can be effective against both resistant and susceptible weeds.[16]

  • Preventing Seed Spread: Control weed escapes before they set seed to prevent the spread of resistant genes.[16] Clean machinery after working in infested fields.[16]

  • Monitoring: Regularly scout fields to detect potential resistance early.[15] If resistance is suspected, have it tested to inform future management decisions.[7][10]

References

Technical Support Center: Ensuring Consistent Amitrole Application in Replicate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reproducible results when using amitrole (B94729) in replicate experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?

A1: this compound is readily soluble in water, methanol (B129727), and ethanol (B145695).[1] For cell culture applications, preparing a stock solution in sterile, distilled water or ethanol is recommended. While methanol can be used, it may be more toxic to certain cell lines. If using an organic solvent like ethanol, it is crucial to ensure the final concentration in the cell culture medium is not toxic to the cells, typically below 0.1%. Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments.

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder should be stored at room temperature in a dry, dark place. Aqueous stock solutions of this compound can be stored at 4°C for short-term use. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. The stability of this compound in solution can be affected by pH and temperature, with greater stability in acidic conditions.[2]

Q3: What are the primary mechanisms of action of this compound?

A3: this compound is a non-selective, systemic herbicide with multiple mechanisms of action. Its primary mode of action is the inhibition of the histidine biosynthesis pathway.[1] It also inhibits carotenoid biosynthesis and the enzyme catalase.[1]

Q4: How can I verify the concentration of my prepared this compound solutions?

A4: The concentration of this compound in your stock or working solutions can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5][6] This is a critical step for ensuring the accuracy of your experimental conditions.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
High variability between replicate experiments Inconsistent this compound concentration in working solutions.Prepare a single, large batch of working solution for all replicates. Verify the concentration of the stock solution before preparing working solutions.
Pipetting errors during solution preparation or application.Use calibrated pipettes and proper pipetting techniques.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.
Cell seeding density variations.Ensure a homogenous cell suspension before seeding. Use a consistent cell number for all replicates.
Lower-than-expected or no effect of this compound Degradation of this compound in stock or working solutions.Prepare fresh working solutions from a recently thawed stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Check the pH of your culture medium, as this compound is less stable in alkaline conditions.
Incorrect concentration of this compound.Verify the concentration of your stock solution using an appropriate analytical method (e.g., HPLC).
Cell line resistance or insensitivity.Confirm the sensitivity of your cell line to this compound from literature or preliminary dose-response experiments.
Unexpected cell toxicity or off-target effects Solvent toxicity.Ensure the final concentration of the solvent (e.g., ethanol) in the culture medium is below the toxic threshold for your cell line. Always include a vehicle control.
Contamination of cell cultures.Regularly test your cell lines for mycoplasma and other contaminants.
This compound impurities.Use high-purity this compound (≥98%).

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water

Materials:

  • This compound powder (molecular weight: 84.08 g/mol )

  • Sterile, distilled water

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Sterile filter (0.22 µm)

  • Sterile, single-use aliquots (e.g., 1.5 mL microcentrifuge tubes)

Methodology:

  • Weigh out 84.08 mg of this compound powder and transfer it to the 15 mL conical tube.

  • Add 10 mL of sterile, distilled water to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Dispense the stock solution into single-use aliquots.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Protocol 2: Application of this compound to Adherent Cell Cultures

Materials:

  • 100 mM this compound stock solution

  • Complete cell culture medium

  • Adherent cells seeded in multi-well plates

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Methodology:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of cell culture medium.

  • Prepare a vehicle control by adding the same volume of the solvent (in this case, water) to the same volume of cell culture medium as the highest concentration of this compound.

  • Remove the existing medium from the cells in the multi-well plate.

  • Add the appropriate volume of the prepared this compound working solutions and the vehicle control to the respective wells.

  • Incubate the cells for the desired experimental duration.

Visualizations

experimental_workflow Experimental Workflow for this compound Application cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Dilute Treatment Application Treatment Application Working Solutions->Treatment Application Vehicle Control Vehicle Control Vehicle Control->Treatment Application Cell Seeding Cell Seeding Cell Seeding->Treatment Application Incubation Incubation Treatment Application->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Caption: A general workflow for preparing and applying this compound in cell culture experiments.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_solution Solution Preparation cluster_cell Cell Handling cluster_assay Assay Protocol Inconsistent Results Inconsistent Results Check Solution Prep Check Solution Prep Inconsistent Results->Check Solution Prep Possible Cause Check Cell Handling Check Cell Handling Inconsistent Results->Check Cell Handling Possible Cause Check Assay Protocol Check Assay Protocol Inconsistent Results->Check Assay Protocol Possible Cause Verify Stock Concentration Verify Stock Concentration Check Solution Prep->Verify Stock Concentration Use Single Batch of Working Solution Use Single Batch of Working Solution Check Solution Prep->Use Single Batch of Working Solution Check Solution Stability Check Solution Stability Check Solution Prep->Check Solution Stability Consistent Seeding Density Consistent Seeding Density Check Cell Handling->Consistent Seeding Density Low Passage Number Low Passage Number Check Cell Handling->Low Passage Number Mycoplasma Testing Mycoplasma Testing Check Cell Handling->Mycoplasma Testing Calibrated Pipettes Calibrated Pipettes Check Assay Protocol->Calibrated Pipettes Avoid Edge Effects Avoid Edge Effects Check Assay Protocol->Avoid Edge Effects Consistent Incubation Times Consistent Incubation Times Check Assay Protocol->Consistent Incubation Times

Caption: A logical diagram for troubleshooting inconsistent results in this compound experiments.

References

Validation & Comparative

Comparative Guide to Validating Amitrole-Induced Phenotypes in Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amitrole-induced phenotypes in Arabidopsis thaliana with alternative chemical treatments, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility.

Introduction to this compound-Induced Phenotypes in Arabidopsis

This compound (B94729) (3-amino-1,2,4-triazole) is a widely used herbicide that induces distinct phenotypes in plants. In the model organism Arabidopsis thaliana, the primary observable effects of this compound treatment include the inhibition of root elongation and bleaching of the leaves. While traditionally considered an inhibitor of histidine biosynthesis and pigment synthesis, recent studies on Arabidopsis suggest that its primary mode of action, at lower concentrations, is the potent inhibition of root growth, which occurs independently of pigment loss.[1][2] The bleaching effect, characterized by a loss of chlorophyll (B73375) and carotenoids, is a result of the inhibition of carotenoid biosynthesis, which leads to the photooxidation of chlorophyll.[3][4] This guide will compare these phenotypic effects with those of other herbicides that have more defined modes of action.

Comparative Analysis of Phenotypic Effects

The following tables summarize the quantitative effects of this compound and other herbicides on key phenotypic parameters in Arabidopsis thaliana.

Table 1: Herbicide Effects on Primary Root Elongation in Arabidopsis thaliana

HerbicideConcentrationPrimary Root Length (% of Control)Reference
This compound 1 µMSignificant inhibition[1][2]
10 µMStrong inhibition[1][2]
Fluridone (B42967) 1 µMNo significant inhibition[1][2]
10 µMNo significant inhibition[1][2]
Acifluorfen Not specifiedNot specified[1][2]
Gabaculine Not specifiedNot specified[1][2]

Table 2: Herbicide Effects on Pigment Content in Arabidopsis thaliana

HerbicideConcentrationChlorophyll Content (% of Control)Carotenoid Content (% of Control)Reference
This compound 20 µMSimilar to control in maizeSignificant decrease in maize[5]
60 µMSignificant decrease in maizeSignificant decrease in maize[5]
120 µMSignificant decrease in maizeSignificant decrease in maize[5]
Fluridone Not specifiedInhibitionInhibition[1][2]
Norflurazon Not specifiedVery lowVery low in potato microtubers[6]

Detailed Experimental Protocols

Arabidopsis Root Elongation Assay

This protocol is designed to quantify the dose-dependent effect of this compound on primary root elongation in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins, pH 5.7

  • Agar (B569324)

  • Sucrose

  • This compound stock solution (e.g., 10 mM in sterile water)

  • Sterile petri dishes (100 mm x 15 mm)

  • Sterilization solution (e.g., 5% sodium hypochlorite, 0.05% Tween-80)[7]

  • Sterile water

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

  • Ruler or digital scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing in sterilization solution for 5-10 minutes, followed by 3-5 rinses with sterile water.[7]

  • Plating: Resuspend sterilized seeds in 0.1% sterile agar and sow them on MS agar plates containing 1% sucrose.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and position them vertically to allow for root growth along the agar surface.

  • Herbicide Treatment: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates containing a range of this compound concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Include plates with other herbicides like fluridone for comparison.

  • Measurement: Mark the position of the root tip at the time of transfer. After an additional 3-5 days of growth, measure the length of the newly grown root from the mark to the new root tip. This can be done using a ruler or by scanning the plates and analyzing the images with software.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the untreated control. Determine the IC50 value (the concentration of herbicide that inhibits root growth by 50%).

Quantification of Chlorophyll and Carotenoids

This protocol outlines the extraction and spectrophotometric quantification of chlorophyll and carotenoid pigments from Arabidopsis seedlings.

Materials:

  • Arabidopsis seedlings (grown as described above)

  • 80% acetone (B3395972)

  • Spectrophotometer

  • Microcentrifuge tubes

  • Mortar and pestle or tissue homogenizer

  • Quartz cuvettes

Procedure:

  • Sample Collection: Harvest a known fresh weight of aerial tissue from Arabidopsis seedlings (approximately 50-100 mg).

  • Pigment Extraction: Grind the tissue in 1 mL of 80% acetone until it is completely white. A small amount of liquid nitrogen can be used to facilitate grinding.

  • Clarification: Transfer the extract to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes to pellet the cell debris.

  • Spectrophotometry: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance at 663 nm, 645 nm, and 470 nm using 80% acetone as a blank.

  • Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):

    • Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)

    • Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)

    • Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198

  • Data Normalization: Express the pigment content as µg/g of fresh weight.

Mandatory Visualizations

amitrole_signaling_pathway This compound This compound Carotenoid_Biosynthesis Carotenoid Biosynthesis This compound->Carotenoid_Biosynthesis Inhibits Root_Elongation Root Elongation Inhibition This compound->Root_Elongation Inhibits (Primary Effect) Chlorophyll Chlorophyll Carotenoid_Biosynthesis->Chlorophyll Protects Photooxidation Photooxidation Chlorophyll->Photooxidation Leads to ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Photooxidation->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Stress_Signaling Stress Signaling Pathways Oxidative_Stress->Stress_Signaling Activates Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Gene_Expression Altered Gene Expression (e.g., defense genes) Stress_Signaling->Gene_Expression Phenotypes Visible Phenotypes: - Bleaching - Growth Inhibition Gene_Expression->Phenotypes Cellular_Damage->Phenotypes Root_Elongation->Phenotypes

Caption: Proposed signaling pathway for this compound's action in Arabidopsis.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Phenotypic Analysis Seed_Sterilization 1. Seed Sterilization Plating 2. Plating on MS Medium Seed_Sterilization->Plating Stratification 3. Stratification (4°C) Plating->Stratification Germination 4. Germination & Growth Stratification->Germination Seedling_Transfer 5. Transfer to Herbicide Plates Germination->Seedling_Transfer Incubation 6. Incubation Seedling_Transfer->Incubation Root_Measurement 7a. Root Elongation Measurement Incubation->Root_Measurement Pigment_Extraction 7b. Pigment Extraction Incubation->Pigment_Extraction Data_Analysis 9. Data Analysis & Comparison Root_Measurement->Data_Analysis Spectrophotometry 8b. Spectrophotometry Pigment_Extraction->Spectrophotometry Spectrophotometry->Data_Analysis

Caption: Experimental workflow for validating this compound-induced phenotypes.

References

A Comparative Guide to Amitrole and Glyphosate as Non-Selective Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of weed management, non-selective herbicides are crucial tools for the broad-spectrum control of unwanted vegetation. Among these, amitrole (B94729) and glyphosate (B1671968) have been widely utilized, each with distinct mechanisms of action, efficacy profiles, and environmental fates. This guide provides a comprehensive, data-driven comparison of these two herbicides to inform research and development in agronomy and environmental science.

Mechanism of Action: A Tale of Two Pathways

This compound and glyphosate achieve their non-selective herbicidal effects by targeting different essential biochemical pathways in plants.

This compound: This herbicide primarily acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase (IGPD), a key component of the histidine biosynthesis pathway.[1] This inhibition blocks the production of the essential amino acid histidine, leading to a cascade of metabolic disruptions and ultimately, plant death. A secondary mechanism of this compound involves the inhibition of carotenoid biosynthesis.[1] Carotenoids are vital for protecting chlorophyll (B73375) from photo-oxidation; their absence leads to the characteristic bleaching or whitening of plant tissues, followed by the degradation of chlorophyll and a halt in photosynthesis.[1]

Glyphosate: As an organophosphorus compound, glyphosate's mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[2][3][4] This enzyme is critical in the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids tyrosine, tryptophan, and phenylalanine.[4][5] These amino acids are fundamental building blocks for proteins and are precursors to numerous other essential plant compounds. By blocking this pathway, glyphosate effectively starves the plant of these vital components, leading to a cessation of growth and eventual death.[2][3] The shikimate pathway is present in plants and some microorganisms but is absent in animals, which contributes to glyphosate's lower direct toxicity to mammals.[3][4]

Diagram of this compound's Signaling Pathway

This compound Signaling Pathway cluster_histidine Histidine Biosynthesis Pathway cluster_carotenoid Carotenoid Biosynthesis PRPP Phosphoribosyl pyrophosphate Imidazoleglycerol-phosphate Imidazoleglycerol phosphate PRPP->Imidazoleglycerol-phosphate IGPD Imidazoleglycerol-phosphate dehydratase (IGPD) Imidazoleglycerol-phosphate->IGPD Histidine Histidine IGPD->Histidine Protein_Synthesis_Disruption Protein Synthesis Disruption IGPD->Protein_Synthesis_Disruption Carotenoid_Pathway Carotenoid Precursors Carotenoids Carotenoids Carotenoid_Pathway->Carotenoids Chlorophyll_Degradation Chlorophyll Degradation Carotenoids->Chlorophyll_Degradation Protects Chlorophyll This compound This compound This compound->IGPD Inhibits This compound->Carotenoid_Pathway Inhibits Plant_Death Plant_Death Protein_Synthesis_Disruption->Plant_Death Chlorophyll_Degradation->Plant_Death

Caption: Inhibition of Histidine and Carotenoid Biosynthesis by this compound.

Diagram of Glyphosate's Signaling Pathway

Glyphosate Signaling Pathway cluster_shikimate Shikimate Pathway Shikimate-3-P Shikimate-3-phosphate EPSPS EPSP Synthase Shikimate-3-P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS Aromatic_AAs Aromatic Amino Acids (Tyrosine, Tryptophan, Phenylalanine) EPSPS->Aromatic_AAs Protein_Synthesis_Disruption Protein Synthesis Disruption Aromatic_AAs->Protein_Synthesis_Disruption Glyphosate Glyphosate Glyphosate->EPSPS Inhibits Plant_Death Plant_Death Protein_Synthesis_Disruption->Plant_Death

Caption: Inhibition of Aromatic Amino Acid Synthesis by Glyphosate.

Comparative Efficacy and Performance

The effectiveness of a herbicide is determined by several factors, including its speed of action, the range of weeds it controls, and the application rates required.

ParameterThis compoundGlyphosate
Speed of Action Slower systemic action.[6] Weeds typically turn white and die within 2-6 weeks.[5]Faster systemic action.[7] Visible effects on annual weeds in 2-4 days and on perennial weeds in 7 or more days.[7]
Weed Spectrum Broad-spectrum, particularly effective on broadleaf weeds and smaller grasses at higher rates.[6]Broad-spectrum, effective against most annual and perennial grasses, sedges, and broadleaf weeds.[8]
Translocation Systemic, moving through both xylem and phloem, though slower than glyphosate.[6]Systemic, absorbed through foliage and translocated to growing points, including roots.[8]
Symptomology Characteristic bleaching (whitening) of aerial plant parts due to chlorophyll degradation.[6]Gradual wilting and yellowing of the plant, progressing to complete browning and deterioration.[7]

Quantitative Performance Data

Direct, side-by-side quantitative comparisons of this compound and glyphosate in the scientific literature are limited. However, data from various studies can provide insights into their relative efficacy.

Table 1: Environmental Fate of this compound and Glyphosate

ParameterThis compoundGlyphosate
Soil Half-Life Typically 14 days, but can range up to 56 days.[1][3] Considered to have low persistence.[4]Varies widely from 7 to 60 days, with an average of about 30 days in temperate climates.[8]
Mobility in Soil Moderately mobile with a potential for leaching to groundwater.[2]Strongly binds to soil particles, resulting in low mobility and it is not taken up by plant roots from the soil.[9]
Primary Degradation Primarily through microbial breakdown.[3]Predominantly by microbial degradation.[8]

Note on Efficacy Data (ED50/LD50): While extensive data on the effective dose (ED50) and lethal dose (LD50) for glyphosate exists for a wide range of weed species, comparable published data for this compound is scarce, preventing a direct tabular comparison. The efficacy of both herbicides is highly dependent on the weed species, growth stage, and environmental conditions.

Experimental Protocols for Efficacy Assessment

To evaluate and compare the efficacy of herbicides like this compound and glyphosate, standardized experimental protocols are essential. The following outlines a general methodology for a whole-plant bioassay.

Objective: To determine the dose-response of target weed species to this compound and glyphosate and to calculate the effective dose required for 50% growth reduction (GR50) or mortality (LD50).

Materials and Methods:

  • Plant Material: Seeds of target weed species are germinated and grown in a controlled greenhouse environment to a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Application: A range of herbicide concentrations for both this compound and glyphosate are prepared. Herbicides are applied using a calibrated laboratory sprayer to ensure uniform coverage. A control group is treated with a blank solution (water and any adjuvants used).

  • Experimental Design: A randomized complete block design is typically employed with multiple replications for each treatment.

  • Data Collection:

    • Phytotoxicity Assessment: Visual assessment of plant injury (e.g., chlorosis, necrosis, stunting) is conducted at regular intervals (e.g., 7, 14, 21, and 28 days after treatment). A rating scale (e.g., 0% = no effect, 100% = complete death) is used.

    • Biomass Reduction: At the end of the experiment, the above-ground biomass of each plant is harvested, dried in an oven, and weighed to determine the percent reduction in biomass compared to the control.

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA). Dose-response curves are generated using a suitable non-linear regression model (e.g., log-logistic) to estimate the GR50 or LD50 values for each herbicide and weed species.

Diagram of a General Experimental Workflow for Herbicide Efficacy Testing

Herbicide Efficacy Workflow Start Start Seed_Germination Seed Germination & Seedling Growth Start->Seed_Germination Herbicide_Application Herbicide Application (this compound & Glyphosate at various doses) Seed_Germination->Herbicide_Application Incubation Incubation in Controlled Environment Herbicide_Application->Incubation Data_Collection Data Collection (Visual Assessment, Biomass) Incubation->Data_Collection Data_Analysis Data Analysis (Dose-Response Curves, ED50/LD50 Calculation) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for assessing the efficacy of herbicides.

Conclusion

This compound and glyphosate are both effective non-selective herbicides, but they differ significantly in their mechanism of action, speed of kill, and environmental behavior. Glyphosate generally offers faster and broader-spectrum control, with the advantage of low soil mobility. This compound, while slower-acting, provides an alternative mode of action which can be valuable in resistance management strategies. The choice between these two herbicides will depend on the specific weed control scenario, the desired speed of action, and environmental considerations. For researchers and professionals in drug development, understanding these differences is key to developing new and more effective weed management solutions.

References

A Comparative Analysis of Amitrole and Other Catalase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalase inhibitor amitrole (B94729) with other common alternatives, supported by experimental data and detailed methodologies. This document aims to provide a clear and concise overview to inform experimental design and inhibitor selection.

Catalase, a ubiquitous antioxidant enzyme, plays a crucial role in cellular defense by catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The inhibition of catalase is a key strategy in various research areas, including the study of oxidative stress, cancer therapy, and herbicide development. This guide provides a comparative analysis of three widely used catalase inhibitors: this compound, sodium azide (B81097), and cyanide.

Mechanism of Action

The catalytic cycle of catalase involves a two-step reaction. First, the ferric heme iron (Fe³⁺) in the active site reacts with a molecule of H₂O₂ to form a highly reactive intermediate called Compound I. In the second step, Compound I is reduced by a second H₂O₂ molecule, regenerating the native enzyme and producing water and oxygen.

This compound (3-amino-1,2,4-triazole) is an irreversible inhibitor of catalase.[1] Its inhibitory action is time- and concentration-dependent and occurs in the presence of H₂O₂.[2] this compound is believed to be oxidized by Compound I to a reactive intermediate that then covalently binds to a histidine residue in the active site, leading to the enzyme's inactivation.

Sodium Azide (NaN₃) and Cyanide (CN⁻) are reversible inhibitors of catalase. They act by binding to the ferric heme iron at the active site, preventing the substrate (H₂O₂) from accessing it.[3][4] This binding is competitive with respect to H₂O₂. The inhibitory effect of these compounds can be reversed by removing them from the enzyme's environment.

dot

Catalase_Inhibition_Pathway Catalase Catalytic Cycle and Inhibition cluster_catalytic_cycle Catalytic Cycle cluster_inhibition Inhibition Pathways Catalase Catalase (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) Catalase->Compound_I + H₂O₂ Inhibited_Complex Inhibited Catalase (Reversible Complex) Catalase->Inhibited_Complex + Azide or Cyanide Compound_I->Catalase + H₂O₂ - 2H₂O - O₂ Inactivated_Catalase Inactivated Catalase (Covalent Adduct) Compound_I->Inactivated_Catalase + this compound This compound This compound Azide_Cyanide Sodium Azide / Cyanide Inhibited_Complex->Catalase Reversible

Caption: Catalase cycle and points of inhibition.

Comparative Potency

The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC₅₀ values for catalase inhibitors can vary significantly depending on the experimental conditions, such as the source of the enzyme, pH, temperature, and substrate concentration.

For a direct and fair comparison, it is essential to consider IC₅₀ values determined under identical experimental conditions. The following table summarizes the reported IC₅₀ values for this compound, sodium azide, and cyanide from various studies. It is important to note the differences in experimental setups when comparing these values.

InhibitorEnzyme SourceIC₅₀Experimental ConditionsReference
This compound Chicken Liver3 mM (for 50% inhibition after 60 min incubation)Not specified[3]
Sodium Azide Chicken Liver0.5 µMNot specified[3]
Sodium Azide Not specified0.025 mMNot specified[1]
Cyanide Chicken Liver10 µMNot specified[3]
Potassium Cyanide Not specified1 mMNot specified[1]

Note: The significant variation in reported IC₅₀ values highlights the critical importance of consistent experimental conditions for accurate comparative analysis.

Experimental Protocols

The following sections provide detailed methodologies for assessing catalase inhibition.

Spectrophotometric Assay for Catalase Activity

This protocol is based on the method of monitoring the decomposition of hydrogen peroxide by measuring the decrease in absorbance at 240 nm.

Materials:

  • 50 mM Potassium Phosphate (B84403) Buffer, pH 7.0

  • 30% (w/w) Hydrogen Peroxide (H₂O₂)

  • Purified catalase (e.g., from bovine liver)

  • Inhibitor stock solutions (this compound, Sodium Azide, Cyanide)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare 50 mM potassium phosphate buffer (pH 7.0).

    • Prepare a fresh H₂O₂ solution (e.g., 10 mM) in the phosphate buffer. The concentration should be verified by measuring its absorbance at 240 nm (molar extinction coefficient for H₂O₂ is 43.6 M⁻¹cm⁻¹).

    • Prepare a stock solution of catalase in cold phosphate buffer.

    • Prepare serial dilutions of the inhibitor stock solutions in phosphate buffer.

  • Enzyme Inhibition Assay:

    • Set the spectrophotometer to 240 nm and 25°C.

    • In a quartz cuvette, add 1 mL of the phosphate buffer and the desired concentration of the inhibitor.

    • Add a specific amount of the catalase solution to the cuvette and incubate for a predetermined time (e.g., 5 minutes for reversible inhibitors; for irreversible inhibitors like this compound, pre-incubation time may need to be optimized).

    • Initiate the reaction by adding the H₂O₂ solution to the cuvette to a final volume of 3 mL.

    • Immediately start recording the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes).

    • The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

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Experimental_Workflow General Workflow for Screening Catalase Inhibitors cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, Catalase, H₂O₂, Inhibitors) B Prepare Serial Dilutions of Inhibitors A->B C Pre-incubate Catalase with Inhibitor B->C D Initiate Reaction with H₂O₂ C->D E Monitor Absorbance Decrease at 240 nm D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Plot Dose-Response Curve G->H I Calculate IC₅₀ Value H->I

Caption: Workflow for catalase inhibitor screening.

Conclusion

The choice of a catalase inhibitor depends on the specific research application. This compound, as an irreversible inhibitor, is suitable for studies requiring long-lasting or permanent inactivation of the enzyme. Sodium azide and cyanide, being reversible inhibitors, are useful for experiments where transient inhibition is desired. The significant differences in their reported potencies underscore the necessity of performing in-house IC₅₀ determinations under the specific experimental conditions of interest to ensure accurate and reliable results. This guide provides the foundational knowledge and experimental framework to aid researchers in making informed decisions for their studies on catalase inhibition.

References

cross-validation of different amitrole detection methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Amitrole (B94729) Detection Techniques

The accurate and sensitive detection of this compound, a widely used herbicide, is critical for ensuring environmental safety, food quality, and for toxicological research. This guide provides a comprehensive cross-validation of various analytical methods for this compound detection, offering a comparative analysis of their performance based on experimental data. Detailed experimental protocols for key methodologies are provided to assist researchers in selecting and implementing the most suitable technique for their specific needs.

Comparative Performance of this compound Detection Methods

The selection of an appropriate analytical method for this compound detection is dependent on factors such as the sample matrix, required sensitivity, and the desired analytical throughput. The following table summarizes the quantitative performance of several common analytical techniques for this compound determination.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-MS/MS Agricultural Products-10 - 20 µg/kg[1]67.5 - 98.1[1]1.0 - 9.8[1]
Drinking, Ground, & Surface Water0.025 µg/L[2]->75 (Surface), >95 (Drinking)<12 (Surface), <9 (Drinking)
HPLC-UV Environmental Water0.16 mg/L[3]-92.0 - 103.0[3]2.22 - 6.26[3]
HPLC-Fluorescence Agricultural Products-0.025 mg/kg[4]--
Gas Chromatography (GC) Drinking Water0.1 µg/L[2]---
Capillary Zone Electrophoresis (CZE) Environmental & Drinking Water4 µg/L (with preconcentration)[5]---

Experimental Workflows and Methodologies

The successful implementation of any analytical method relies on a robust and well-defined experimental protocol. The following sections detail the methodologies for the key this compound detection techniques cited in this guide.

General Experimental Workflow

A typical analytical workflow for the determination of this compound in various samples involves several key stages, from sample preparation to data analysis.

This compound Detection Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Agricultural Produce) Extraction Extraction Sample->Extraction Homogenization Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Separation Chromatographic/Electrophoretic Separation Derivatization->Separation Detection Detection (MS, UV, etc.) Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

A generalized workflow for the detection and quantification of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and selective, making it suitable for trace-level quantification of this compound in complex matrices.

Sample Preparation (Agricultural Products) [1]

  • Extraction: Homogenize a representative sample portion. The extraction solvent varies depending on the matrix:

    • Wheat, fish, pork, liver: 25% acetone.

    • Maize, peanut: 1% acetic acid in 25% acetone.

    • Fruits, vegetables: 1% acetic acid in dichloromethane (B109758).

  • Liquid-Liquid Extraction: For certain matrices, a subsequent liquid-liquid extraction with dichloromethane is performed.

  • Clean-up: The extract is cleaned up using a solid-phase extraction (SPE) cartridge, such as a PCX (strong cation-exchange) or Envi-Carb cartridge, to remove interfering substances.

Chromatographic and Mass Spectrometric Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis: The determination and confirmation of this compound are based on specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method often requires a derivatization step to enhance the UV absorbance of this compound.

Sample Preparation and Derivatization (Environmental Water) [3]

Chromatographic Conditions [3]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Detection: UV detection at 360 nm.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)

Similar to HPLC-UV, this method typically involves derivatization to make this compound fluorescent.

Sample Preparation and Derivatization (Agricultural Products) [4]

  • Extraction: The sample is extracted with ethanol (B145695) and 60 vol% ethanol.

  • Oxidation: The extract is heated with hydrogen peroxide.

  • Clean-up: The solution is cleaned up using strongly acidic and weakly acidic cation-exchange resins.

  • Derivatization: The cleaned-up extract is derivatized with fluorescamine.

Chromatographic Conditions [4][6]

  • HPLC System: An HPLC system equipped with a fluorescence detector.

  • Column: An octadecylsilanized silica (B1680970) gel column.

  • Detector: Fluorescence detector with an excitation wavelength of 380 nm and an emission wavelength of 484 nm.

Gas Chromatography (GC)

Gas chromatography is a viable method for this compound analysis, particularly in cleaner matrices like drinking water.

Sample Preparation

  • Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis. Acetylation with acetic anhydride (B1165640) is a common approach.

Chromatographic Conditions

  • GC System: A gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) is often used for enhanced sensitivity and selectivity for nitrogen-containing compounds like this compound.

  • Column: A suitable capillary column for the separation of the derivatized this compound.

Capillary Zone Electrophoresis (CZE)

CZE offers an alternative separation mechanism to chromatography and can be a rapid and efficient method for this compound analysis in aqueous samples.

Electrophoretic Conditions (Environmental Water) [5][6]

  • CZE System: A capillary electrophoresis instrument.

  • Capillary: A fused-silica capillary.

  • Buffer: A phosphate (B84403) buffer at a low pH (e.g., 0.02 mol/L phosphate buffer at pH 3.2) or an acetate (B1210297) buffer (e.g., 0.030 mol/L at pH 4.5).

  • Separation Voltage: A high separation voltage is applied (e.g., 25 kV).

  • Injection: Hydrodynamic injection.

  • Detection: UV detection or amperometric detection with a carbon disk working electrode.

Logical Relationship of Method Selection

The choice of an appropriate analytical method for this compound detection is a multi-faceted decision that depends on the specific requirements of the analysis. The following diagram illustrates the logical considerations for method selection.

Method Selection Logic Start Start: Need to Detect this compound Matrix Sample Matrix? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex (e.g., Soil, Food) CZE Capillary Zone Electrophoresis (CZE) Matrix->CZE Aqueous (e.g., Water) HPLC_MSMS HPLC-MS/MS Sensitivity->HPLC_MSMS Very High (Trace Levels) HPLC_UV_FL HPLC-UV / HPLC-FL Sensitivity->HPLC_UV_FL Moderate GC Gas Chromatography (GC) Sensitivity->GC Moderate to High Throughput High Throughput Needed? Throughput->HPLC_MSMS Yes Throughput->HPLC_UV_FL No Throughput->GC No Throughput->CZE Yes HPLC_MSMS->Throughput HPLC_UV_FL->Throughput GC->Throughput CZE->Throughput

Decision tree for selecting an appropriate this compound detection method.

References

A Comparative Guide to the Efficacy of Amitrole as a Non-Selective Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicide amitrole (B94729) with other non-selective herbicides, focusing on its mechanisms of action, efficacy, and the experimental protocols used for its evaluation. Due to the limited number of other herbicidal compounds within the triazole class, this guide will compare this compound to glyphosate, a widely used non-selective, systemic herbicide, to provide a relevant and data-supported benchmark for its performance.

Mechanism of Action: A Dual Approach to Weed Control

This compound is a non-selective, systemic herbicide that is absorbed through the leaves and roots of plants.[1] Its herbicidal effect is primarily attributed to a dual mechanism of action, targeting two distinct and vital biosynthetic pathways in plants. This multifaceted approach contributes to its broad-spectrum efficacy against a variety of annual and perennial weeds.[2][3]

Inhibition of Histidine Biosynthesis

The primary mode of action of this compound is the competitive inhibition of the enzyme imidazoleglycerol-phosphate dehydratase (IGPD).[2] This enzyme is a critical component in the biosynthesis of the essential amino acid, histidine.[2][4] By blocking this pathway, this compound depletes the plant's supply of histidine, which is necessary for protein synthesis and overall growth, ultimately leading to plant death.[2] This mechanism is particularly effective as the histidine biosynthesis pathway is absent in animals, making it a selective target for herbicidal action.[2]

Histidine_Biosynthesis_Inhibition cluster_pathway Histidine Biosynthesis Pathway cluster_inhibition Inhibition PRPP PRPP PRA Phosphoribosyl-ATP PRPP->PRA ATP-PRT IGP Imidazoleglycerol- phosphate PRA->IGP Multiple Steps Histidinol_P Histidinol- phosphate IGP->Histidinol_P IGPD Histidine Histidine Histidinol_P->Histidine Multiple Steps This compound This compound This compound->Inhibition_Point Inhibition_Point->IGP Competitive Inhibition Carotenoid_Biosynthesis_Inhibition cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Inhibition cluster_consequence Consequence GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase Carotenes α- & β-Carotene Lycopene->Carotenes Lycopene cyclase No_Carotenoids No Carotenoid Production This compound This compound This compound->Inhibition_Point Inhibition_Point->Phytoene Inhibition Chlorophyll_Deg Chlorophyll Photo-oxidation No_Carotenoids->Chlorophyll_Deg Inhibition No_Carotenoids->Chlorophyll_Deg Inhibition Bleaching Leaf Bleaching & Necrosis Chlorophyll_Deg->Bleaching Inhibition Chlorophyll_Deg->Bleaching Inhibition Experimental_Workflow start Start: Seed Collection & Potting growth Plant Growth to Desired Stage start->growth design Experimental Design (RCBD, 4 Reps) growth->design prep Preparation of Herbicide Solutions design->prep application Herbicide Application (Precision Sprayer) prep->application incubation Incubation Period (Greenhouse/Field) application->incubation assessment Data Collection: - Visual Assessment (% Control) - Biomass Measurement incubation->assessment analysis Statistical Analysis (ANOVA) assessment->analysis end End: Report Generation analysis->end

References

Unraveling the Carcinogenic Mechanism of Amitrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the carcinogenic mechanism of amitrole (B94729), a widely used herbicide. By objectively comparing its performance with other carcinogenic agents and presenting supporting experimental data, this document aims to equip researchers with a thorough understanding of the current scientific consensus and key experimental findings.

Core Mechanism: Disruption of Thyroid Homeostasis

The primary carcinogenic effect of this compound is centered on the thyroid gland. It is classified as a non-genotoxic carcinogen, with its tumor-promoting effects largely attributed to a sustained disruption of the hypothalamic-pituitary-thyroid (HPT) axis.

Inhibition of Thyroid Peroxidase (TPO)

This compound's principal molecular action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] TPO catalyzes the iodination of tyrosine residues on thyroglobulin, a critical step in the production of thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, this compound leads to a decrease in the circulating levels of these essential hormones.

Hormonal Imbalance and Cellular Proliferation

The reduction in thyroid hormone levels triggers a compensatory response from the HPT axis. The pituitary gland increases its secretion of thyroid-stimulating hormone (TSH) in an attempt to stimulate the thyroid gland to produce more hormones.[2] Chronic elevation of TSH levels leads to persistent stimulation of the thyroid follicular cells, resulting in diffuse hyperplasia (an increase in the number of cells) and hypertrophy (an increase in the size of cells).[2] This sustained cellular proliferation is believed to be the primary driver for the development of thyroid follicular cell adenomas and carcinomas in rodents.[1][3]

Secondary Mechanism: Oxidative Stress and DNA Damage

While the hormonal imbalance is the primary driver, evidence also suggests a role for oxidative stress in this compound's carcinogenicity.

Formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)

Studies have indicated that this compound can induce the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established biomarker of oxidative DNA damage. This suggests that this compound may contribute to carcinogenesis through a secondary mechanism involving the generation of reactive oxygen species (ROS) that can directly damage DNA.

Quantitative Data from Animal Studies

The carcinogenic potential of this compound has been extensively studied in rodents. The following tables summarize key quantitative data from these studies.

Table 1: Thyroid Tumor Incidence in Rats Exposed to this compound in the Diet

Dietary Concentration (ppm)DurationSexTumor TypeIncidenceReference
0 (Control)LifetimeMaleFollicular-cell adenoma/carcinoma0/50[4]
10LifetimeMaleFollicular-cell adenoma/carcinoma2/49[4]
50LifetimeMaleFollicular-cell adenoma/carcinoma15/50[4]
100LifetimeMaleFollicular-cell adenoma/carcinoma22/48[4]
0 (Control)LifetimeFemaleFollicular-cell adenoma/carcinoma1/50[4]
10LifetimeFemaleFollicular-cell adenoma/carcinoma3/50[4]
50LifetimeFemaleFollicular-cell adenoma/carcinoma18/49[4]
100LifetimeFemaleFollicular-cell adenoma/carcinoma29/50[4]

Table 2: Liver Tumor Incidence in Mice Exposed to this compound in the Diet

Dietary Concentration (ppm)DurationSexTumor TypeIncidenceReference
0 (Control)90 weeksMaleHepatocellular adenoma/carcinomaNot Reported[4]
50090 weeksMaleHepatocellular adenoma/carcinoma20/55[4]
0 (Control)90 weeksFemaleHepatocellular adenoma/carcinomaNot Reported[4]
50090 weeksFemaleHepatocellular adenoma/carcinoma9/49[4]

Comparative Analysis with Other Carcinogens

To provide a broader context, this section compares the carcinogenic mechanism of this compound with that of a known goitrogenic carcinogen, propylthiouracil (B1679721) (PTU), and a non-genotoxic liver carcinogen, phenobarbital (B1680315).

Table 3: Comparison of Carcinogenic Mechanisms

FeatureThis compoundPropylthiouracil (PTU)Phenobarbital
Primary Target Organ Thyroid, Liver (mice)Thyroid, PituitaryLiver
Primary Mechanism TPO inhibition, leading to hormonal imbalance and cell proliferation.TPO inhibition, leading to hormonal imbalance and cell proliferation.[1][5]Activation of nuclear receptors (CAR/PXR), leading to altered gene expression and cell proliferation.[6]
Genotoxicity Generally considered non-genotoxic.[1]Generally considered non-genotoxic.[1]Non-genotoxic.[6]
Secondary Mechanism Oxidative stress, DNA damage.-Oxidative stress.
Tumor Type Thyroid follicular cell adenomas/carcinomas, Hepatocellular adenomas/carcinomas (mice).[4]Thyroid follicular cell adenomas/carcinomas, Pituitary adenomas.[3]Hepatocellular adenomas/carcinomas.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thyroid Peroxidase (TPO) Inhibition Assay using Rat Thyroid Microsomes

This assay measures the ability of a test compound to inhibit the activity of thyroid peroxidase.

Materials:

  • Rat thyroid microsomes (prepared from thyroid glands)

  • Amplex® UltraRed (AUR) reagent

  • Hydrogen peroxide (H2O2)

  • Potassium phosphate (B84403) buffer (200 mM, pH 7.4)

  • 96-well microplate

  • Plate reader with fluorescence detection (excitation/emission ~530-560 nm/590 nm)

Procedure:

  • Microsome Preparation: Thyroid glands from rats are homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing TPO. Protein concentration is determined using a standard protein assay.

  • Assay Reaction: In a 96-well plate, the following are added in order:

    • 75 µL of AUR reagent (25 µM final concentration).

    • 10-15 µL of microsomal protein (12.5 µg final concentration).

    • This compound or control vehicle dissolved in an appropriate solvent.

    • 25 µL of H2O2 (300 µM final concentration).

    • 100 µL of 200 mM potassium phosphate buffer.

  • Incubation: The plate is incubated for 30 minutes at 37°C.

  • Measurement: The fluorescence is measured using a plate reader. The inhibition of TPO activity is calculated as the percentage decrease in fluorescence in the presence of the test compound compared to the vehicle control.[8][9]

In Vivo Alkaline Comet Assay for DNA Damage in Rat Liver

This assay detects DNA single-strand breaks and alkali-labile sites in individual cells.

Materials:

  • Fresh liver tissue from treated and control rats

  • Mincing buffer (ice-cold)

  • Low-melting-point agarose (B213101) (LMPA)

  • Normal-melting-point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green I)

  • Microscope slides

  • Electrophoresis unit

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Isolation: A small piece of liver is minced in ice-cold mincing buffer to release hepatocytes. The cell suspension is filtered to remove debris.

  • Slide Preparation: Microscope slides are pre-coated with NMPA.

  • Embedding Cells: The isolated hepatocytes are mixed with LMPA and layered onto the pre-coated slides. A coverslip is placed on top, and the agarose is allowed to solidify at 4°C.

  • Lysis: The slides (with coverslips removed) are immersed in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: The slides are placed in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Electrophoresis is carried out in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization: The slides are washed with neutralization buffer.

  • Staining and Analysis: The DNA is stained, and the "comets" are visualized and analyzed using a fluorescence microscope and image analysis software. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[10][11]

Quantification of 8-oxodG in Rat Liver DNA by HPLC-ECD

This method provides a sensitive and specific measurement of the oxidative DNA adduct 8-oxodG.

Materials:

  • Liver tissue from treated and control rats

  • DNA isolation kit/reagents (including proteinase K and RNase A)

  • Nuclease P1

  • Alkaline phosphatase

  • HPLC system with an electrochemical detector (ECD)

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., 50 mM potassium phosphate buffer with methanol)

  • 8-oxodG and 2'-deoxyguanosine (B1662781) (dG) standards

Procedure:

  • DNA Isolation: DNA is extracted from liver tissue using a standard protocol, ensuring minimal oxidative damage during the isolation process.

  • DNA Hydrolysis: The purified DNA is enzymatically digested to its constituent deoxynucleosides using nuclease P1 and alkaline phosphatase.

  • HPLC-ECD Analysis: The digested DNA sample is injected into the HPLC system.

  • Separation: The deoxynucleosides are separated on the C18 column using an isocratic or gradient elution with the mobile phase.

  • Detection: The eluting deoxynucleosides are detected by the electrochemical detector. The potential of the detector is set to specifically detect 8-oxodG and dG.

  • Quantification: The amount of 8-oxodG and dG in the sample is quantified by comparing the peak areas to those of known standards. The level of oxidative DNA damage is expressed as the ratio of 8-oxodG to 10^5 or 10^6 dG.[12][13]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

amitrole_carcinogenesis_pathway cluster_exposure Exposure cluster_thyroid Thyroid Gland cluster_pituitary Pituitary Gland cluster_outcome Carcinogenic Outcome cluster_oxidative_stress Oxidative Stress Pathway This compound This compound TPO Thyroid Peroxidase (TPO) This compound->TPO Inhibition ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Thyroid_Hormones Thyroid Hormones (T4, T3) Synthesis TPO->Thyroid_Hormones Catalyzes TSH Thyroid-Stimulating Hormone (TSH) Secretion Thyroid_Hormones->TSH Negative Feedback (-) Follicular_Cells Thyroid Follicular Cells Hyperplasia Hyperplasia & Hypertrophy Follicular_Cells->Hyperplasia TSH->Follicular_Cells Stimulation (+) Tumors Thyroid Tumors Hyperplasia->Tumors DNA_Damage Oxidative DNA Damage (8-oxodG) ROS->DNA_Damage DNA_Damage->Tumors Contribution

Caption: Signaling pathway of this compound-induced thyroid carcinogenesis.

tpo_inhibition_workflow start Start microsome_prep Prepare Rat Thyroid Microsomes start->microsome_prep assay_setup Set up 96-well plate with microsomes, AUR, and this compound/Control microsome_prep->assay_setup add_h2o2 Initiate reaction with H2O2 assay_setup->add_h2o2 incubation Incubate at 37°C for 30 min add_h2o2->incubation measurement Measure Fluorescence incubation->measurement analysis Calculate % TPO Inhibition measurement->analysis end End analysis->end

Caption: Experimental workflow for the TPO inhibition assay.

comet_assay_workflow start Start cell_isolation Isolate Hepatocytes from Liver start->cell_isolation embedding Embed Cells in Agarose on Slides cell_isolation->embedding lysis Lyse Cells embedding->lysis unwinding Alkaline Unwinding of DNA lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralize electrophoresis->neutralization staining Stain DNA neutralization->staining analysis Analyze Comets staining->analysis end End analysis->end

Caption: Experimental workflow for the in vivo alkaline comet assay.

logical_relationship This compound This compound Exposure TPO_Inhibition TPO Inhibition This compound->TPO_Inhibition Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Hormonal_Imbalance Decreased T4/T3, Increased TSH TPO_Inhibition->Hormonal_Imbalance Cell_Proliferation Thyroid Cell Proliferation Hormonal_Imbalance->Cell_Proliferation Thyroid_Tumors Thyroid Tumors Cell_Proliferation->Thyroid_Tumors DNA_Damage DNA Damage (8-oxodG) Oxidative_Stress->DNA_Damage DNA_Damage->Thyroid_Tumors Contributes to

Caption: Logical relationship of events in this compound's carcinogenicity.

References

Comparative Efficacy of Amitrole Across Diverse Plant Species: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of the herbicide amitrole (B94729) on various plant species. By synthesizing experimental data, this document offers an objective overview of this compound's performance, focusing on its phytotoxicity, impact on pigment content, and enzymatic inhibition. Detailed experimental protocols and visual representations of key pathways are included to support further research and development.

Quantitative Effects of this compound on Plant Physiology

The following table summarizes the quantitative effects of this compound on different plant species as reported in various studies. These data highlight the differential sensitivity of plants to this herbicide.

Plant SpeciesParameterThis compound ConcentrationObserved EffectReference
Canna edulis (Young Leaves)Chlorophyll (B73375) Content5 mMDrastic reduction[1]
Canna edulis (Mature Leaves)Chlorophyll Content5 mMNot affected[1]
Canna edulis (Young Leaves)Carotenoid Content5 mMRapid decrease[1]
Canna edulis (Mature Leaves)Carotenoid Content5 mMMarginal reduction[1]
Canna edulis (Young Leaves)β-Carotene Content5 mMDrastically reduced[1]
Canna edulis (Mature Leaves)β-Carotene Content5 mMMarginally reduced[1]
Canna edulis (Young Leaves)Plastoquinone Content5 mMDrastically reduced[1]
Canna edulis (Mature Leaves)Plastoquinone Content5 mMMarginally reduced[1]
Canna edulis (Young Leaves)Photosynthetic O₂ Evolution5 mMDrastically inhibited[1]
Canna edulis (Mature Leaves)Photosynthetic O₂ Evolution5 mMMarginally inhibited[1]
Wheat (Triticum aestivum)Imidazoleglycerol-phosphate dehydratase (IGPD)-Purified and characterized for inhibitor evaluation[2]
Arabidopsis thalianaImidazoleglycerol-phosphate dehydratase (IGPD)-cDNA isolated and enzyme used for inhibitor evaluation[2]

Experimental Protocols

General Phytotoxicity Assessment (Dose-Response)

This protocol outlines a general method for assessing the phytotoxicity of this compound on different plant species.

a. Plant Material and Growth Conditions:

  • Select seeds of the desired plant species (e.g., a crop like Triticum aestivum and a weed like Avena fatua).

  • Sow seeds in pots containing a standardized soil mix.

  • Grow plants in a controlled environment (growth chamber or greenhouse) with defined temperature, light intensity, and photoperiod.

b. Herbicide Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • Create a series of dilutions to establish a range of treatment concentrations.

  • Apply the this compound solutions to the plants at a specific growth stage (e.g., two-leaf stage) using a calibrated sprayer to ensure uniform coverage.

  • Include a control group treated only with the solvent.

c. Data Collection and Analysis:

  • At a set time point after treatment (e.g., 14 days), visually assess phytotoxicity using a rating scale (e.g., 0 = no effect, 100 = complete death).

  • Harvest the above-ground biomass and determine the fresh and dry weight.

  • Calculate the percentage of growth inhibition relative to the control.

  • Analyze the data using a dose-response model to determine the IC50 (the concentration of this compound that causes 50% inhibition of growth).[3][4]

Chlorophyll and Carotenoid Content Analysis

This protocol describes the measurement of pigment content in plant leaves following this compound treatment.

a. Sample Preparation:

  • Collect leaf samples from both control and this compound-treated plants.

  • Weigh a known amount of fresh leaf tissue (e.g., 100 mg).

b. Pigment Extraction:

c. Spectrophotometric Measurement:

  • Measure the absorbance of the supernatant at specific wavelengths using a spectrophotometer. For chlorophyll a, chlorophyll b, and total carotenoids, the typical wavelengths are 663 nm, 645 nm, and 470 nm, respectively.[1]

  • Calculate the concentration of each pigment using established equations (e.g., Arnon's equations).[1]

In Vitro Imidazoleglycerol-phosphate Dehydratase (IGPD) Inhibition Assay

This protocol details the in vitro assessment of this compound's inhibitory effect on the IGPD enzyme.[6]

a. Enzyme Extraction and Purification:

  • Extract total protein from the plant tissue of the target species.

  • Purify the IGPD enzyme using chromatography techniques.[2]

b. Enzyme Assay:

  • Prepare a reaction mixture containing a buffer, the substrate imidazoleglycerol-phosphate (IGP), and varying concentrations of this compound.

  • Initiate the reaction by adding the purified IGPD enzyme.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.[6]

c. Data Analysis:

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the IC50 value of this compound for IGPD inhibition.

  • Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Ki).[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its study.

amitrole_mechanism cluster_pathway Histidine Biosynthesis Pathway cluster_inhibition This compound Inhibition cluster_carotenoid Carotenoid Biosynthesis Pathway cluster_effects Downstream Effects PRPP Phosphoribosyl pyrophosphate (PRPP) ATP_PRPP ATP_PRPP Phosphoribosyl_ATP Phosphoribosyl_ATP ATP_PRPP->Phosphoribosyl_ATP + ATP IGP Imidazoleglycerol- phosphate (IGP) Phosphoribosyl_ATP->IGP ...multiple steps... IAP Imidazoleacetol phosphate (IAP) IGP->IAP IGPD Histidine L-Histidine IAP->Histidine ...multiple steps... Histidine_Deficiency Histidine Deficiency IAP->Histidine_Deficiency Protein_Synthesis_Arrest Protein Synthesis Arrest This compound This compound IGPD_label Imidazoleglycerol-phosphate dehydratase (IGPD) This compound->IGPD_label Phytoene Phytoene Phytofluene Phytofluene Phytoene->Phytofluene Phytoene desaturase Zeta_Carotene Zeta_Carotene Phytofluene->Zeta_Carotene ζ-Carotene desaturase Lycopene Lycopene Zeta_Carotene->Lycopene Lycopene β-cyclase Carotenoids Carotenoids Lycopene->Carotenoids ... Carotenoid_Deficiency Carotenoid Deficiency Lycopene->Carotenoid_Deficiency Photo_oxidation Chlorophyll Photo-oxidation Amitrole_carotenoid This compound Phytoene_desaturase Phytoene desaturase Amitrole_carotenoid->Phytoene_desaturase Histidine_Deficiency->Protein_Synthesis_Arrest Carotenoid_Deficiency->Photo_oxidation Growth_Cessation Growth Cessation Protein_Synthesis_Arrest->Growth_Cessation Bleaching Bleaching (Chlorosis) Photo_oxidation->Bleaching Plant_Death Plant Death Growth_Cessation->Plant_Death Bleaching->Plant_Death

Caption: Mechanism of this compound action in plants.

experimental_workflow cluster_setup Experimental Setup cluster_treatment This compound Treatment cluster_data Data Collection & Analysis Plant_Selection Select Plant Species (e.g., Crop vs. Weed) Potting Sow Seeds in Pots Plant_Selection->Potting Growth_Conditions Controlled Environment (Growth Chamber) Potting->Growth_Conditions Application Apply this compound (Foliar Spray) Growth_Conditions->Application Amitrole_Prep Prepare this compound Concentrations Amitrole_Prep->Application Phytotoxicity_Assessment Visual Phytotoxicity Rating Application->Phytotoxicity_Assessment Biomass_Measurement Measure Fresh & Dry Weight Application->Biomass_Measurement Pigment_Analysis Chlorophyll & Carotenoid Assay Application->Pigment_Analysis Enzyme_Assay IGPD Inhibition Assay (in vitro) Application->Enzyme_Assay Data_Analysis Dose-Response Modeling (IC50, Ki) Phytotoxicity_Assessment->Data_Analysis Biomass_Measurement->Data_Analysis Pigment_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: General workflow for comparative this compound study.

References

A Comparative Guide to Inter-laboratory Quantification of Amitrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of analytical methodologies for the quantification of the herbicide amitrole (B94729). It is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. While direct, large-scale inter-laboratory ring-trial data for this compound is not extensively available in the public domain, this document synthesizes performance data from various independent validation studies to provide an objective comparison of common analytical techniques.

Quantitative Performance Data

The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance characteristics of various analytical methods as reported in peer-reviewed literature and technical documents. This data facilitates a comparison of the sensitivity, accuracy, and precision of these methods.

Table 1: Performance of Liquid Chromatography-Based Methods for this compound Quantification

Analytical TechniqueMatrixLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Linearity (Correlation Coefficient)Reference
HPLC-UVEnvironmental Water0.16 mg/L92.0 - 103.02.22 - 6.260.9995[1]
HPLC-MS/MSDrinking, Ground, and Surface Water0.025 µg/L>95 (Drinking), >75 (Surface)<9 (Drinking), <12 (Surface)Not Reported[1]
HPLC-MS/MSAgricultural Products (e.g., wheat, maize, fruits, vegetables, meat)10 - 20 µg/kg67.5 - 98.11.0 - 9.80.9997[1]
LC/MS/MS (Direct Injection)Spring and Surface WaterReliable detection down to 0.001 µg/LNot Reported2.4 (at 0.02 µg/L) - 9.2 (at 0.001 µg/L)Linear between 0.001 and 0.5 µg/L[1]

Table 2: Performance of Other Analytical Methods for this compound Quantification

Analytical TechniqueMatrixLimit of Detection (LOD)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Gas ChromatographyDrinking Water0.1 µg/LNot ReportedNot Reported
HPLC with Electrochemical DetectionNot Specified0.1 µg/LNot ReportedNot Reported

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results across different laboratories. Below are summaries of typical methodologies employed for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method often involves a pre-column derivatization step to enhance the chromatographic retention and UV absorbance of the highly polar this compound molecule.

  • Sample Preparation and Derivatization: Water samples are typically buffered to an alkaline pH (e.g., pH 9.5). A derivatizing agent, such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF), is added, and the reaction is carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).[2]

  • Chromatographic Separation: The derivatized this compound is separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.[2]

  • Detection: The derivatized analyte is detected using a UV detector at a specific wavelength (e.g., 360 nm).[2]

  • Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from standards that have undergone the same derivatization procedure.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the determination of this compound, often allowing for direct analysis or simplified sample preparation.

  • Sample Preparation: For agricultural products, a common procedure involves extraction with a solvent mixture (e.g., acetone (B3395972) or acetic acid solutions), followed by liquid-liquid extraction and cleanup using solid-phase extraction (SPE) cartridges (e.g., PCX or Envi-Carb).[3] For water samples, some methods employ an automated on-line SPE for sample concentration and cleanup.[3] In some cases, for highly sensitive instruments, direct injection of the water sample is possible.[4]

  • Chromatographic Separation: Separation is typically achieved on a specialized column, such as a porous graphite (B72142) carbon column, suitable for retaining polar compounds. A gradient elution with a mobile phase of water and methanol, both containing a modifier like formic acid, is often used.[3][4]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often a triple quadrupole (QQQ), operating in positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode.[3] Quantification is based on selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for this compound and an internal standard (e.g., 15N-Amitrole).[4]

Visualizations

This compound's Mechanism of Action

This compound's primary mode of action as a herbicide is the inhibition of the histidine biosynthesis pathway, which is essential for plants but absent in animals.[1] A secondary mechanism involves the inhibition of carotenoid biosynthesis, leading to the bleaching of plant tissues.[1]

This compound Mechanism of Action cluster_histidine Histidine Biosynthesis Pathway cluster_carotenoid Carotenoid Biosynthesis Pathway PRPP Phosphoribosyl pyrophosphate (PRPP) IGP Imidazoleglycerol-phosphate (IGP) PRPP->IGP Multiple steps IGPD Imidazoleglycerol-phosphate dehydratase (IGPD) IGP->IGPD Histidine L-Histidine Protein_Synthesis Protein Synthesis & Plant Growth Histidine->Protein_Synthesis Essential for IGPD->Histidine Multiple steps Precursors Phytoene, Phytofluene Enzyme_C Lycopene cyclase (inhibited) Precursors->Enzyme_C Carotenoids Carotenoids Chlorophyll_Protection Chlorophyll from Photo-oxidation Carotenoids->Chlorophyll_Protection Protects Enzyme_C->Carotenoids This compound This compound This compound->IGPD Competitive Inhibition This compound->Enzyme_C Inhibition

This compound's primary and secondary mechanisms of action.
Typical Experimental Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the quantification of this compound in an environmental or biological sample, from sample receipt to final data reporting.

This compound Analysis Workflow Sample_Reception Sample Reception and Logging Sample_Preparation Sample Preparation (e.g., Extraction, Cleanup) Sample_Reception->Sample_Preparation Derivatization Derivatization (if required, e.g., for HPLC-UV) Sample_Preparation->Derivatization Instrumental_Analysis Instrumental Analysis (e.g., HPLC-MS/MS, GC) Derivatization->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing QA_QC Quality Assurance/ Quality Control Review Data_Processing->QA_QC QA_QC->Data_Processing Re-process if needed Final_Report Final Report Generation QA_QC->Final_Report

A generalized experimental workflow for this compound analysis.
Logical Workflow of an Inter-laboratory Comparison Study

To ensure consistency and comparability of results between different laboratories, a structured inter-laboratory comparison or proficiency test is essential. The diagram below outlines the typical logical flow of such a study.

Inter-laboratory Comparison Workflow Study_Design Study Design and Protocol Development Sample_Preparation Preparation and Homogenization of Test Samples Study_Design->Sample_Preparation Sample_Distribution Distribution of Samples to Participating Laboratories Sample_Preparation->Sample_Distribution Lab_Analysis Analysis of Samples by Participating Laboratories Sample_Distribution->Lab_Analysis Data_Submission Submission of Results to Coordinating Body Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Data (e.g., z-scores, F-pseudosigma) Data_Submission->Statistical_Analysis Performance_Evaluation Evaluation of Laboratory Performance Statistical_Analysis->Performance_Evaluation Final_Report Issuance of Final Report and Certificates Performance_Evaluation->Final_Report

Logical workflow of an inter-laboratory comparison study.

References

Amitrole vs. 3-AT (3-amino-1,2,4-triazole): A Comprehensive Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the compound known interchangeably as Amitrole and 3-amino-1,2,4-triazole (3-AT) for researchers, scientists, and drug development professionals.

In the realm of scientific research, precision in terminology is paramount. However, the nomenclature of chemical compounds can sometimes present a point of confusion. One such case is the relationship between this compound and 3-amino-1,2,4-triazole (3-AT). This guide clarifies that these are, in fact, two names for the identical chemical entity and provides a comprehensive comparison of its applications, mechanisms of action, and relevant experimental data for researchers. This compound is a versatile molecule, utilized as a non-selective herbicide in agriculture and as a powerful selection agent in molecular biology, particularly in yeast two-hybrid systems.

Chemical Identity

This compound and 3-amino-1,2,4-triazole (3-AT) are synonymous names for the same heterocyclic organic compound. Its chemical formula is C₂H₄N₄, and its CAS registry number is 61-82-5.[1] The interchangeable use of these names in scientific literature can be attributed to historical and practical reasons, with "this compound" being a common trade name for its herbicidal formulations.

Performance Comparison in Key Research Applications

The utility of this compound/3-AT in research is primarily centered on two distinct applications: as a herbicide and as a competitive inhibitor in molecular biology assays.

Herbicidal Efficacy

This compound is a broad-spectrum, systemic herbicide used to control a wide range of annual and perennial grasses, as well as broadleaf weeds.[1] Its primary mechanism of action in plants is the inhibition of two critical biosynthetic pathways: histidine and carotenoid synthesis.

Inhibition of Histidine Biosynthesis: this compound competitively inhibits imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway.[2][3] This inhibition leads to a deficiency in the essential amino acid histidine, ultimately halting protein synthesis and plant growth. While specific Ki values for this compound are not always readily available in comparative literature, studies on other triazole-based inhibitors highlight the potential for developing more potent IGPD inhibitors.

Inhibitor ClassTarget Organism/EnzymeInhibition Constant (Ki)
This compound (3-AT) Salmonella typhimurium IGPDCompetitive Inhibition
1,2,4-triazoleArabidopsis thaliana IGPD~5 mM
Triazole PhosphonatesWheat Germ IGPD8.5 ± 1.4 nM
This table presents a comparison of the inhibitory potency of different triazole-based compounds against IGPD, demonstrating the significantly higher potency of newer generation inhibitors compared to this compound. Data compiled from various sources.[2]

Inhibition of Carotenoid Biosynthesis: this compound also interferes with carotenoid biosynthesis, leading to the characteristic bleaching of plant tissues.[3] Carotenoids protect chlorophyll (B73375) from photo-oxidation, and their absence results in chlorophyll degradation and the cessation of photosynthesis. While the precise target in this pathway is less defined than its action on IGPD, the resulting phenotype is a clear indicator of its herbicidal activity.

A study on wheat seedlings demonstrated that this compound, along with other herbicides like dichlormate (B156093) and pyriclor (B156802), inhibited normal carotenogenesis, leading to the accumulation of carotenoid precursors.[4][5]

Application in Yeast Two-Hybrid Systems

In molecular biology, 3-AT is a crucial reagent in yeast two-hybrid (Y2H) screening, a technique used to identify protein-protein interactions. The HIS3 gene, often used as a reporter in Y2H systems, encodes an enzyme (imidazoleglycerol-phosphate dehydratase) that is competitively inhibited by 3-AT.[6][7][8] By adding 3-AT to the growth medium, researchers can suppress background growth (false positives) and select for yeast cells expressing strongly interacting proteins, which drive higher expression of the HIS3 reporter gene, allowing them to survive at higher concentrations of the inhibitor.

The concentration of 3-AT is varied to modulate the stringency of the selection, allowing for the differentiation between strong and weak protein interactions.

3-AT ConcentrationSelection StringencyApplication
0 mMLowAllows for the detection of weak and transient interactions, but may result in a high number of false positives.
1-10 mMMediumCommonly used to reduce background growth and identify moderately strong interactions.[6]
25-100 mMHighSelects for strong and stable protein-protein interactions, significantly reducing false positives.[7]
This table outlines the typical concentrations of 3-AT used in yeast two-hybrid experiments and their effect on the selection stringency.

Additional Mechanism of Action: Catalase Inhibition

In animal systems, this compound has been shown to be an inhibitor of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[3] This inhibition can lead to an increase in reactive oxygen species (ROS) and oxidative stress.

InhibitorTarget EnzymeOrganism/TissueEffect of this compound
This compound CatalaseRat Liver and KidneyDepression of activity
This compound CatalaseSaccharomyces cerevisiaeConcentration and time-dependent inhibition (at 10 mM)
Sodium Azide (B81097)Catalase-Known inhibitor, generates reactive nitrogen species
This table summarizes the inhibitory effect of this compound on catalase in different biological systems and provides a comparison with another known catalase inhibitor.[3][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols related to the actions of this compound/3-AT.

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory effect of this compound on IGPD activity.

Principle: The activity of IGPD is measured by monitoring the change in UV absorbance as the substrate, imidazoleglycerol-phosphate (IGP), is converted to its product.[3]

Materials:

  • Purified IGPD enzyme

  • Imidazoleglycerol-phosphate (IGP) substrate

  • This compound solutions of varying concentrations

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of IGP and this compound in the reaction buffer.

  • In a quartz cuvette, combine the reaction buffer and the IGP substrate at a known concentration.

  • To measure inhibition, add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding a specific amount of the purified IGPD enzyme.

  • Immediately monitor the change in absorbance at a predetermined wavelength (e.g., 280 nm or 290 nm) over time.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Plot the reaction velocity against the this compound concentration to determine the IC50 value.

  • To determine the mode of inhibition and the Ki, perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Yeast Two-Hybrid (Y2H) Screening Protocol

This protocol outlines the general steps for performing a Y2H screen using 3-AT to control for background growth.

Principle: Interacting "bait" and "prey" proteins bring together the DNA-binding and activation domains of a transcription factor, driving the expression of a reporter gene, such as HIS3. 3-AT is used to select for strong interactions.[2][10]

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • "Bait" and "prey" plasmids

  • Yeast transformation reagents

  • Synthetic defined (SD) media lacking specific nutrients (e.g., tryptophan, leucine (B10760876), histidine)

  • 3-Amino-1,2,4-triazole (3-AT) stock solution (1 M)

Procedure:

  • Transform the "bait" plasmid into one yeast strain and the "prey" library plasmids into another.

  • Mate the two yeast strains to allow for the combination of bait and prey plasmids in diploid cells.

  • Plate the diploid yeast on selection media lacking tryptophan and leucine to select for cells containing both plasmids.

  • Replica-plate the colonies onto selection media also lacking histidine and containing varying concentrations of 3-AT (e.g., 0 mM, 1 mM, 5 mM, 10 mM) to test for interactions of different strengths.

  • Incubate plates at 30°C and monitor for colony growth. Growth on media containing 3-AT indicates a positive protein-protein interaction.

  • Isolate plasmids from positive colonies and sequence the "prey" insert to identify the interacting protein.

Catalase Activity Assay

This assay measures the activity of catalase and its inhibition by this compound.

Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be quantified spectrophotometrically after reacting it with a suitable reagent to produce a colored product.[11][12]

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Hydrogen peroxide (H₂O₂) solution

  • This compound solutions of varying concentrations

  • Reagents for colorimetric detection of H₂O₂ (e.g., ferrous ammonium (B1175870) sulfate (B86663) and xylenol orange, or cobalt-bicarbonate reagent)

  • Spectrophotometer

Procedure:

  • Prepare the biological sample (e.g., lyse cells, homogenize tissue) in a suitable buffer.

  • In a reaction tube, add the sample and, for inhibition studies, varying concentrations of this compound.

  • Initiate the reaction by adding a known concentration of H₂O₂.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction and quantify the remaining H₂O₂ by adding the colorimetric reagent and measuring the absorbance at the appropriate wavelength.

  • Calculate catalase activity based on the amount of H₂O₂ decomposed.

  • For inhibition studies, plot the catalase activity against the this compound concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Histidine_Biosynthesis_Inhibition cluster_pathway Histidine Biosynthesis Pathway cluster_inhibition Inhibition PRPP Phosphoribosyl pyrophosphate Intermediate1 ... PRPP->Intermediate1 IGPD IGP Imidazoleglycerol- phosphate Intermediate1->IGP IGPD IAP Imidazoleacetol- phosphate IGP->IAP IGPD Intermediate2 ... IAP->Intermediate2 Histidine L-Histidine Intermediate2->Histidine This compound This compound (3-AT) IGPD_enzyme IGPD (Imidazoleglycerol- phosphate dehydratase) This compound->IGPD_enzyme Competitive Inhibition

Caption: Inhibition of the Histidine Biosynthesis Pathway by this compound (3-AT).

Carotenoid_Biosynthesis_Inhibition GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Desaturases Carotenes α- & β-Carotene (Carotenoids) Lycopene->Carotenes Cyclases Chlorophyll Chlorophyll Carotenes->Chlorophyll Protection Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation This compound This compound (3-AT) This compound->Lycopene Inhibition of Desaturation Steps

Caption: Inhibition of Carotenoid Biosynthesis by this compound.

Y2H_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Transform_Bait Transform 'Bait' Plasmid into Yeast Strain A Mate Mate Yeast Strains A and B Transform_Bait->Mate Transform_Prey Transform 'Prey' Library into Yeast Strain B Transform_Prey->Mate Select_Diploids Select for Diploids on SD/-Trp/-Leu Mate->Select_Diploids Replica_Plate Replica Plate onto SD/-Trp/-Leu/-His + 3-AT Select_Diploids->Replica_Plate Incubate Incubate and Monitor Growth Replica_Plate->Incubate Identify_Positives Identify Positive Colonies Incubate->Identify_Positives Sequence Sequence Prey Plasmids Identify_Positives->Sequence

Caption: General Experimental Workflow for a Yeast Two-Hybrid Screen.

Conclusion

In the scientific literature, this compound and 3-amino-1,2,4-triazole (3-AT) refer to the exact same chemical compound. The choice of nomenclature often depends on the context of the research, with "this compound" being more common in agricultural and environmental studies, and "3-AT" being prevalent in molecular and cellular biology. Understanding its multifaceted mechanisms of action—as an inhibitor of histidine biosynthesis, carotenoid synthesis, and catalase—is crucial for its effective application in both herbicidal formulations and as a selective agent in powerful molecular techniques like the yeast two-hybrid system. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments utilizing this versatile compound.

References

Unmasking Amitrole: A Comparative Guide to its Role in Thyroid Hormone Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of amitrole's effects on the thyroid hormone system, juxtaposed with other known disruptors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a critical resource for understanding the mechanistic underpinnings of this compound-induced thyroid disruption.

Executive Summary

Mechanism of Action: Inhibition of Thyroid Peroxidase

The synthesis of thyroid hormones is a multi-step process heavily reliant on the enzyme thyroid peroxidase (TPO).[1] TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form T4 and T3.[1] This compound (B94729) exerts its primary disruptive effect by inhibiting this crucial enzyme.[1] This interference with TPO function is the molecular initiating event that triggers a cascade of hormonal and glandular changes.[1] Studies in rats have demonstrated that this compound reversibly inhibits TPO, leading to a marked inhibition of thyroid iodine uptake and the organic binding of iodine.[1]

Comparative Analysis of Thyroid Disruptors

To contextualize the impact of this compound, this section compares its effects with two well-characterized thyroid peroxidase inhibitors used clinically to treat hyperthyroidism: Methimazole (B1676384) (MMI) and Propylthiouracil (PTU).

In Vitro Potency: Thyroid Peroxidase Inhibition

A direct comparison of the in vitro potency of these compounds is crucial for understanding their potential for disruption. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the biological process by 50%.

Table 1: In Vitro Inhibition of Thyroid Peroxidase (TPO)

CompoundIC50 Value (µM)Source
This compound Data Not Available-
Methimazole (MMI)0.025 - 0.11[2]
Propylthiouracil (PTU)0.12 - 1.2[2]

Note: The range of IC50 values for MMI and PTU reflects variability in experimental conditions across different studies.

In Vivo Effects: Hormonal and Glandular Changes in Rats

Animal studies, particularly in rats, provide essential data on the in vivo consequences of exposure to thyroid disruptors. The following table summarizes key findings related to changes in thyroid hormone levels and gland weight following oral administration of this compound.

Table 2: In Vivo Effects of this compound on the Rat Thyroid System

DoseDurationSerum T4Serum T3Serum TSHThyroid Gland EffectsSource
10 ppm in diet24 monthsNo EffectNo EffectNo EffectNo goitrogenic effect[1]
15 ppm in diet (~0.9 mg/kg/day)Two-generation---Small follicles, decreased colloid, follicular epithelial hypertrophy[3]
25 mg/kg/dayGestational Day 7 - Postnatal Day 22Reduced-Increased (inferred)Activation of HPT axis[4]
50 mg/kg/dayGestational Day 7 - Postnatal Day 22Dose-dependent reduction-Increased (inferred)Strong activation of HPT axis[4]
100 ppm in dietLifespan---Follicular cystic dilatations, increased thyroid & pituitary tumors[4]
200 mg/kg/day (in drinking water)12 daysProgressive ReductionProgressive ReductionIncreasedFollicular cell hyperplasia[5]
0.1% in drinking water (~500 mg/kg/day)Up to 153 daysStriking DecreaseStriking DecreaseMarked IncreaseIncreased thyroid weight, follicular cell hyperplasia[1]
2500 ppm in drinking water20 weeks---Goiter development, invasive follicular growth, adenomas[5]

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This high-throughput screening assay is commonly used to determine the inhibitory potential of compounds on TPO activity.

  • Source of TPO: The enzyme is typically sourced from rat or human thyroid microsomes, which are subcellular fractions containing the membrane-bound TPO.

  • Reagents:

    • Amplex® UltraRed: A fluorogenic substrate that, when oxidized by TPO in the presence of hydrogen peroxide, produces the highly fluorescent product, resorufin.

    • Hydrogen Peroxide (H₂O₂): Acts as the substrate for the peroxidase reaction.

    • Potassium Phosphate Buffer (pH 7.4): Maintains optimal pH for the enzymatic reaction.

    • Test Compound (e.g., this compound) and Reference Inhibitors (MMI, PTU): Dissolved in a suitable solvent like DMSO.

  • Procedure:

    • The test compound and reference inhibitors are serially diluted and added to the wells of a 96-well microplate.

    • The TPO-containing microsomes are added to each well and pre-incubated with the compounds to allow for interaction.

    • The reaction is initiated by adding a mixture of Amplex® UltraRed and H₂O₂.

    • The plate is incubated at room temperature, protected from light.

    • Fluorescence is measured using a microplate reader (excitation ~545 nm, emission ~590 nm).

  • Data Analysis: The fluorescence signal is inversely proportional to the degree of TPO inhibition. The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Assessment of Thyroid Hormone Levels in Rats

This protocol outlines the general procedure for evaluating the effects of a test substance on circulating thyroid hormones.

  • Animal Model: Typically, Sprague-Dawley or Wistar rats are used. Animals are acclimated and housed under controlled conditions.

  • Dosing: The test substance (e.g., this compound) is administered to different groups of animals at various concentrations, usually via oral gavage, in drinking water, or mixed in the diet. A control group receives the vehicle only.

  • Blood Collection: At specified time points during the study, blood samples are collected from the animals, often via the tail vein or terminal cardiac puncture under anesthesia.

  • Serum Preparation: The collected blood is allowed to clot, and then centrifuged to separate the serum, which is stored frozen until analysis.

  • Hormone Analysis:

    • T4 and T3 Measurement: Serum concentrations of total T4 and T3 are commonly measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits that are commercially available and validated for use in rats.

    • TSH Measurement: Serum TSH levels are also quantified using specific rat TSH RIA or ELISA kits.

  • Data Analysis: Hormone concentrations from the treated groups are compared to the control group. Statistical analysis is performed to determine the significance of any observed changes and to establish a dose-response relationship.

  • Thyroid Gland Analysis: At the end of the study, thyroid glands are often excised, weighed, and processed for histopathological examination to assess for changes such as follicular cell hypertrophy, hyperplasia, and the presence of tumors.

Visualizing the Impact of this compound

To better illustrate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Thyroid_Hormone_Synthesis_Pathway Hypothalamus Hypothalamus TRH_Blood TRH Hypothalamus->TRH_Blood + Pituitary Anterior Pituitary TSH_Blood TSH Pituitary->TSH_Blood + Thyroid Thyroid Follicular Cell T4_T3_Blood T4 & T3 Thyroid->T4_T3_Blood + Blood Bloodstream T4_T3_Blood->Hypothalamus - (Negative Feedback) T4_T3_Blood->Pituitary - TSH_Blood->Thyroid + NIS NIS (Iodide Uptake) TRH_Blood->Pituitary + TPO Thyroid Peroxidase (TPO) (Oxidation & Coupling) NIS->TPO Iodide Hormone_Release Hormone Release TPO->Hormone_Release T4 & T3 on Tg TG Thyroglobulin (Tg) TG->TPO This compound This compound This compound->TPO INHIBITS

Caption: Thyroid hormone regulation and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Endpoint Analysis start Animal Model Selection (e.g., Wistar Rats) dosing Dosing Regimen (Control vs. This compound Groups) start->dosing in_life In-Life Observations (Clinical Signs, Body Weight) dosing->in_life sampling Sample Collection (Blood Serum, Thyroid Gland) in_life->sampling hormone Hormone Assays (T3, T4, TSH via RIA/ELISA) sampling->hormone histo Histopathology (Thyroid Weight & Microscopic Exam) sampling->histo data Data Analysis & Interpretation (Dose-Response Assessment) hormone->data histo->data end Conclusion on Thyroid Disruption Potential data->end

Caption: Workflow for in vivo assessment of thyroid disruptors.

References

Evaluating Alternatives to Amitrole for Specific Research Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing amitrole (B94729) as a tool to study specific biological pathways, understanding its mechanisms and the availability of viable alternatives is crucial. This compound, a non-selective herbicide, is a known inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD) in the histidine biosynthesis pathway, an inhibitor of carotenoid biosynthesis, and a catalase inhibitor, leading to the induction of oxidative stress.[1] This guide provides a comparative analysis of this compound and its alternatives for these specific research applications, supported by experimental data and detailed protocols.

Comparison of this compound and Alternatives

The following tables summarize the quantitative data for this compound and its alternatives across its three primary mechanisms of action.

Table 1: Inhibitors of Imidazoleglycerol-Phosphate Dehydratase (IGPD)
CompoundTypeTarget Organism/EnzymePotency (Ki)Potency (IC50)Citation(s)
This compound Triazole HerbicideYeast IGPD-20 µM[2]
IRL 1695 Triazole PhosphonateWheat Germ IGPD40 ± 6.5 nM-[3]
IRL 1803 (C348) Triazole PhosphonateWheat Germ IGPD, S. cerevisiae IGPD, A. thaliana IGPD10 ± 1.6 nM, 0.6 nM, ~25 nM40 nM[2][3][4]
IRL 1856 Triazole PhosphonateWheat Germ IGPD8.5 ± 1.4 nM-[3]
Table 2: Inhibitors of Carotenoid Biosynthesis
CompoundTypeSpecific TargetTarget Organism/EnzymePotency (I50)Citation(s)
This compound Triazole HerbicideCarotenoid Biosynthesis (unspecified)Plants-
Norflurazon (B1679920) Pyridazinone HerbicidePhytoene (B131915) Desaturase (PDS)Capsicum annuum PDS0.12 µM
Norflurazon Pyridazinone HerbicideZeta-Carotene Desaturase (ZDS)Capsicum annuum ZDS144 µM
J852 HerbicidePhytoene Desaturase (PDS)Capsicum annuum PDS23 µM
J852 HerbicideZeta-Carotene Desaturase (ZDS)Capsicum annuum ZDS49 µM
Isoxazoles & Triketones Herbicides4-hydroxyphenyl-pyruvate-dioxygenase (HPPD)Plants-[5]
Table 3: Inhibitors of Catalase
CompoundTypeTarget Organism/EnzymePotency (IC50)Citation(s)
This compound (3-Amino-1,2,4-triazole) TriazoleBovine Catalase6.00 mM[6]
Aminoalkanol Derivative (I) AminoalkanolBovine Catalase11.40 mM[6]
Aminoalkanol Derivative (II) AminoalkanolBovine Catalase12.80 mM[6]
Aminoalkanol Derivative (III) AminoalkanolBovine Catalase10.30 mM[6]
Aminoalkanol Derivative (IV) AminoalkanolBovine Catalase12.20 mM[6]
Sodium Azide (B81097) Azide CompoundCatalase0.2-20 µM[7][8]
Hydroxylamine HydroxylamineCatalase-[7]
Table 4: Inducers of Oxidative Stress

Direct quantitative comparisons of oxidative stress markers induced by this compound versus other herbicides in a single study are limited. The data below is compiled from various sources and should be interpreted with caution.

CompoundTypeObserved EffectsBiomarkersOrganism/SystemCitation(s)
This compound Triazole HerbicideInduces oxidative stressIncreased ROS, lipid peroxidationVarious[9][10]
Paraquat (B189505) Bipyridyl HerbicideInduces severe oxidative damageIncreased lipid peroxidation (MDA), decreased total antioxidant capacityRats[11][12][13]
Glyphosate Organophosphate HerbicideInduces oxidative stressIncreased 8-OHdG, MDA, ROSHumans, Rats[12][14][15]
Oxyfluorfen Diphenyl Ether HerbicideIncreased lipid peroxidation, increased SOD activityIncreased MDA, SODRice Plants[16]
Oxadiazon Oxadiazole HerbicideIncreased SOD and ascorbate (B8700270) peroxidase activityIncreased SOD, APXRice Plants[16]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

Caption: Inhibition of the histidine biosynthesis pathway by this compound and its alternatives.

carotenoid_inhibition_workflow cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibitors Inhibitors GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) Zeta-Carotene Desaturase (ZDS) Carotenoids Carotenoids Lycopene->Carotenoids Lycopene Cyclase Chlorophyll_Protection Chlorophyll Protection (Quenching of ROS) Carotenoids->Chlorophyll_Protection Protects PDS_Inhibitors Norflurazon, J852 PDS_Inhibitors->Phytoene Inhibit PDS/ZDS HPPD_Inhibitors Isoxazoles, Triketones HPPD_Inhibitors->Phytoene Indirectly Inhibit (via HPPD) Amitrole_Inhibitor This compound Amitrole_Inhibitor->Phytoene Inhibits

Caption: Inhibition of the carotenoid biosynthesis pathway by various herbicides.

catalase_ros_pathway Cellular_Metabolism Normal Cellular Metabolism + Herbicide Exposure ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Cellular_Metabolism->ROS Catalase Catalase ROS->Catalase Oxidative_Stress Oxidative Stress (Damage to DNA, proteins, lipids) ROS->Oxidative_Stress H2O_O2 H₂O + O₂ Catalase->H2O_O2 Detoxification Inhibitors This compound, Sodium Azide, Hydroxylamine, etc. Inhibitors->Catalase Inhibit

Caption: The role of catalase in detoxifying ROS and its inhibition by this compound and alternatives.

Experimental Protocols

Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD) Assay

This protocol is adapted from methodologies used in the characterization of novel IGPD inhibitors.[3]

  • Enzyme Preparation: Purify IGPD from a suitable source (e.g., wheat germ or a recombinant expression system).

  • Assay Buffer: Prepare a buffer solution, for instance, 50 mM bis-tris-propane-HCl buffer (pH 6.7) containing 100 mM 2-mercaptoethanol (B42355) and 1 mM MnCl₂.

  • Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, varying concentrations of the inhibitor (this compound or alternatives), and a suitable concentration of the enzyme.

  • Initiation of Reaction: Start the reaction by adding the substrate, imidazoleglycerol phosphate (B84403) (IGP), at various concentrations (e.g., 0.06-1 mM).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20 minutes).

  • Quantification of Product: Stop the reaction and dephosphorylate the product, imidazoleacetol phosphate (IAP), using alkaline phosphatase. The resulting imidazoleacetol can be quantified by measuring its absorbance at 370 nm after the addition of a strong base (e.g., 5 N NaOH).

  • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Calculate Ki and IC50 values by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).

Inhibition of Carotenoid Biosynthesis Assay

This in vivo assay is based on the accumulation of phytoene in the presence of a phytoene desaturase inhibitor.[17]

  • Plant Material: Use leaf cuttings from a suitable plant species.

  • Incubation Medium: Prepare an incubation medium containing a known inhibitor of phytoene desaturase (e.g., norflurazon) to induce the accumulation of phytoene.

  • Treatment: Add the test compound (this compound or alternative) at various concentrations to the incubation medium.

  • Incubation: Incubate the leaf cuttings under controlled light and temperature conditions for a set period.

  • Pigment Extraction: Extract the pigments from the leaf tissue using a suitable solvent (e.g., acetone).

  • Quantification of Phytoene: Analyze the pigment extract using high-performance liquid chromatography (HPLC) to separate and quantify the amount of phytoene.

  • Data Analysis: Compare the levels of phytoene accumulation in the treated samples to the control (containing only the PDS inhibitor). A reduction in phytoene accumulation indicates inhibition of a step in the carotenoid biosynthesis pathway prior to phytoene desaturation.

Catalase Inhibition Assay

This protocol is a common method for determining catalase activity and inhibition.

  • Enzyme Solution: Prepare a solution of catalase (e.g., from bovine liver) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibitor Incubation: In a microplate or test tubes, pre-incubate the catalase solution with various concentrations of the inhibitor (this compound or alternatives) for a defined period at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of hydrogen peroxide (H₂O₂) as the substrate.

  • Reaction Termination: After a specific time, stop the reaction. This can be achieved by adding a reagent that reacts with the remaining H₂O₂ or by denaturing the enzyme. For example, a mixture of sulfosalicylic acid and ferrous ammonium (B1175870) sulfate (B86663) can be added, which forms a colored complex with the unreacted H₂O₂.[5]

  • Quantification: Measure the amount of remaining H₂O₂. In the example above, the absorbance of the colored complex is measured spectrophotometrically (e.g., at 490-500 nm).[5]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration by comparing the remaining H₂O₂ in the inhibited reactions to the uninhibited control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantification of Oxidative Stress Markers

This protocol outlines the general steps for measuring common markers of oxidative stress.

  • Sample Preparation: Prepare cell lysates or tissue homogenates from the experimental system (e.g., cells or organisms treated with this compound or alternatives).

  • Measurement of Reactive Oxygen Species (ROS):

    • Use fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

    • Incubate the cells or lysates with the probe.

    • Measure the fluorescence intensity using a fluorometer or fluorescence microscope.

  • Measurement of Lipid Peroxidation (Malondialdehyde - MDA):

    • Use the thiobarbituric acid reactive substances (TBARS) assay.

    • React the sample with thiobarbituric acid (TBA) under acidic conditions and high temperature.

    • The reaction between MDA and TBA forms a colored product that can be measured spectrophotometrically (around 532 nm).

  • Measurement of Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase - SOD, Catalase - CAT):

    • SOD Activity: Assays are typically based on the inhibition of a reaction that generates a colored product by superoxide radicals. The activity of SOD in the sample will inhibit the color formation, and the degree of inhibition is proportional to the SOD activity.

    • CAT Activity: Can be measured as described in the "Catalase Inhibition Assay" protocol by monitoring the decomposition of H₂O₂.

  • Data Analysis: Normalize the results to the protein concentration of the sample. Compare the levels of oxidative stress markers and enzyme activities in the treated groups to the untreated control group.

Conclusion

This guide provides a framework for researchers to evaluate alternatives to this compound for specific research applications. For inhibiting IGPD, triazole phosphonates like IRL 1803 (C348) offer significantly higher potency. In the study of carotenoid biosynthesis, specific inhibitors like norflurazon for PDS and isoxazoles for HPPD provide more targeted approaches. For catalase inhibition, well-characterized compounds like sodium azide can be used as potent alternatives. When the goal is to induce oxidative stress, a variety of herbicides, including paraquat and glyphosate, can be considered, though the specific profile of oxidative damage may differ. The choice of the most suitable alternative will depend on the specific research question, the required potency and specificity, and the experimental system being used. The provided protocols offer a starting point for the experimental validation of these alternatives.

References

Comparative Genomics of Amitrole-Resistant and Sensitive Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genomic underpinnings of herbicide resistance is paramount for developing sustainable weed management strategies and novel herbicidal compounds. This guide provides a comparative overview of the known mechanisms of amitrole (B94729) action and the putative genomic and transcriptomic differences between this compound-resistant and sensitive plants. While direct comparative genomic studies on this compound resistance are not extensively available in the public domain, this guide extrapolates from established principles of herbicide resistance to provide a robust framework for investigation.

This compound is a non-selective, systemic herbicide that has been used for broad-spectrum weed control. Its primary mode of action is the inhibition of the enzyme imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway.[1] This inhibition leads to a deficiency in the essential amino acid histidine, ultimately causing plant death. A secondary effect of this compound is the inhibition of carotenoid biosynthesis, leading to the characteristic bleaching of plant tissues.[1]

The emergence of this compound-resistant weeds necessitates a deeper understanding of the genetic mechanisms conferring this resistance. Resistance can broadly be categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Putative Genomic and Transcriptomic Differences

Based on studies of other herbicides, the following genomic and transcriptomic alterations are hypothesized to contribute to this compound resistance.

Target-Site Resistance (TSR)

TSR in this compound-resistant plants would likely involve modifications to the gene encoding the IGPD enzyme.

Genetic AlterationPredicted Consequence
Point mutations in the IGPD gene Alteration of the enzyme's active site, reducing the binding affinity of this compound while maintaining catalytic function.
Gene amplification of the IGPD gene Increased production of the IGPD enzyme, requiring higher concentrations of this compound to achieve effective inhibition.
Altered expression of the IGPD gene Changes in the regulatory regions of the IGPD gene leading to its overexpression.
Non-Target-Site Resistance (NTSR)

NTSR mechanisms are more complex and can involve a variety of genetic changes that reduce the amount of active herbicide reaching the target site.

MechanismPotential Genetic BasisPredicted Transcriptomic Signature
Reduced uptake/translocation Mutations in genes encoding transporter proteins responsible for herbicide uptake and movement within the plant.Downregulation of transporter genes in resistant plants.
Enhanced metabolism Upregulation or mutations in genes encoding detoxifying enzymes such as Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and UDP-glucosyltransferases (UGTs).Increased expression of specific P450, GST, and UGT genes in resistant plants, both constitutively and upon this compound exposure.
Sequestration Upregulation of genes involved in transporting the herbicide or its metabolites into vacuoles or other cellular compartments where it cannot reach its target site.Increased expression of vacuolar transporter genes.

Experimental Protocols

Investigating the mechanisms of this compound resistance requires a combination of physiological, biochemical, and molecular techniques.

Herbicide Resistance Assays

Objective: To quantify the level of resistance in a plant population.

Methodology:

  • Seed Germination Assay: Seeds from suspected resistant and known sensitive populations are germinated on media containing a range of this compound concentrations. The germination rate and seedling growth are recorded to determine the concentration that inhibits growth by 50% (GR50).

  • Whole-Plant Dose-Response Assay: Seedlings of resistant and sensitive plants are treated with a range of this compound doses. Plant survival and biomass are assessed at a set time after treatment to calculate the lethal dose for 50% of the population (LD50).

Target-Site Analysis

Objective: To identify mutations or changes in the expression of the target enzyme, IGPD.

Methodology:

  • IGPD Gene Sequencing: DNA is extracted from resistant and sensitive plants. The IGPD gene is amplified via PCR and sequenced to identify any mutations that could alter the protein's structure.

  • IGPD Gene Expression Analysis (qRT-PCR): RNA is extracted from resistant and sensitive plants, and quantitative real-time PCR is performed to compare the expression levels of the IGPD gene.

  • IGPD Enzyme Inhibition Assay: The IGPD enzyme is extracted from both resistant and sensitive plants. An in vitro assay is conducted to measure the concentration of this compound required to inhibit the enzyme's activity by 50% (I50).

Non-Target-Site Analysis (Transcriptomics)

Objective: To identify genes and pathways involved in NTSR.

Methodology:

  • RNA Sequencing (RNA-Seq): RNA is extracted from both this compound-treated and untreated resistant and sensitive plants. High-throughput sequencing is performed to generate a comprehensive profile of gene expression.

  • Differential Gene Expression Analysis: The transcriptomes of resistant and sensitive plants are compared to identify genes that are differentially expressed. This can reveal upregulation of genes involved in herbicide metabolism, transport, or other stress responses.

  • Gene Ontology (GO) and Pathway Analysis: Differentially expressed genes are analyzed to identify enriched biological processes, molecular functions, and metabolic pathways that may contribute to resistance.

Visualizing Resistance Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows involved in the study of this compound resistance.

cluster_sensitive Sensitive Plant cluster_resistant Resistant Plant Amitrole_S This compound Uptake_S Uptake & Translocation Amitrole_S->Uptake_S IGPD_S IGPD Uptake_S->IGPD_S Inhibits Histidine_S Histidine Biosynthesis IGPD_S->Histidine_S Death_S Plant Death Histidine_S->Death_S Leads to Amitrole_R This compound Uptake_R Reduced Uptake/ Translocation Amitrole_R->Uptake_R Metabolism_R Enhanced Metabolism (P450s, GSTs) Amitrole_R->Metabolism_R Detoxified by IGPD_R Altered IGPD (Target-Site Mutation) Uptake_R->IGPD_R Reduced Inhibition Survival_R Plant Survival Metabolism_R->Survival_R Histidine_R Histidine Biosynthesis IGPD_R->Histidine_R Histidine_R->Survival_R

Caption: Mechanisms of this compound action in sensitive vs. resistant plants.

Start Collect Suspected Resistant and Known Sensitive Plant Populations DoseResponse Whole-Plant Dose-Response Assay Start->DoseResponse ConfirmResistance Confirm Resistance (Calculate LD50) DoseResponse->ConfirmResistance TSR Target-Site Resistance Analysis ConfirmResistance->TSR Resistant NTSR Non-Target-Site Resistance Analysis ConfirmResistance->NTSR Resistant Sequencing IGPD Gene Sequencing TSR->Sequencing Expression IGPD Gene Expression (qRT-PCR) TSR->Expression EnzymeAssay IGPD Enzyme Inhibition Assay TSR->EnzymeAssay RNASeq RNA-Seq Analysis NTSR->RNASeq Metabolomics Metabolomic Profiling NTSR->Metabolomics IdentifyTSR Identify TSR Mechanisms (e.g., mutations, overexpression) Sequencing->IdentifyTSR Expression->IdentifyTSR EnzymeAssay->IdentifyTSR IdentifyNTSR Identify NTSR Mechanisms (e.g., enhanced metabolism) RNASeq->IdentifyNTSR Metabolomics->IdentifyNTSR

Caption: Experimental workflow for investigating this compound resistance.

Conclusion

While the specific genomic and transcriptomic landscape of this compound resistance is still an emerging field of study, the established principles of herbicide resistance provide a clear roadmap for investigation. By employing a combination of dose-response assays, target-site analysis, and transcriptomic approaches, researchers can elucidate the mechanisms by which plants evolve resistance to this compound. This knowledge is critical for the development of effective and sustainable weed management strategies and for the design of next-generation herbicides.

References

A Comparative Guide to Amitrole as a Selection Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of amitrole (B94729) with other common selection agents used in molecular biology, particularly for the selection of transformed yeast and plant cells. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.

Introduction to this compound as a Selection Agent

This compound, a triazole-based compound, functions as a potent selection agent in organisms capable of histidine biosynthesis, such as yeast (Saccharomyces cerevisiae) and plants. Its mechanism of action relies on the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), an essential enzyme in the histidine biosynthesis pathway.[1][2] Cells that have been successfully transformed with a vector carrying a functional copy of the corresponding gene (e.g., HIS3 in yeast) can overcome this inhibition and proliferate on a medium containing this compound, while non-transformed cells fail to grow.

Comparison of this compound with Alternative Selection Agents

The selection of an appropriate agent is critical for the success of genetic transformation experiments. This compound offers an alternative to commonly used antibiotic resistance markers and other auxotrophic markers. The following table summarizes key performance indicators for this compound and two widely used alternatives: G418 (an aminoglycoside antibiotic) and URA3 (an auxotrophic marker).

Selection AgentMechanism of Action & ResistanceTypical Working Concentration (Yeast)Transformation Efficiency (Yeast)AdvantagesDisadvantages
This compound Competitive inhibitor of imidazoleglycerol-phosphate dehydratase (HIS3 gene product). Resistance is conferred by the presence of a functional HIS3 gene.10-100 mM10² - 10⁴ transformants/µg DNA- No antibiotic resistance gene required- Inexpensive- Requires a specific auxotrophic host strain (his3 mutant)- Can have leaky expression leading to false positives[3]
G418 (Geneticin) Inhibits protein synthesis by binding to the 80S ribosome. Resistance is conferred by an aminoglycoside phosphotransferase (e.g., kanMX gene).[4][5]200 - 500 µg/mL in YPD medium[4][6]10² - 10³ transformants/µg DNA[7]- Can be used with wild-type strains- Strong selection pressure- Requires an antibiotic resistance gene- Higher cost compared to this compound- Transformation efficiency can be affected by media composition[7]
URA3 Complementation of a ura3 auxotrophic mutation. The URA3 gene encodes orotidine-5'-phosphate decarboxylase, essential for uracil (B121893) biosynthesis.N/A (selection on uracil-deficient medium)High (can reach >10⁵ transformants/µg DNA)- No toxic compounds added to the medium- Both positive and negative selection possible (using 5-FOA)[8]- Requires a specific auxotrophic host strain (ura3 mutant)- Potential for cross-feeding between cells

Experimental Protocols

Protocol 1: this compound Selection in Saccharomyces cerevisiae

This protocol is designed for the selection of transformed yeast cells using this compound. It assumes the use of a his3 mutant yeast strain and a plasmid carrying a functional HIS3 gene.

Materials:

  • his3 mutant S. cerevisiae strain

  • Yeast transformation mixture (e.g., using the lithium acetate (B1210297) method)

  • Plasmid DNA with a functional HIS3 gene

  • YPD medium

  • Synthetic complete (SC) medium lacking histidine (SC-His)

  • This compound stock solution (1 M, filter-sterilized)

  • Sterile water

  • Plates with SC-His medium containing the desired concentration of this compound (e.g., 20 mM)

Procedure:

  • Transform the his3 yeast strain with the HIS3-containing plasmid using a standard yeast transformation protocol.

  • After the heat shock and recovery steps, pellet the cells by centrifugation.

  • Resuspend the cell pellet in sterile water.

  • Plate the cell suspension on SC-His agar (B569324) plates containing the appropriate concentration of this compound.

  • Incubate the plates at 30°C for 3-5 days, or until colonies appear.

  • Control plates should include:

    • Transformed cells on SC-His medium without this compound (positive control for transformation).

    • Non-transformed his3 cells on SC-His medium with this compound (negative control for selection).

Protocol 2: G418 Selection in Saccharomyces cerevisiae

This protocol is for the selection of transformed yeast cells using the antibiotic G418. It is suitable for wild-type or other yeast strains and requires a plasmid carrying a G418 resistance gene, such as kanMX.

Materials:

  • Yeast strain of choice

  • Yeast transformation mixture

  • Plasmid DNA with a G418 resistance gene (kanMX)

  • YPD medium

  • G418 stock solution (e.g., 50 mg/mL, sterile)

  • YPD agar plates containing G418 (e.g., 200 µg/mL)

Procedure:

  • Transform the yeast strain with the kanMX-containing plasmid.

  • Following transformation, allow the cells to recover in YPD medium for 2-4 hours to allow for the expression of the resistance gene.

  • Plate the cell suspension directly onto YPD agar plates containing G418.

  • Incubate the plates at 30°C for 2-4 days.

  • Control plates should include:

    • Transformed cells on YPD without G418 (positive control for transformation).

    • Non-transformed cells on YPD with G418 (negative control for selection).

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound's action and a comparative experimental workflow.

amitrole_pathway cluster_cell Yeast/Plant Cell Precursors Precursors IGP Imidazoleglycerol- phosphate Precursors->IGP Histidine Biosynthesis Pathway Histidine Histidine IGP->Histidine IGPD (HIS3 gene product) Protein_Synthesis Protein Synthesis Histidine->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth This compound This compound This compound->IGP Inhibits

Figure 1. Mechanism of this compound Action.

selection_workflow cluster_this compound This compound Selection cluster_g418 G418 Selection A1 Transform his3- yeast with HIS3 plasmid A2 Plate on SC-His medium + this compound A1->A2 A3 Incubate 3-5 days A2->A3 A4 Select growing colonies A3->A4 B1 Transform yeast with kanMX plasmid B2 Recover in YPD (2-4h) B1->B2 B3 Plate on YPD medium + G418 B2->B3 B4 Incubate 2-4 days B3->B4 B5 Select growing colonies B4->B5

Figure 2. Comparative Experimental Workflow.

Conclusion

This compound serves as a valuable and cost-effective selection agent for researchers working with organisms that have a histidine biosynthesis pathway. Its primary advantage lies in avoiding the use of antibiotic resistance genes. However, its use is limited to auxotrophic host strains. The choice between this compound and other selection agents like G418 or auxotrophic markers such as URA3 will depend on the specific requirements of the experiment, including the host organism, the availability of mutant strains, and cost considerations. This guide provides the necessary data and protocols to help researchers make an informed decision based on their experimental needs.

References

A Comparative Analysis of the Cytogenetic Effects of Amitrole and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the cytogenetic effects of two widely used herbicides, amitrole (B94729) and 2,4-dichlorophenoxyacetic acid (2,4-D). The information presented is curated from a range of experimental studies to assist researchers, scientists, and professionals in drug development in understanding the genotoxic potential of these compounds. This document summarizes quantitative data in structured tables, details key experimental methodologies, and provides visual representations of experimental workflows and comparative effects.

Summary of Cytogenetic Effects

The cytogenetic effects of this compound and 2,4-D present a contrasting picture. While this compound is generally considered non-genotoxic in mammalian systems, its effects on plant cells and potential for cell transformation warrant consideration.[1] In contrast, 2,4-D has demonstrated clear genotoxic effects in various in vitro and in vivo systems, although some studies have reported negative results.

This compound:

  • Mammalian Systems: Studies have largely indicated that this compound does not induce DNA damage, mutations, or chromosomal damage in cultured mammalian cells.[1] It did not induce micronuclei in the bone marrow of mice treated in vivo.[1] The carcinogenic mechanism of this compound is often suggested to be non-genotoxic, primarily linked to hormonal imbalance.[2] However, one study reported that this compound induced gene mutations in Syrian hamster embryo cells.[3]

  • Plant Systems: this compound has been shown to induce chromosomal aberrations in plant root tips.[1][4][5][6]

  • Other Systems: It has been found to cause aneuploidy and recombinational effects in yeast and fungi.[1] this compound also induced transformation in Syrian hamster embryo cells.[1]

2,4-D:

  • Mammalian Systems: 2,4-D has been shown to induce sister chromatid exchanges (SCE) and DNA damage in Chinese Hamster Ovary (CHO) cells.[7] It has also been reported to cause a dose-dependent increase in DNA-strand breaks.[7] In human lymphocytes in vitro, 2,4-D induced a significant increase in SCE frequency.[8][9] However, some studies on mammalian cells in culture found no evidence of genotoxicity, including the induction of chromosomal aberrations or forward mutations.[10] In vivo studies in mice using the bone marrow micronucleus test have also shown no significant increase in micronucleated polychromatic erythrocytes.[11][12]

  • Plant Systems: 2,4-D has been demonstrated to cause a range of cytogenetic abnormalities in plant cells, including changes in mitotic activity, chromosome and chromatin structure, and the induction of chromosomal aberrations such as bridges, fragments, and lagging chromosomes.[4][6][13][14][15][16]

Quantitative Data on Cytogenetic Endpoints

The following tables summarize the quantitative data from various studies on the cytogenetic effects of this compound and 2,4-D.

Table 1: Chromosomal Aberrations

CompoundTest SystemConcentration/Dose% Aberrant Cells (or other relevant metric)Reference
This compound Plant root tips (Vicia faba, Allium cepa, etc.)Not specifiedInduced chromosome bridges, fragments, lagging chromosomes, and chromatin bodies.[4][6]
2,4-D Chinese hamster ovary (CHO) cellsNot specifiedNo evidence of chromosomal aberrations.[10]
2,4-D Shallot (Allium cepa) root tips> 5 µg/mlCaused changes in chromosome and chromatin structure.[13]
2,4-D Triticum aestivum root tip cells50-1200 ppmInduced stickiness, c-mitosis, multipolar chromosomes, fragments, bridges, and lagging chromosomes.
2,4-D Plant root tips (Vicia faba, Allium cepa, etc.)Not specifiedInduced chromosome bridges, fragments, lagging chromosomes, chromatin bodies, chromosome contraction, and C-mitoses.[4][5][6]

Table 2: Micronucleus Test

CompoundTest SystemConcentration/DoseFrequency of Micronucleated CellsReference
This compound Mouse bone marrowNot specifiedDid not induce micronuclei.[1]
2,4-D Mouse bone marrowUp to 150 mg/kg (acid), up to 300 mg/kg (salts and esters)No significant increases in the incidence of MN-PCE.[11][12]
2,4-D Human lymphocytes (in vitro)0.001 - 1 mMMinimal increase in micronuclei, primarily at cytotoxic levels.[17][18]
2,4-D Rodents (in vivo, chronic exposure)Not specifiedIncrease in micronuclei.[19]

Table 3: Sister Chromatid Exchange (SCE)

CompoundTest SystemConcentration/DoseSCE FrequencyReference
2,4-D Chinese Hamster Ovary (CHO) cells2.0-10.0 µg/mlSignificant dose-dependent increases.[7]
2,4-D Human whole blood lymphocytes (in vitro)10-50 µg/mlSignificant increase.[8][9]
2,4-D Human plasma leukocyte cultures (in vitro)Up to 100 µg/mlNo effect on SCE frequency.[8][9]

Table 4: Comet Assay (Single Cell Gel Electrophoresis)

CompoundTest SystemConcentration/DoseDNA Damage (e.g., Tail Moment)Reference
2,4-D Chinese Hamster Ovary (CHO) cells2.0-10.0 µg/mlDose-dependent increases in DNA-strand breaks.[7]
2,4-D Rodents (in vivo, acute exposure)Medium and high concentrationsInduced DNA damage.[19]
2,4-D Rodents (in vivo, chronic exposure)All exposed groupsIncrease in DNA damage.[19]

Experimental Protocols

Detailed methodologies for the key cytogenetic assays are crucial for the replication and validation of experimental findings.

The chromosomal aberration test is used to identify substances that cause structural changes in chromosomes.[20][21][22]

General Protocol (in vitro, e.g., cultured mammalian cells):

  • Cell Culture: Mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human lymphocytes) are cultured in appropriate media.

  • Treatment: Cells are exposed to various concentrations of the test substance (this compound or 2,4-D) and a negative (vehicle) and positive control for a defined period.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed. The fixed cells are dropped onto microscope slides.

  • Staining and Analysis: The slides are stained (e.g., with Giemsa) and analyzed under a microscope to score for different types of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

The micronucleus test assesses chromosomal damage by detecting small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[20][23][24]

General Protocol (in vivo, e.g., mouse bone marrow):

  • Animal Dosing: Animals (typically mice or rats) are administered the test substance (this compound or 2,4-D) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control and a positive control are also included.

  • Bone Marrow Collection: At specific time points after dosing (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is flushed from the femurs.

  • Slide Preparation: The bone marrow cells are centrifuged, and the cell pellet is used to prepare smears on microscope slides.

  • Staining: The slides are stained with a dye that differentiates between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells), such as Giemsa or acridine (B1665455) orange.

  • Analysis: A specified number of PCEs are scored under a microscope for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.

The SCE assay is a sensitive indicator of DNA-damaging agents and detects reciprocal exchanges between sister chromatids.

General Protocol (in vitro, e.g., cultured mammalian cells):

  • Cell Culture with BrdU: Cells are cultured for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that incorporates into the DNA.

  • Treatment: The test substance is added to the cultures for a defined period.

  • Metaphase Arrest and Harvesting: Similar to the chromosomal aberration test, a spindle inhibitor is added to arrest cells in metaphase, followed by harvesting and fixation.

  • Differential Staining: The prepared slides are treated and stained using a method (e.g., fluorescence plus Giemsa) that results in differential staining of the sister chromatids, allowing for the visualization of SCEs.

  • Analysis: Metaphase spreads are analyzed under a microscope, and the number of SCEs per cell is counted.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

General Protocol:

  • Cell Preparation: A suspension of single cells is prepared from the test system (e.g., cultured cells, animal tissues).

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing fragments and relaxed loops) migrates away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green), and the cells are visualized using a fluorescence microscope.

  • Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

Visualizations

Chromosomal_Aberration_Test_Workflow cluster_protocol Chromosomal Aberration Test Workflow start Start: Cell Culture treatment Treatment with This compound or 2,4-D start->treatment metaphase_arrest Metaphase Arrest (e.g., Colcemid) treatment->metaphase_arrest harvesting Harvesting & Hypotonic Treatment metaphase_arrest->harvesting fixation Fixation harvesting->fixation slide_prep Slide Preparation fixation->slide_prep staining Staining (e.g., Giemsa) slide_prep->staining analysis Microscopic Analysis for Aberrations staining->analysis

Caption: Workflow for the in vitro Chromosomal Aberration Test.

Micronucleus_Test_Workflow cluster_protocol In Vivo Micronucleus Test Workflow start Start: Animal Dosing collection Bone Marrow Collection start->collection slide_prep Slide Preparation (Smears) collection->slide_prep staining Differential Staining slide_prep->staining analysis Microscopic Analysis for Micronuclei staining->analysis

Caption: Workflow for the in vivo Micronucleus Test.

Comparative_Cytogenetic_Effects cluster_this compound This compound cluster_24d 2,4-D This compound This compound plant_ca Chromosomal Aberrations (in plants) This compound->plant_ca Induces mammalian_neg Generally Negative (in mammalian cells) This compound->mammalian_neg Largely No Effect cell_trans Cell Transformation This compound->cell_trans Induces d24 2,4-D plant_ca_24d Chromosomal Aberrations (in plants) d24->plant_ca_24d Induces mammalian_pos Positive Effects (SCE, DNA damage in some mammalian systems) d24->mammalian_pos Induces mammalian_neg_24d Negative in some in vivo tests (e.g., micronucleus) d24->mammalian_neg_24d No Effect

Caption: Comparative cytogenetic effects of this compound and 2,4-D.

References

Statistical Validation of Amitrole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicide amitrole (B94729) with alternative solutions, supported by experimental data. The information is intended to assist researchers and professionals in evaluating the performance and toxicological profile of this compound.

Data Presentation

The following tables summarize the quantitative data on the toxicity and efficacy of this compound in comparison to glyphosate (B1671968), a widely used synthetic herbicide, and pelargonic acid, a natural alternative.

Table 1: Comparative Acute Toxicity

HerbicideChemical ClassAcute Oral LD50 (Rat)Acute Dermal LD50 (Rat)Signal Word
This compoundTriazole>5,000 mg/kg[1]>2,500 mg/kg[2]CAUTION[1]
GlyphosateOrganophosphate>5,000 mg/kg>5,000 mg/kgCAUTION
Pelargonic AcidFatty Acid>5,000 mg/kg>2,000 mg/kgWARNING

Table 2: Comparative Herbicidal Efficacy (Broadleaf Weed Control)

HerbicideApplication RateWeed SpeciesGrowth StageEfficacy (% Control)
This compound THigh RateFleabane, SowthistleActively GrowingHigh (Specific data not available in search results)[3]
Glyphosate1,120 g ai/haPitted Morningglory3-4 leaf68%[4]
Acetic Acid (30%)Not specifiedVarious Broadleaf2-4 leafHigh, phytotoxic to all broadleaf weeds[5]
Citric Acid (5%) + Garlic (0.2%)Not specifiedVarious Broadleaf2-4 leaf98%[5]

Note: Direct comparative efficacy studies for this compound against glyphosate and natural herbicides under the same conditions were not available in the search results. The data presented is a collation from different studies and should be interpreted with caution.

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological and mechanistic evaluation of this compound are provided below.

Acute Oral Toxicity Study in Rodents (Based on OECD Guideline 420)
  • Objective: To determine the acute oral toxicity (LD50) of a test substance.

  • Test Animals: Typically, nulliparous, non-pregnant female rats are used. A starting dose of 300 mg/kg body weight is common.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weights are recorded weekly.

    • A necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay
  • Objective: To determine the inhibitory effect of a substance on IGPD activity.[6]

  • Principle: The activity of IGPD is measured by monitoring the formation of its product, which has a distinct UV absorbance spectrum from the substrate.[6]

  • Materials:

    • Purified IGPD enzyme

    • Substrate: D-erythro-imidazole-glycerol phosphate (B84403)

    • Test substance (e.g., this compound)

    • Reaction buffer

    • Spectrophotometer

  • Procedure:

    • A reaction mixture containing the buffer and substrate is prepared.

    • Varying concentrations of the test substance are added to the mixture.

    • The reaction is initiated by the addition of the IGPD enzyme.

    • The change in absorbance at a specific wavelength (e.g., 280 nm) is monitored over time.[6]

  • Data Analysis: The initial reaction velocities are calculated. The IC50 value (concentration of inhibitor that causes 50% inhibition) is determined by plotting the reaction velocity against the inhibitor concentration. Lineweaver-Burk or Dixon plots can be used to determine the mode of inhibition.[6]

Thyroid Peroxidase (TPO) Inhibition Assay
  • Objective: To determine the inhibitory effect of a substance on TPO activity.

  • Principle: TPO catalyzes the oxidation of iodide, a key step in thyroid hormone synthesis. The assay measures the inhibition of this enzymatic reaction.

  • Materials:

    • Rat thyroid microsomes (as a source of TPO)[7]

    • Amplex UltraRed (AUR) reagent (a fluorogenic substrate)[7]

    • Hydrogen peroxide (H2O2)

    • Test substance (e.g., this compound)

    • Potassium phosphate buffer

  • Procedure (based on the AUR-TPO assay): [7]

    • The assay is conducted in a 96-well plate format.

    • The reaction mixture includes the phosphate buffer, AUR reagent, microsomal protein, and the test substance at various concentrations.

    • The reaction is initiated by adding H2O2.

    • The fluorescence is measured over time.

  • Data Analysis: The rate of the reaction is determined from the fluorescence readings. The IC50 value is calculated to quantify the inhibitory potency of the test substance.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the action of this compound.

amitrole_herbicidal_action cluster_plant In Plant Amitrole_Application This compound Application Uptake Uptake and Translocation Amitrole_Application->Uptake IGPD Imidazoleglycerol-Phosphate Dehydratase (IGPD) Uptake->IGPD Inhibition Histidine_Biosynthesis Histidine Biosynthesis IGPD->Histidine_Biosynthesis Catalyzes Protein_Synthesis Protein Synthesis Histidine_Biosynthesis->Protein_Synthesis Plant_Growth Plant Growth and Development Protein_Synthesis->Plant_Growth Plant_Death Plant Death

Caption: Logical flow of this compound's herbicidal action in plants.

amitrole_thyroid_toxicity This compound This compound Exposure TPO Thyroid Peroxidase (TPO) This compound->TPO Inhibits Iodide_Oxidation Iodide Oxidation TPO->Iodide_Oxidation Catalyzes TH_Synthesis Thyroid Hormone (T3/T4) Synthesis Iodide_Oxidation->TH_Synthesis TH_Levels Decreased Circulating Thyroid Hormones TH_Synthesis->TH_Levels Pituitary Pituitary Gland TH_Levels->Pituitary Feedback TSH Increased TSH Secretion Pituitary->TSH Thyroid_Stimulation Chronic Thyroid Stimulation TSH->Thyroid_Stimulation Thyroid_Tumors Thyroid Hyperplasia and Tumors Thyroid_Stimulation->Thyroid_Tumors igpd_inhibition_workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme, this compound) Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixtures (with and without this compound) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction with Enzyme Reaction_Setup->Initiate_Reaction Measure_Absorbance Monitor Absorbance Change (Spectrophotometer) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate Velocity, IC50) Measure_Absorbance->Data_Analysis Conclusion Determine Inhibitory Effect Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Amitrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Amitrole, a compound recognized for its potential health hazards, requires a stringent and well-defined disposal protocol. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This compound is classified as a suspected reproductive and developmental toxicant, as well as a confirmed animal carcinogen.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, all materials contaminated with this compound must be treated as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]

  • Body Protection: A laboratory coat or other protective clothing.[1]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a particulate filter respirator should be used.[1]

Step-by-Step Disposal Protocol for this compound Waste

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility, typically involving incineration in a specialized chemical incinerator.[1] On-site disposal is not an acceptable practice.[1][2][3]

Segregation and Collection of Waste

Proper segregation of this compound waste is critical to prevent hazardous reactions.

  • Collect all this compound-contaminated materials: This includes pure this compound, contaminated consumables (e.g., pipette tips, weighing boats), and any contaminated PPE.[1]

  • Avoid mixing with other waste streams: It is particularly important not to mix this compound waste with strong acids, strong oxidants, acid anhydrides, or acid chlorides, as it can react violently with these substances.[1]

  • Handle solid waste carefully: For solid this compound waste, sweep it into a suitable container. To prevent the formation of dust, the material can be slightly moistened before sweeping.[1]

Containerization and Labeling

Proper containment and labeling are essential for safe storage and transport.

  • Use appropriate containers: Place the collected waste into a sealable container that is clearly labeled and suitable for hazardous chemical waste.[1]

  • Label containers clearly: The label should prominently display "Hazardous Waste" and identify the contents, including the name "this compound." It should also include the date of accumulation.[1]

Storage of Hazardous Waste

Temporary storage of this compound waste must be done in a secure and controlled environment.

  • Designated Storage Area: Store the sealed waste container in a designated, secure hazardous waste accumulation area.[1]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, and kept away from any incompatible materials.[1] Crucially, the storage area should not have any drain or sewer access to prevent environmental contamination in case of a spill.[1]

Arranging for Professional Disposal

The final step is to ensure the waste is handled by qualified professionals.

  • Contact EH&S or a Licensed Service: Reach out to your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to schedule a pickup.[1]

  • Follow Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and national regulations.[2][3][4]

Spill Management Procedures

In the event of an this compound spill, immediate and proper containment is crucial.

  • Evacuate and Restrict Access: Immediately clear the area of all personnel and restrict access to the spill zone.[1]

  • Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of recommended PPE.[1]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1]

  • Collect and Dispose of Contaminated Material: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

  • Clean the Spill Area: Decontaminate the spill area with soap and water, and collect all cleaning materials as hazardous waste.[1]

Quantitative Data Summary

At present, there is no standardized, publicly available quantitative data, such as specific concentration thresholds for various disposal methods, that can be broadly applied. Disposal regulations and action levels are highly dependent on local, state, and national guidelines. Professionals are advised to consult their local regulatory agencies or their institution's Environmental Health and Safety (EH&S) department for specific quantitative requirements.

Experimental Protocols

The disposal procedures outlined in this guide are based on established safety protocols for the management of hazardous chemical waste and information derived from safety data sheets for this compound and related compounds. No experimental protocols are cited.[1]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following diagram illustrates the logical sequence of operations.

AmitroleDisposalWorkflow cluster_prep Preparation & Spill Management cluster_disposal Disposal Procedure start Start: this compound Waste Generation ppe Don Appropriate PPE start->ppe segregate_waste Segregate this compound Waste (Do Not Mix with Incompatibles) spill Spill Occurs ppe->spill Potential for Spill contain_spill Contain Spill with Inert Material spill->contain_spill Yes collect_spill Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->segregate_waste containerize Containerize in Labeled, Sealable Hazardous Waste Container segregate_waste->containerize store Store in Secure, Cool, Dry, Well-Ventilated Area (No Drain Access) containerize->store contact_ehs Contact EH&S or Licensed Disposal Service store->contact_ehs incineration Professional Disposal: Chemical Incineration contact_ehs->incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amitrole

Author: BenchChem Technical Support Team. Date: December 2025

Amitrole is a chemical compound utilized in various research and development applications. However, its handling necessitates stringent safety protocols due to its classification as a suspected reproductive and developmental toxicant and a confirmed animal carcinogen.[1] Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal methods is paramount to ensure the safety of laboratory personnel and the environment.

Hazard Summary

This compound presents several health and environmental hazards that researchers must be aware of before handling. It is harmful if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure.[2]

Hazard ClassificationDescription
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]
Carcinogenicity Confirmed animal carcinogen with unknown relevance to humans.[1] The International Agency for Research on Cancer (IARC) classifies it as Group 3: Not classifiable as to its carcinogenicity to humans.[3]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs, such as the thyroid gland and liver, through prolonged or repeated exposure.[2][4][5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][5]
Acute Toxicity (Oral/Dermal) Harmful if swallowed or in contact with skin.[2]
Eye Irritation Causes serious eye irritation.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure to this compound. The following table outlines the minimum required PPE for handling this chemical.

PPE CategorySpecifications and Recommendations
Eye and Face Protection Chemical safety goggles or a face shield should be worn.[1][6] Eye protection should conform to standards such as EN166.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, PVC) are mandatory.[1][3] Always wash hands thoroughly after handling.[2]
Body Protection A lab coat or other protective clothing is required.[1] For tasks with a risk of splashing, a chemical-resistant apron should be worn over coveralls.[8]
Respiratory Protection If there is a risk of dust or aerosol formation, a particulate filter respirator (NIOSH/MSHA or European Standard EN 149 approved) must be used.[1][7]

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Pre-Handling Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designated Area: Conduct all work in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[1]

  • Assemble PPE: Ensure all necessary PPE is readily available, inspected for integrity, and worn correctly.[9]

  • Prepare Waste Containers: Have clearly labeled, sealable containers ready for hazardous chemical waste.[1]

2. Handling the Chemical:

  • Avoid Dust and Aerosol Formation: Handle the solid form of this compound carefully to prevent the generation of dust. If necessary, moisten the material slightly before sweeping or transferring.[1]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[7]

  • Hygiene Practices: Do not eat, drink, or smoke in the handling area.[2][10] Always wash hands thoroughly with soap and water after handling and before breaks.[2]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area with soap and water, collecting all cleaning materials as hazardous waste.[1]

  • PPE Removal: Remove PPE carefully to avoid self-contamination. Contaminated PPE should be disposed of as hazardous waste.[1]

  • Storage: Store this compound in a dry, cool, and well-ventilated place in a tightly closed container.[7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and certain metals like iron, copper, and aluminum.[4][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.[1]

  • Wear Appropriate PPE: Before attempting to clean the spill, don the full required PPE, including respiratory protection.[1]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1][2] For solid spills, dampen the material with water to prevent dust from becoming airborne.[11]

  • Collect Waste: Carefully collect the absorbed material and spilled substance and place it into a labeled hazardous waste container.[1]

  • Clean the Area: Decontaminate the spill area with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

  • Ventilate: Ensure the area is well-ventilated.

Waste Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental harm. On-site disposal is not acceptable.[1][3]

1. Segregation and Collection:

  • Collect all waste material, including unused this compound, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE.[1]

  • Do not mix this compound waste with other waste streams, particularly strong acids or oxidizers.[1]

2. Containerization:

  • Place all collected waste into a clearly labeled, sealable container suitable for hazardous chemical waste.[1]

  • The label should include the chemical name, hazard warnings, and the date of accumulation.[1]

3. Storage:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.[1]

  • The storage area must be cool, dry, well-ventilated, and away from incompatible materials.[1] It should not have drain or sewer access.[1]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup.[1]

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Empty containers should be triple rinsed, punctured, and disposed of according to local regulations; they must not be reused.[12]

Experimental Protocols: The search results provided comprehensive safety, handling, and disposal information but did not cite specific experimental protocols for the use of this compound in a laboratory setting. Researchers should develop detailed, experiment-specific protocols that incorporate the safety and handling guidelines outlined above.

This compound Handling and Disposal Workflow

AmitroleWorkflow prep Preparation handling Handling in Fume Hood prep->handling Wear Full PPE post_handling Post-Handling handling->post_handling Procedure Complete spill Spill Occurs handling->spill waste_gen Waste Generation post_handling->waste_gen Decontaminate Area & Dispose of PPE spill_mgmt Spill Management spill->spill_mgmt Execute Protocol spill_mgmt->waste_gen waste_collect Segregate & Collect Waste waste_gen->waste_collect waste_store Store in Designated Area waste_collect->waste_store waste_dispose Professional Disposal waste_store->waste_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.